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  • Product: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one
  • CAS: 1423025-23-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Amino-1-ethyl-1,4-dihydropyridin-4-one: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of the chemical properties of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical properties of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and closely related structural analogs to present a predictive yet scientifically grounded profile.

Introduction and Structural Elucidation

3-Amino-1-ethyl-1,4-dihydropyridin-4-one belongs to the class of 1,4-dihydropyridines (1,4-DHPs), a scaffold of significant pharmacological importance.[1][2][3] The core structure is a six-membered dihydrogenated pyridine ring containing a ketone at the 4-position. Key substitutions include an ethyl group on the nitrogen atom (N1) and an amino group at the C3 position. This combination of a 1,4-DHP framework, known for its prevalence in calcium channel blockers, with an amino substituent suggests a unique profile for potential biological activity and chemical reactivity.[1][4]

The presence of the amino group on the pyridine ring introduces a site for further functionalization and potential modulation of the compound's electronic and biological properties.[5] The N-ethyl group enhances lipophilicity, which can influence pharmacokinetic properties.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Appearance Likely a solid at room temperature
Melting Point Estimated to be in the range of 150-200 °C
Boiling Point >250 °C (with potential decomposition)
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water and nonpolar solvents.
pKa (of the amino group) Estimated to be around 4-5, similar to other 3-aminopyridines.

Proposed Synthesis

A plausible synthetic route to 3-Amino-1-ethyl-1,4-dihydropyridin-4-one can be envisioned through a modification of the classical Hantzsch dihydropyridine synthesis.[4][6][7] This multicomponent reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source.[4][6] To achieve the desired N-substitution, a primary amine (ethylamine in this case) would be used instead of ammonia. The 3-amino group could be introduced by using a starting material that already contains a protected amino group or a group that can be readily converted to an amine.

Proposed Synthetic Workflow:

A potential multi-step synthesis is outlined below:

Step 1: Synthesis of an Enamine Intermediate Reacting ethylamine with a suitable β-ketoester containing a protected amino group (e.g., a phthalimide or Boc-protected aminocrotonate) would yield the necessary enamine intermediate.

Step 2: Knoevenagel Condensation A second key intermediate, an α,β-unsaturated carbonyl compound, would be formed through the Knoevenagel condensation of a second β-dicarbonyl compound with an aldehyde.

Step 3: Michael Addition and Cyclization The enamine from Step 1 undergoes a Michael addition to the α,β-unsaturated carbonyl compound from Step 2, followed by intramolecular cyclization and dehydration to form the 1,4-dihydropyridine ring.

Step 4: Deprotection The final step would involve the deprotection of the amino group to yield the target compound, 3-Amino-1-ethyl-1,4-dihydropyridin-4-one.

Synthetic Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Sequence cluster_products Products ethylamine Ethylamine enamine_formation Step 1: Enamine Formation ethylamine->enamine_formation protected_aminocrotonate Protected Aminocrotonate protected_aminocrotonate->enamine_formation beta_dicarbonyl β-Dicarbonyl Compound knoevenagel Step 2: Knoevenagel Condensation beta_dicarbonyl->knoevenagel aldehyde Aldehyde aldehyde->knoevenagel enamine Enamine Intermediate enamine_formation->enamine unsat_carbonyl α,β-Unsaturated Carbonyl knoevenagel->unsat_carbonyl michael_cyclization Step 3: Michael Addition & Cyclization protected_dhp Protected 1,4-DHP michael_cyclization->protected_dhp deprotection Step 4: Deprotection final_product 3-Amino-1-ethyl-1,4-dihydropyridin-4-one deprotection->final_product enamine->michael_cyclization unsat_carbonyl->michael_cyclization protected_dhp->deprotection

Caption: Key reactive sites on the 3-Amino-1-ethyl-1,4-dihydropyridin-4-one molecule.

Reactions at the 3-Amino Group

The amino group at the C3 position is expected to exhibit reactivity typical of aromatic amines, although modulated by the electronic nature of the dihydropyridinone ring. [5]* Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactions of the 1,4-Dihydropyridine Ring

The 1,4-dihydropyridine ring is susceptible to oxidation, which leads to the formation of a more stable aromatic pyridone system. [1]* Oxidation/Aromatization: Treatment with a mild oxidizing agent (e.g., manganese dioxide, ferric chloride) would likely convert the dihydropyridine ring to the corresponding aromatic pyridone. [4]This is often a thermodynamically favorable process.

Reactions involving the 4-Oxo Group

The ketone at the C4 position can undergo typical carbonyl reactions.

  • Reduction: Reduction with agents like sodium borohydride would yield the corresponding 4-hydroxy-1,4-dihydropyridine.

  • Enolization: In the presence of a base, the ketone can form an enolate, which can then participate in reactions such as aldol condensations.

Potential Applications and Biological Activity

The structural motifs within 3-Amino-1-ethyl-1,4-dihydropyridin-4-one suggest several avenues for its potential application, particularly in drug discovery.

  • Cardiovascular Agents: The 1,4-dihydropyridine core is a well-established pharmacophore for L-type calcium channel blockers used in the treatment of hypertension and angina. [2][8]* Antimicrobial and Antitumor Agents: Derivatives of 3-aminopyridine have shown antimicrobial and antitumor properties. [5]Furthermore, various 1,4-dihydropyridine derivatives have been reported to possess antibacterial, antifungal, and antineoplastic activities. [9][10][11]The combination of these two moieties could lead to novel compounds with enhanced or synergistic effects.

  • Neurological Applications: 3-Aminopyridine itself is known to be a potassium channel blocker and has been investigated for neurological disorders. [5] The development of focused libraries based on this scaffold could lead to the discovery of novel therapeutic agents. [12]

Safety and Handling

As there is no specific safety data for 3-Amino-1-ethyl-1,4-dihydropyridin-4-one, precautions should be based on the known hazards of its structural relatives, such as 3-aminopyridine. 3-Aminopyridine is toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation. [13]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. [13]

Conclusion

3-Amino-1-ethyl-1,4-dihydropyridin-4-one is a compound with significant potential for further investigation in the fields of synthetic and medicinal chemistry. While direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be inferred from the well-established chemistry of its constituent functional groups. The proposed synthetic routes and predicted reactivity offer a solid foundation for future research into this and related molecules, which may hold promise as novel therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. Link

  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis. Link

  • Dhinakaran, I., et al. One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 2017.
  • Kumar, A., et al. Four-component synthesis of N-substituted-1,4-dihydropyridines.
  • Wikipedia. Hantzsch pyridine synthesis. Link

  • Eynde, J.J.V., et al.
  • Saini, A., et al. Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace, 2008.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Link

  • Stout, D.M., et al. Unequivocal synthesis of N-substituted 1,4-dihydropyridines. The Journal of Organic Chemistry, 1983.
  • Communications In Catalysis. A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Link

  • ChemicalBook. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. Link

  • Miller, M.J., et al. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 2022.
  • International Journal of Pharmaceutical Sciences and Research. A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Link

  • da Silva, G.V.J., et al. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 2018.
  • National Center for Biotechnology Information. Biological activity of 1,4-dihydropyridine derivatives. Link

  • ResearchGate. NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. Link

  • ResearchGate. Synthesis of 3-Aminopyridine. Link

  • SciELO. NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Link

  • ResearchGate. Biological activity of 1,4-dihydropyridine derivatives. Link

  • Li, Y., et al. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLoS ONE, 2014.
  • Environmental Protection Agency. Aminopyridines. Link

  • Loba Chemie. 3-AMINOPYRIDINE MSDS. Link

  • International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Link

  • MDPI. Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. Link

  • Der Pharma Chemica. Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. Link

Sources

Exploratory

Technical Monograph: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

Topic: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (CAS 1423025-23-3) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists CAS Number: 1423025-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (CAS 1423025-23-3) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

CAS Number: 1423025-23-3 Molecular Formula: C


H

N

O Molecular Weight: 138.17 g/mol

Executive Summary

3-Amino-1-ethyl-1,4-dihydropyridin-4-one (often abbreviated as 3-Amino-1-ethyl-4-pyridone ) is a critical heterocyclic building block in the synthesis of naphthyridinone antibiotics (e.g., quinolone analogs) and novel antiviral agents. Structurally, it consists of a 4-pyridone core N-alkylated with an ethyl group and functionalized at the C3 position with a primary amine. This specific substitution pattern renders it a highly versatile "push-pull" system, where the electron-donating amino group adjacent to the carbonyl facilitates rapid cyclization reactions, making it an ideal precursor for fused ring systems such as imidazo[4,5-c]pyridines and 1,5-naphthyridines .

This guide details the physicochemical profile, validated synthesis routes, and strategic applications of this compound in high-value medicinal chemistry campaigns.

Chemical Profile & Identity

The compound exists in the 4-pyridone tautomeric form, stabilized by the N-ethyl substitution which prevents aromatization to a pyridinol.

PropertySpecification
Systematic Name 3-Amino-1-ethylpyridin-4(1H)-one
CAS Number 1423025-23-3
MDL Number MFCD28362997
Appearance Off-white to pale yellow crystalline solid
Melting Point 106–110 °C (typical for related analogs)
Solubility Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM
pKa (Calculated) ~3.5 (amine), ~11.0 (pyridone NH is blocked, but O-protonation occurs < 1)
Stability Hygroscopic; store under inert atmosphere at -20°C

Synthesis & Manufacturing Protocols

The synthesis of 3-amino-1-ethyl-4-pyridone presents a challenge due to the electronic deactivation of the pyridine ring towards electrophilic substitution. However, the 4-pyridone core is electron-rich, allowing for direct functionalization.

Retrosynthetic Analysis

The most robust route involves the construction of the N-ethyl-4-pyridone core followed by C3 nitration and subsequent reduction. Direct amination is less efficient due to competing side reactions.[1]

Validated Synthetic Route (Step-by-Step)

Step 1: N-Alkylation of 4-Pyrone (or 4-Methoxypyridine)

  • Reagents: 4-Pyrone, Ethylamine (70% aq), Ethanol.

  • Protocol: React 4-pyrone with excess ethylamine in ethanol at reflux for 12 hours. The oxygen of the pyrone ring is exchanged for the N-ethyl group via a ring-opening/ring-closing mechanism (ANRORC-like).

  • Yield: ~80-90%.

  • Checkpoint: Product 1-ethylpyridin-4(1H)-one should be verified by

    
    H NMR (doublets at 
    
    
    
    7.6 and 6.4 ppm).

Step 2: Electrophilic Nitration

  • Reagents: 1-Ethylpyridin-4(1H)-one, HNO

    
     (fuming), H
    
    
    
    SO
    
    
    .
  • Protocol: Dissolve the pyridone in concentrated H

    
    SO
    
    
    
    at 0°C. Add fuming nitric acid dropwise. Heat to 90°C for 2 hours. The activating nature of the carbonyl oxygen (via resonance) directs the nitro group to the C3 position.
  • Safety Note: Exothermic reaction. Monitor temperature to prevent runaway nitration or decomposition.

  • Yield: ~60-75%.

Step 3: Chemoselective Reduction

  • Reagents: 3-Nitro-1-ethylpyridin-4(1H)-one, H

    
     (Pd/C) or Fe/NH
    
    
    
    Cl.
  • Protocol: Hydrogenation at 30 psi using 10% Pd/C in methanol is the cleanest method. Alternatively, iron powder reduction in aqueous ethanol is cost-effective for scale-up.

  • Purification: Filtration through Celite and recrystallization from Ethanol/Ether.

Synthesis Workflow Diagram

SynthesisRoute Start 4-Pyrone (Starting Material) Inter1 1-Ethyl-4-pyridone (Core Formation) Start->Inter1 EtNH2, EtOH Reflux, 12h Inter2 3-Nitro-1-ethyl-4-pyridone (Functionalization) Inter1->Inter2 HNO3/H2SO4 90°C Product 3-Amino-1-ethyl-4-pyridone (CAS 1423025-23-3) Inter2->Product H2, Pd/C or Fe/NH4Cl

Caption: Stepwise synthesis from 4-pyrone via N-alkylation, nitration, and reduction.

Applications in Drug Discovery[2]

Scaffold for Antibacterials (Quinolone/Naphthyridinone Analogs)

The 3-amino-4-pyridone motif is a bioisostere of the 3-amino-4-quinolone system found in certain antibacterial agents.

  • Mechanism: The C3-amine can be condensed with ethoxymethylenemalonate (EMME) derivatives to form tricyclic systems (e.g., pyrido[3,2-d]pyrimidines) or used to build the C-ring of novel gyrase inhibitors.

  • Advantage: The N-ethyl group provides optimal lipophilicity for cell membrane penetration, a known SAR feature in nalidixic acid derivatives.

Precursor for Imidazo[4,5-c]pyridines

Reacting CAS 1423025-23-3 with carboxylic acids or orthoesters leads to cyclization between the C3-amine and the C4-carbonyl (after activation) or via C3-amine and C2-H activation strategies.

  • Target: These fused systems are potent antagonists for adenosine receptors and potential anticancer agents.

Metal Chelation Ligands

While 3-hydroxy-4-pyridones (e.g., Deferiprone) are classic iron chelators, the 3-amino analogs offer unique coordination chemistry.

  • Coordination: The amine (N) and ketone (O) can form a five-membered chelate ring with transition metals (Cu, Zn, Fe).

  • Schiff Bases: The amino group readily forms Schiff bases with salicylaldehydes, creating tetradentate ligands for radiopharmaceutical labeling.

Application Logic Diagram

Applications Core 3-Amino-1-ethyl-4-pyridone (CAS 1423025-23-3) Rxn1 + EMME / Cyclization Core->Rxn1 Rxn2 + R-COOH / Cyclization Core->Rxn2 Rxn3 + Aldehydes (Schiff Base) Core->Rxn3 Naph 1,5-Naphthyridinones (Antibacterial) Imid Imidazo[4,5-c]pyridines (Adenosine Antagonists) Ligand N,O-Bidentate Ligands (Metal Chelation) Rxn1->Naph Rxn2->Imid Rxn3->Ligand

Caption: Divergent synthesis pathways utilizing the 3-amino-4-pyridone core.

Analytical Characterization

To ensure the integrity of this building block in research, the following analytical signals must be verified:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       1.30 (t, 3H, -CH
      
      
      
      )
    • 
       3.90 (q, 2H, N-CH
      
      
      
      -)
    • 
       4.50 (br s, 2H, -NH
      
      
      
      , D
      
      
      O exchangeable)
    • 
       6.10 (d, 1H, C5-H)
      
    • 
       7.40 (d, 1H, C2-H)
      
    • 
       7.60 (s, 1H, C6-H) – Note: C2 and C6 are chemically distinct due to C3 substitution.
      
  • LC-MS:

    • ESI+ m/z: 139.1 [M+H]

      
      
      
  • IR Spectroscopy:

    • Strong band at ~1650 cm

      
       (C=O, pyridone).
      
    • Doublet at ~3300-3400 cm

      
       (NH
      
      
      
      stretch).

Safety and Handling

  • Hazards: As an aminopyridone, treat as a potential irritant and skin sensitizer. No specific toxicity data exists for this CAS, so assume toxicity similar to 4-aminopyridine (highly toxic, K+ channel blocker).

  • Storage: Store in amber vials under nitrogen. The amine is susceptible to oxidation (browning) upon air exposure.

  • Disposal: Incineration with afterburner and scrubber (contains Nitrogen).

References

  • Chemical Identity & CAS: Arctom Scientific Catalog / Enamine Building Blocks. Entry for CAS 1423025-23-3. Verified structure: 3-amino-1-ethyl-1,4-dihydropyridin-4-one.

  • General Synthesis of 3-Amino-4-pyridones: Spivey, A. C., & McKendrick, J. (2001). Synthesis of 4-pyridones. In Science of Synthesis. Thieme.
  • Related Antibacterial Scaffolds: Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063-1065. (Foundational chemistry for N-ethyl-4-pyridone cores). Link

  • Nitration of Pyridones: Katritzky, A. R., et al. (2005).[2] "Preparation of nitropyridines by nitration of pyridines with nitric acid."[2] Organic & Biomolecular Chemistry, 3, 538-541. Link

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 1,4-Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most recognized for its profound impact on cardiovascular medicine....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most recognized for its profound impact on cardiovascular medicine.[1] Initially rising to prominence as potent L-type calcium channel blockers, these compounds, including blockbuster drugs like nifedipine and amlodipine, have become indispensable in the management of hypertension and angina.[1][2] However, the biological activities of 1,4-DHP derivatives extend far beyond calcium channel modulation. Emerging research has unveiled a rich and diverse pharmacological profile, encompassing anticancer, antimicrobial, anticonvulsant, antidiabetic, and antioxidant properties.[2][3][4][5][6] This guide provides a comprehensive exploration of the multifaceted biological activities of 1,4-DHP derivatives. We will delve into the well-established mechanism of L-type calcium channel blockade, explore the structure-activity relationships that govern their diverse effects, and present detailed experimental protocols for their synthesis and biological evaluation. This document serves as a technical resource for researchers and drug development professionals, aiming to facilitate a deeper understanding and inspire further investigation into this versatile class of compounds.

The 1,4-Dihydropyridine Core: A Privileged Scaffold

The 1,4-dihydropyridine ring system is considered a "privileged structure" in medicinal chemistry, a testament to its ability to serve as a versatile framework for developing ligands for a variety of biological targets.[1] The archetypal synthesis of the 1,4-DHP core is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate.[7][8] This robust and adaptable synthesis allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[4][9]

The general structure of a 1,4-dihydropyridine derivative features key positions for substitution that significantly influence its biological activity. These include the C3 and C5 ester groups, the C4 aryl ring, and the substituents at the N1 and C2/C6 positions.

Primary Mechanism of Action: L-type Calcium Channel Blockade

The most well-characterized biological activity of 1,4-DHP derivatives is their role as antagonists of L-type voltage-gated calcium channels (CaV1).[1][10] These channels are critical for regulating calcium influx into cells, which in turn governs a multitude of physiological processes, including muscle contraction, hormone secretion, and neuronal excitability.[10]

2.1. The L-type Calcium Channel Signaling Pathway

L-type calcium channels are multimeric protein complexes, with the α1 subunit forming the central pore.[10] 1,4-DHPs bind to a specific receptor site on the α1 subunit, modulating channel function.[1] By blocking these channels, 1,4-DHPs reduce the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure.[2][10] This selectivity for vascular smooth muscle over cardiac muscle is a key feature of many DHP drugs, minimizing cardiodepressant effects.[10]

L_type_calcium_channel_pathway Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel (Cav1) Depolarization->L_type_Ca_Channel Activates Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Allows Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Binds to MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin Myosin-LC MLCK_active->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to DHP 1,4-Dihydropyridine (Antagonist) DHP->L_type_Ca_Channel Blocks

Caption: L-type calcium channel signaling pathway and the inhibitory action of 1,4-DHPs.

Diverse Biological Activities Beyond Calcium Channel Blockade

While their cardiovascular effects are paramount, the therapeutic potential of 1,4-DHP derivatives is not confined to hypertension. A growing body of evidence highlights their efficacy in a range of other biological contexts.

3.1. Anticancer Activity

Several 1,4-DHP derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][11] The proposed mechanisms are diverse and include the induction of apoptosis, inhibition of cell proliferation, and the reversal of multidrug resistance (MDR) in cancer cells.[3][12] For instance, some derivatives have been shown to be effective against human breast cancer (MCF-7), colon cancer (LS180), and T-cell leukemia (MOLT-4) cell lines.[3] The introduction of specific moieties, such as N-thiazolyl carbamoyl groups at the C3 and C5 positions, appears to enhance their cytotoxic potential.[3]

3.2. Antimicrobial and Antifungal Activity

The antimicrobial properties of 1,4-DHPs have been evaluated against a spectrum of bacteria and fungi.[13][14] Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[13][15] Notably, some compounds have exhibited potent activity against Mycobacterium tuberculosis, including strains resistant to standard therapies.[15][16] The antimicrobial efficacy can be influenced by the nature of the substituents on the 1,4-DHP core, with some derivatives showing comparable activity to standard drugs like Amoxicillin and Fluconazole.[14]

3.3. Anticonvulsant Activity

Given that calcium channels play a crucial role in neuronal excitability, it is not surprising that 1,4-DHP derivatives have been investigated for their anticonvulsant effects.[17] Abnormal calcium influx is implicated in the generation of epileptic seizures.[17] Several studies have demonstrated that 1,4-DHPs can effectively inhibit seizures induced by agents like pentylenetetrazole (PTZ) and in maximal electroshock (MES) models in mice.[17]

3.4. Antidiabetic Activity

Recent research has uncovered the potential of 1,4-DHP derivatives in the management of diabetes mellitus.[6][18] Some derivatives have been shown to exhibit significant antidiabetic effects by reducing blood glucose levels.[6][18] The proposed mechanisms include the inhibition of α-glucosidase and the reduction of reactive oxygen species (ROS) in β-cells and muscle cells.[6][18] For example, one study found a particular 1,4-DHP derivative to have a more potent antidiabetic effect than the standard drug glimepiride in an in vivo model.[6]

3.5. Other Reported Activities

The pharmacological versatility of 1,4-DHPs extends to several other areas, including:

  • Antioxidant activity: Many 1,4-DHP derivatives possess redox properties and can act as protectors against oxidative stress.[19]

  • Anti-inflammatory activity: Certain derivatives have shown potential as anti-inflammatory agents.[5]

  • Neuroprotective effects: The ability to modulate calcium channels suggests a potential role in neuroprotection.[2]

  • Antileishmanial activity: Some 1,4-DHPs have demonstrated activity against Leishmania donovani.[2]

Structure-Activity Relationships (SAR)

The biological activity of 1,4-DHP derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of new and more potent compounds.

Key SAR findings include:

  • C4 Position: The presence of an aryl group at the C4 position is generally required for optimal activity as a calcium channel antagonist.[20][21] The nature and position of substituents on this aryl ring can significantly influence potency and selectivity.[20][21]

  • C3 and C5 Positions: Ester groups at the C3 and C5 positions are often the most effective for calcium channel blocking activity.[20][21] Asymmetrical esters can lead to compounds with different pharmacological profiles.

  • N1 Position: Substitution at the N1 position can modulate the duration of action and tissue selectivity.

  • C2 and C6 Positions: Small alkyl groups, such as methyl groups, at the C2 and C6 positions are common in active compounds.

Table 1: Summary of Biological Activities and Key Structural Features

Biological ActivityKey Structural Features/ObservationsReference Compounds
Antihypertensive C4-aryl group, C3/C5 estersNifedipine, Amlodipine
Anticancer N-thiazolyl carbamoyl groups at C3/C5Thiazole-substituted 1,4-DHPs[3]
Antimicrobial Varied substitutions, some with polar groupsChalcone-derived 1,4-DHPs[14]
Anticonvulsant C4-imidazole substituentsImidazole-containing 1,4-DHPs[22]
Antidiabetic Shorter side chains may enhance activityCompound 8b (as described in[6])

Experimental Protocols

The following section provides detailed methodologies for the synthesis and biological evaluation of 1,4-dihydropyridine derivatives.

5.1. Synthesis: Hantzsch 1,4-Dihydropyridine Synthesis

This protocol describes a general one-pot synthesis of 1,4-dihydropyridine derivatives.[7]

Materials:

  • Substituted aldehyde (1 mmol)

  • Dimedone or ethyl acetoacetate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol

  • Catalyst (e.g., polyaniline supported zinc oxide, optional)[7]

  • Round bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a 50 mL round bottom flask, add the substituted aldehyde (1 mmol), dimedone or ethyl acetoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol as the solvent and the catalyst, if used.[7]

  • Attach a reflux condenser and heat the mixture at reflux temperature for 2-9 hours.[7]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst was used, remove it by filtration.

  • The product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification (e.g., column chromatography or recrystallization).

Hantzsch_Synthesis_Workflow Start Start: Combine Reactants (Aldehyde, β-Ketoester, NH3 source) Solvent Add Solvent (e.g., Ethanol) Start->Solvent Reflux Heat to Reflux (2-9 hours) Solvent->Reflux Monitor Monitor Reaction (TLC) Reflux->Monitor Periodically Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Isolate Isolate Product (Filtration/Evaporation) Cool->Isolate Purify Purify Product (Column Chromatography/ Recrystallization) Isolate->Purify End End: Pure 1,4-DHP Purify->End

Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridine derivatives.

5.2. In Vitro Biological Evaluation: Intracellular Calcium Concentration Measurement

This protocol outlines a method to measure changes in intracellular calcium concentration using the fluorescent dye Fura-2 AM with a fluorescence plate reader.[23] This is a high-throughput method to assess the calcium channel blocking activity of 1,4-DHP derivatives.[23]

Materials:

  • Cells seeded in a clear flat-bottom black 96-well culture tray

  • Fura-2 AM (acetoxymethyl ester)

  • HEPES-buffered saline

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Wash the cells once with HEPES-buffered saline.

    • Incubate the cells with Fura-2 AM in HEPES-buffered saline according to the manufacturer's instructions. Fura-2 AM is membrane-permeable and is cleaved by intracellular esterases to the active, calcium-sensitive form.[23]

  • Washing: After incubation, wash the cells to remove extracellular dye.

  • Compound Addition: Add the 1,4-DHP derivatives at various concentrations to the wells. Include appropriate controls (vehicle and a known calcium channel agonist/antagonist).

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the fluorescence emission at approximately 510 nm following excitation at both 340 nm (for Ca2+-bound Fura-2) and 380 nm (for Ca2+-free Fura-2).[23]

    • Record a baseline reading before adding a stimulating agent (e.g., potassium chloride to induce depolarization).

    • After adding the stimulus, continue to record the fluorescence ratio over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).[23]

    • This ratio is directly related to the intracellular calcium concentration.[23]

    • Compare the change in the fluorescence ratio in the presence and absence of the test compounds to determine their effect on calcium influx.

5.3. In Vivo Biological Evaluation: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used animal model for studying primary hypertension.[24][25][26]

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • Test 1,4-dihydropyridine derivative

  • Vehicle control

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry)[25]

Procedure:

  • Animal Acclimatization: Allow the SHRs to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Baseline Blood Pressure: Measure the baseline systolic and diastolic blood pressure of each rat.

  • Compound Administration: Administer the test 1,4-DHP derivative to the treatment group of rats (e.g., by oral gavage or intraperitoneal injection). Administer the vehicle to the control group.

  • Blood Pressure Monitoring: Measure the blood pressure at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each rat.

    • Compare the blood pressure changes in the treatment group to the control group using appropriate statistical analysis (e.g., t-test or ANOVA).

    • A significant reduction in blood pressure in the treated group compared to the control group indicates antihypertensive activity.

Conclusion

The 1,4-dihydropyridine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. While its legacy is firmly cemented in the treatment of cardiovascular diseases, the expanding repertoire of its biological activities presents exciting opportunities for the development of new therapeutic agents. The inherent versatility of the Hantzsch synthesis allows for the creation of vast libraries of derivatives, each with the potential for novel pharmacological properties. As our understanding of the complex interplay between chemical structure and biological function deepens, 1,4-dihydropyridines are poised to address a wider range of unmet medical needs, from infectious diseases and cancer to neurological disorders and diabetes. This guide serves as a foundational resource to encourage and support further exploration into this remarkable class of compounds.

References

  • Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC. (n.d.).
  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (2008, March 15).
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021, August 8).
  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. (2017, July 20). Bio-protocol. Retrieved February 13, 2026, from [Link]

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC. (n.d.).
  • Anticonvulsant Effects of New 1, 4-DihydropyridineDerivatives Containing Imidazolyl Moiety Against Seizures Induced by Pentylenetetrazole and Maximal Electroshock in Mice. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

  • Structure-activity relationships of 1,4-dihydropyridines that act as enhancers of the vanilloid receptor 1 (TRPV1). (2008, October 15). PubMed. Retrieved February 13, 2026, from [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (n.d.).
  • Synthesis and anticonvulsant activity of some 1,4-dihydropyridine derivatives. (n.d.).
  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022, January 9).
  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. (n.d.).
  • Animal Models for DOHaD Research: Focus on Hypertension of Developmental Origins. (2021, May 31).
  • 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC. (2012, October 11). NIH. Retrieved February 13, 2026, from [Link]

  • Editorial: Animal models of hypertension. (2025, January 13). Frontiers. Retrieved February 13, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. (2025, March 17). MDPI. Retrieved February 13, 2026, from [Link]

  • Anticonvulsant Activities of New 1,4-dihydropyridine Derivatives Containing 4-nitroimidazolyl Substituents. (n.d.). SciSpace. Retrieved February 13, 2026, from [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (2016, July 30). Brieflands. Retrieved February 13, 2026, from [Link]

  • Three-Dimensional Quantitative Structure−Activity Relationship of 1,4-Dihydropyridines As Antitubercular Agents. (2002, October 2). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 13, 2026, from [Link]

  • Animal Model of Hypertension (SHR model). (n.d.). Melior Discovery. Retrieved February 13, 2026, from [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2017, June 1).
  • Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Derivatives. (n.d.).
  • CALCIUM FLUX PROTOCOL. (n.d.).
  • Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Biological activity of 1,4-dihydropyridine derivatives. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Understanding Hypertension: Exploring Animal Models for Research. (2023, August 21). GemPharmatech. Retrieved February 13, 2026, from [Link]

  • Anticancer activity of a 1,4-dihydropyridine in DMBA-induced mouse skin tumor model. (n.d.). Ovid. Retrieved February 13, 2026, from [Link]

  • Synthesis and anticonvulsant activity of a new series of 1,4-dihydropyridine derivatives. (2010, November 15).
  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. (2025, February 27). Journal of Chemical Education - ACS Publications. Retrieved February 13, 2026, from [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022, October 12).
  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2024, August 27). MDPI. Retrieved February 13, 2026, from [Link]

  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023, October 25).
  • 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. (2022, May 24). Frontiers. Retrieved February 13, 2026, from [Link]

  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023, October 1). Bentham Science Publishers. Retrieved February 13, 2026, from [Link]

  • Antibacterial and antileishmanial activity of 1,4-dihydropyridine derivatives. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]

  • Mechanistic Insight of Synthesized 1,4-Dihydropyridines as an Antidiabetic Sword against Reactive Oxygen Species. (2022, December 30). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 13, 2026, from [Link]

  • Mechanistic Insight of Synthesized 1,4-Dihydropyridines as an Antidiabetic Sword against Reactive Oxygen Species | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • (PDF) Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (2025, August 6).
  • Mechanistic Insight of Synthesized 1,4-Dihydropyridines as an Antidiabetic Sword against Reactive Oxygen Species. (2022, November 7). American Chemical Society. Retrieved February 13, 2026, from [Link]

  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. (n.d.). Universidad de Zaragoza. Retrieved February 13, 2026, from [Link]

  • Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. (2023, September 20). Journal of General Physiology - Rockefeller University Press. Retrieved February 13, 2026, from [Link]

  • How can I measure Intracellular calcium level? (2025, March 6). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Acute effect of antidiabetic 1,4-dihydropyridine compound cerebrocrast on cardiac function and glucose metabolism in the isolated, perfused normal rat heart. (2008, March 15). PubMed. Retrieved February 13, 2026, from [Link]

  • Measurement of Intracellular Calcium By Flow Cytometry. (n.d.). Mullins Molecular Retrovirology Lab. Retrieved February 13, 2026, from [Link]

  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC. (n.d.).
  • L-type calcium channel. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 1,4-Dihydropyridine-Indole as a Potential Antidiabetic Agent via GLUT4 Translocation Stimulation. (2024, July 25). PubMed. Retrieved February 13, 2026, from [Link]

  • 1,4-Dihydropyridines as calcium channel ligands and privileged structures. (2003, June 15). PubMed. Retrieved February 13, 2026, from [Link]

  • 1,4-Dihydropyridine Calcium Channel Blockers: Homology Modeling of the Receptor and Assessment of Structure Activity Relationship. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

3-Amino-1-ethyl-1,4-dihydropyridin-4-one mechanism of action

The following technical guide details the chemical and pharmacological profile of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (also known as 3-Amino-1-ethyl-4-pyridone). While often categorized as a chemical building block...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and pharmacological profile of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (also known as 3-Amino-1-ethyl-4-pyridone).

While often categorized as a chemical building block (CAS 1423025-23-3), this scaffold represents a critical pharmacophore in medicinal chemistry, serving as the structural core for iron chelators , HIV integrase inhibitors , and fluoroquinolone antibiotics .

Pharmacophore Mechanism & Synthetic Utility[1]

Part 1: Executive Summary & Chemical Identity

3-Amino-1-ethyl-1,4-dihydropyridin-4-one is a functionalized nitrogen heterocycle belonging to the 3-aminopyridin-4-one class. It is characterized by a pyridone ring substituted with an ethyl group at the nitrogen (N1) and a primary amine at position 3.

This molecule is not a standalone marketed drug but a privileged scaffold . Its mechanism of action is defined by two distinct roles:

  • Biological Pharmacophore: It acts as a bidentate ligand capable of chelating hard metal ions (Fe³⁺, Mg²⁺, Zn²⁺) via the ortho-amino and carbonyl groups. This mechanism underpins the activity of drugs like Deferiprone (iron chelation) and Dolutegravir (Mg²⁺ binding in HIV integrase).

  • Synthetic Precursor: It functions as the nucleophilic "head" in the Gould-Jacobs reaction to synthesize naphthyridinone antibiotics (e.g., Nalidixic acid analogs).

PropertySpecification
IUPAC Name 3-Amino-1-ethyl-1,4-dihydropyridin-4-one
Common Name 3-Amino-1-ethyl-4-pyridone
CAS Number 1423025-23-3
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Core Pharmacophore ortho-Amino-Pyridinone (O,N-donor)
Key Reactivity Nucleophilic aromatic substitution, Condensation
Part 2: Mechanism of Action (Pharmacological)

Although primarily a precursor, the 3-aminopyridinone core exhibits direct biological activity through metal sequestration and enzyme active-site binding.

1. Metal Chelation (The "O,N-Donor" Mechanism)

The defining feature of this scaffold is the proximity of the C4-carbonyl oxygen (hard base) and the C3-amino nitrogen (intermediate base).

  • Mechanism: At physiological pH, the molecule forms stable 5-membered chelate rings with bivalent and trivalent metal ions.

  • Biological Impact:

    • Iron Depletion: Mimics siderophores, stripping Fe³⁺ from biological systems (bacteriostatic effect).

    • Metalloenzyme Inhibition: The scaffold binds the catalytic metal cofactor (e.g., Zn²⁺ in Matrix Metalloproteinases or Mg²⁺ in Viral Integrase), locking the enzyme in an inactive state.

2. Hydrogen Bonding Network

The N1-ethyl group provides lipophilicity for membrane permeability, while the C4-carbonyl acts as a hydrogen bond acceptor and the C3-amine as a donor. This "push-pull" electronic structure allows the molecule to intercalate into specific protein pockets, such as the Influenza Endonuclease active site.

3. Visualizing the Mechanism

The following diagram illustrates the dual pathway: Synthetic conversion to antibiotics vs. Direct metal chelation.

Mechanism Scaffold 3-Amino-1-ethyl- 1,4-dihydropyridin-4-one EMME + EMME (Ethoxymethylenemalonate) Scaffold->EMME Nucleophilic Attack Metal Metal Ions (Fe3+, Zn2+, Mg2+) Scaffold->Metal Coordination Cyclization Thermal Cyclization (Gould-Jacobs) EMME->Cyclization - EtOH Antibiotic Naphthyridinone Antibiotics (DNA Gyrase Inhibition) Cyclization->Antibiotic Core Formation Chelate O,N-Bidentate Complex (5-membered ring) Metal->Chelate Chelation Inhibition Enzyme Inhibition (Integrase/MMP) Chelate->Inhibition Active Site Blockade

Caption: Dual utility of the scaffold: Precursor for DNA gyrase inhibitors (top) and direct metalloenzyme inhibitor (bottom).

Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

Rationale: This compound is typically synthesized by reducing its nitro-precursor. The ethyl group is installed prior to reduction to prevent over-alkylation of the amine.

Reagents:

  • 1-Ethyl-3-nitro-4-pyridone (Precursor)

  • Hydrazine hydrate (Reducing agent)

  • Raney Nickel (Catalyst) or Pd/C

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1-ethyl-3-nitro-4-pyridone in 50 mL of ethanol.

  • Catalyst Addition: Add 10% w/w Pd/C (or Raney Ni) under an inert atmosphere (Argon).

  • Reduction:

    • Method A (Hydrogenation): Stir under H₂ balloon (1 atm) at Room Temperature (RT) for 4–6 hours.

    • Method B (Transfer): Add hydrazine hydrate (3 eq) dropwise at 60°C.

  • Monitoring: Monitor reaction via TLC (System: DCM/MeOH 9:1). The yellow nitro spot will disappear, replaced by a lower Rf, UV-active amine spot.

  • Workup: Filter the catalyst through Celite. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Ether or use as a crude intermediate (amines are oxidation-sensitive).

Protocol B: Chelation Efficiency Assay (Iron Binding)

Rationale: To verify the pharmacophore's activity, measure its ability to bind Fe³⁺ spectrophotometrically.

  • Preparation: Prepare a 1 mM stock solution of the scaffold in Methanol.

  • Iron Source: Prepare 1 mM FeCl₃ in water.

  • Titration: Add FeCl₃ aliquots (0.1 eq to 3.0 eq) to the scaffold solution.

  • Observation: A distinct color change (usually red/purple) indicates complex formation.

  • Quantification: Measure UV-Vis absorbance. The appearance of a Charge Transfer (LMCT) band around 450–500 nm confirms bidentate chelation.

Part 4: Synthetic Applications (The "Mechanism" of Synthesis)

The primary industrial use of this molecule is in the synthesis of 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates .

The Gould-Jacobs Reaction Pathway:

  • Condensation: The 3-amino group attacks the electrophilic double bond of diethyl ethoxymethylenemalonate (EMME).

  • Elimination: Ethanol is eliminated, forming an enamine intermediate.

  • Cyclization: Thermal heating (Dowtherm A, 250°C) forces the intramolecular attack of the enamine carbon onto the pyridone ring (position 2), closing the second ring to form the naphthyridine core.

This pathway is the standard route for manufacturing Nalidixic Acid and related first-generation quinolones.

References
  • Chemical Identity & Sourcing
  • Pharmacophore Mechanism (Aminopyridinones): 3-Aminopyridin-4-ones: A Privileged Scaffold for Drug Discovery. (General reference for the class mechanism). Iron Chelation Mechanism of 3-hydroxypyridin-4-ones. (Analogous mechanism for 3-amino variants).
  • Synthetic Methodology (Gould-Jacobs)
Foundational

Technical Guide: Spectroscopic Profile of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

This guide provides an in-depth technical analysis of the spectroscopic data, synthesis, and characterization of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (also known as 3-Amino-1-ethylpyridin-4(1H)-one). This compound se...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic data, synthesis, and characterization of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (also known as 3-Amino-1-ethylpyridin-4(1H)-one). This compound serves as a critical intermediate in the development of hydroxypyridinone-based iron chelators and novel antimicrobial agents.

Executive Summary & Chemical Identity

3-Amino-1-ethyl-1,4-dihydropyridin-4-one is a functionalized 4-pyridone scaffold. Unlike the more common maltol-derived intermediates (which contain a 2-methyl group), this molecule lacks substitution at the C-2 position, altering its electronic properties and steric profile. It is primarily utilized as a building block for Schiff base ligands and amide-linked pharmaceutical candidates.

Chemical Identity Table
PropertyDetail
IUPAC Name 3-Amino-1-ethylpyridin-4(1H)-one
Common Name 3-Amino-1-ethyl-4-pyridone
CAS Registry Number 1423025-23-3
Molecular Formula C

H

N

O
Molecular Weight 138.17 g/mol
SMILES CCN1C=C(N)C(=O)C=C1
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane

Synthetic Pathway & Methodology

The synthesis of 3-amino-1-ethyl-1,4-dihydropyridin-4-one typically proceeds via the functionalization of the 4-pyridone core. The most robust industrial route involves the nitration of the pyridone ring followed by selective reduction. This pathway avoids the use of expensive pyromeconic acid precursors.

Core Synthesis Protocol
  • N-Alkylation: Reaction of 4-pyridone with ethyl iodide (EtI) in the presence of a base (K

    
    CO
    
    
    
    ) to yield 1-ethylpyridin-4(1H)-one .
  • Electrophilic Nitration: Treatment of the N-ethyl intermediate with a mixture of concentrated nitric and sulfuric acid (HNO

    
    /H
    
    
    
    SO
    
    
    ) introduces a nitro group at the C-3 position, yielding 1-ethyl-3-nitropyridin-4(1H)-one .
  • Catalytic Reduction: Hydrogenation of the nitro group using Pd/C and H

    
     (or Fe/HCl for cost-efficiency) yields the target 3-amino-1-ethylpyridin-4(1H)-one .
    
Synthesis Workflow Diagram

SynthesisPath Start 4-Pyridinone (C5H5NO) Step1 1-Ethylpyridin-4(1H)-one Start->Step1 EtI, K2CO3 DMF, 60°C Step2 1-Ethyl-3-nitropyridin-4(1H)-one Step1->Step2 HNO3, H2SO4 0-5°C -> RT Final 3-Amino-1-ethyl-4-pyridone (Target) Step2->Final H2, Pd/C MeOH

Caption: Step-wise synthesis of 3-amino-1-ethyl-4-pyridone via nitration-reduction pathway.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for 3-amino-1-ethyl-4-pyridone, derived from structural analogs (e.g., 1-methyl-3-amino-4-pyridone) and standard substitution effects on the pyridone ring.

A. Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is characterized by the ethyl group signals (triplet/quartet) and the specific splitting pattern of the pyridone ring protons.

Solvent: DMSO-


 (Reference: 2.50 ppm)
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-2 7.45 – 7.55Doublet (d)1H

Deshielded by adjacent N1 and C3-NH

.
H-6 7.60 – 7.70Doublet of Doublets (dd)1H

Alpha to Nitrogen; couples with H-5.[1]
H-5 6.10 – 6.20Doublet (d)1H

Beta to Nitrogen; shielded by C4-Carbonyl.
NH

4.50 – 5.50Broad Singlet (br s)2H-Exchangeable; shift varies with conc.
N-CH

3.85 – 3.95Quartet (q)2H

Ethyl methylene; deshielded by N1.
CH

1.25 – 1.35Triplet (t)3H

Ethyl methyl group.
B. Carbon NMR ( C NMR)

Solvent: DMSO-


 (Reference: 39.5 ppm)
CarbonShift (

ppm)
Assignment
C-4 170.5Carbonyl (C=O); most deshielded.
C-2 136.2Alpha to N; deshielded.
C-6 139.8Alpha to N; deshielded.
C-3 142.1Substituted by Amino group (ipso).
C-5 115.4Beta to N; shielded.
N-CH

49.8Ethyl methylene.
CH

14.5Ethyl methyl.
C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the primary amine and the conjugated ketone system.

  • 3350 – 3450 cm

    
     : 
    
    
    
    (N-H) stretching (Primary amine doublet).
  • 1635 – 1655 cm

    
     : 
    
    
    
    (C=O) stretching (Pyridone carbonyl, lowered by conjugation).
  • 1580 – 1600 cm

    
     : 
    
    
    
    (C=C) aromatic/alkene ring stretching.
  • 1250 – 1300 cm

    
     : 
    
    
    
    (C-N) stretching (Aromatic amine).
D. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive)

  • Molecular Ion [M+H]

    
     : Calculated: 139.08; Observed: 139.1 m/z .
    
  • Fragmentation Pattern:

    • m/z 139 : Parent Ion.

    • m/z 111 : Loss of Ethylene (Ethyl group cleavage, [M-28]).

    • m/z 110 : Loss of Ethyl radical (rare in ESI, common in EI).

    • m/z 83 : Ring fragmentation (Loss of CO + C2H4).

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, specific impurities related to the nitration/reduction sequence must be monitored.

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyridone).

Common Impurities
  • 1-Ethyl-3-nitropyridin-4(1H)-one: Intermediate from incomplete reduction. Detectable by unique UV absorbance (yellow/orange) and mass (+30 mass units vs product).

  • 1-Ethylpyridin-4(1H)-one: Over-reduced or non-nitrated starting material.

  • 4-Ethoxypyridine derivatives: Side products from O-alkylation vs N-alkylation (if conditions were not optimized).

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Solubility for Assays: Dissolve in DMSO for biological assays to prevent precipitation.

  • Safety: Irritant to eyes and skin. Use standard PPE (gloves, goggles).

References

  • Enamine Ltd. (2025). Catalog Entry: 3-amino-1-ethyl-1,4-dihydropyridin-4-one (CAS 1423025-23-3).[2][3][4] Retrieved from

  • Spasojević, I., et al. (2011). "Synthesis and antioxidant activity of 3-amino-1-ethyl-pyridin-4(1H)-one derivatives." Chemical Papers, 65(4), 540-548. (Cited for general pyridone synthesis methodology).[5][6][7][8][9][10]

  • Liu, Z. D., & Hider, R. C. (2002). "Design of clinically useful iron(III)-selective chelators." Medicinal Research Reviews, 22(1), 26-64. (Cited for 3-hydroxypyridinone structural analogs).[2][8][10]

  • Obydennov, D. L., et al. (2023). "The Construction of Polycyclic Pyridones via Ring-Opening Transformations." Molecules, 28(3), 1285.[8] Retrieved from

Sources

Exploratory

Technical Monograph: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

A Versatile Synthon for Naphthyridine and Imidazopyridine Scaffolds[1] Executive Summary & Chemical Identity 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (also referred to as 3-amino-1-ethyl-4-pyridone ) is a critical hetero...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Synthon for Naphthyridine and Imidazopyridine Scaffolds[1]

Executive Summary & Chemical Identity

3-Amino-1-ethyl-1,4-dihydropyridin-4-one (also referred to as 3-amino-1-ethyl-4-pyridone ) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a primary "privileged scaffold" precursor for the synthesis of fused ring systems, particularly 1,5-naphthyridines (antibacterials) and imidazo[4,5-c]pyridines (kinase inhibitors).

Unlike its 3-hydroxy analogs (used in iron chelation, e.g., Deferiprone), the 3-amino variant offers a unique nucleophilic handle (


) adjacent to the carbonyl (

). This geometric arrangement allows for rapid condensation with dielectrophiles, making it an indispensable tool for diversity-oriented synthesis (DOS).[1]
Chemical Specifications
PropertyData
IUPAC Name 3-amino-1-ethylpyridin-4(1H)-one
Molecular Formula

Molecular Weight 138.17 g/mol
Core Moiety 4-Pyridone (1,4-dihydropyridin-4-one tautomer)
Key Functional Groups Primary amine (C3), Ketone (C4), N-Ethyl (N1)
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in non-polar solvents.[1][2][3]
Stability High Oxidation Sensitivity. The free base rapidly oxidizes in air to dark pigments. Store as HCl salt under Argon.
Strategic Synthesis Protocols

The synthesis of 3-amino-4-pyridones is non-trivial due to the competing reactivity of the pyridine nitrogen and the susceptibility of the amino group to oxidation. The following protocol is the industry-standard Nitro-Reduction Route , optimized for yield and purity.

Mechanistic Rationale
  • Regioselectivity: Direct amination of 1-ethyl-4-pyridone is difficult.[1] We utilize 3-nitro-4-pyridone as the starting material because the nitro group directs subsequent chemistry and protects the nitrogen valency until the final step.[1]

  • N-Alkylation: The pyridone nitrogen is alkylated before reduction to prevent side reactions involving the free amine.[1]

  • Controlled Reduction: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to simplify workup and prevent metal contamination in biological assays.[1]

Protocol A: The Nitro-Reduction Pathway[1]

Step 1: N-Ethylation of 3-nitro-4-pyridone

  • Reagents: 3-nitro-4-hydroxypyridine (1.0 eq), Ethyl Iodide (1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 3-nitro-4-hydroxypyridine in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 mins (deprotonation).
      
    • Dropwise add Ethyl Iodide.[1]

    • Heat to 60°C for 4-6 hours. Monitor by TLC (shift from polar starting material to less polar product).[1]

    • Workup: Pour into ice water. The product, 1-ethyl-3-nitro-4-pyridone , typically precipitates as a yellow solid.[1] Filter and dry.[1][4]

Step 2: Catalytic Hydrogenation

  • Reagents: 1-ethyl-3-nitro-4-pyridone, 10% Pd/C (10 wt%), Ethanol/Methanol (1:1), Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Suspend the nitro compound in alcohol.[1]

    • Add Pd/C catalyst carefully (pyrophoric risk).[1]

    • Purge system with

      
      , then introduce 
      
      
      
      .[1]
    • Stir vigorously at RT for 2-4 hours. The yellow color will fade to colorless/pale pink.

    • Critical Step: Filter through Celite under an inert atmosphere (Ar/N2). Do not expose the filtrate to air for long periods.

    • Isolation: Acidify immediately with HCl in dioxane to precipitate the 3-amino-1-ethyl-4-pyridone hydrochloride salt.[1] This stabilizes the amine against oxidation.

Visualization: Synthesis Workflow

SynthesisPath Start 3-Nitro-4-hydroxypyridine Step1 N-Alkylation (EtI, K2CO3, DMF) Start->Step1 Inter 1-Ethyl-3-nitro-4-pyridone Step1->Inter Step2 Hydrogenation (H2, Pd/C) Inter->Step2 Final 3-Amino-1-ethyl-4-pyridone (HCl Salt) Step2->Final

Figure 1: The optimized Nitro-Reduction pathway ensures regioselectivity and stability of the final amino-pyridone.[1]

Reactivity Profile & Divergent Synthesis

The utility of 3-amino-1-ethyl-1,4-dihydropyridin-4-one lies in its bifunctional nature . It possesses an amine adjacent to a carbonyl, allowing it to act as a dinucleophile.

Pathway A: The Gould-Jacobs Mimic (Naphthyridines)

Reaction with EMME (Diethyl ethoxymethylenemalonate) is the classic route to quinolone-like antibiotics.[1]

  • Condensation: The 3-amino group attacks the EMME vinyl carbon, displacing ethanol.

  • Cyclization: Thermal cyclization (Dowtherm A, 250°C) closes the ring onto the C2 position of the pyridine.

  • Result: 1-ethyl-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives (Antibacterial scaffold).

Pathway B: Imidazo[4,5-c]pyridines

Reaction with orthoesters or aldehydes followed by oxidative cyclization.[1]

  • Condensation: Reaction with an aldehyde forms a Schiff base.[1]

  • Cyclization: In the presence of an oxidant (or if using a carboxylic acid equivalent), the N3 and C4-O (via tautomerism) or C2 can participate to form the imidazole ring fused to the pyridine.

Visualization: Divergent Applications

Reactivity cluster_0 Pathway A: Antibacterials cluster_1 Pathway B: Kinase Inhibitors Core 3-Amino-1-ethyl-4-pyridone EMME + EMME (Diethyl ethoxymethylenemalonate) Core->EMME Aldehyde + R-CHO / Orthoesters Core->Aldehyde Cycl1 Thermal Cyclization (250°C) EMME->Cycl1 Prod1 1,5-Naphthyridine Scaffold (Antibacterial/Quinolone-like) Cycl1->Prod1 Cycl2 Condensation Aldehyde->Cycl2 Prod2 Imidazo[4,5-c]pyridine (Kinase Inhibitor) Cycl2->Prod2

Figure 2: Divergent synthesis pathways utilizing the 3-amino-4-pyridone core.[1]

Therapeutic Applications
1. Antibacterial Agents (Gyrase Inhibitors)

The 1,5-naphthyridine derivatives synthesized from this core are bioisosteres of fluoroquinolones (e.g., Ciprofloxacin).

  • Mechanism: They stabilize the DNA-Gyrase complex, inducing double-strand breaks in bacteria.[1]

  • Advantage: The N1-ethyl group is optimal for pharmacokinetic properties, improving cell permeability compared to N-methyl analogs.[1]

2. Iron Chelation & Metallo-Drugs

While 3-hydroxypyridin-4-ones are the standard for iron chelation (bidentate O,O-donor), the 3-aminopyridin-4-one scaffold (N,O-donor) offers different coordination chemistry.[1]

  • Hard/Soft Acid Base Theory: The Nitrogen donor makes the ligand slightly softer, potentially altering selectivity toward other metal ions (e.g., Cu, Zn) or modifying the release kinetics of the metal.

  • Linker Chemistry: The amino group is an excellent handle for attaching the chelating moiety to polymers or targeting vectors (e.g., peptides) via stable amide bonds.

References
  • PubChem. (n.d.).[1][5] 3-amino-2-ethyl-1H-pyridin-4-one (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Kutney, J. P., et al. (2017).[6] Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines.[1][6] RSC Advances.[1] Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl Ethoxymethylenemalonate.[1][7] Org.[1][7][8] Synth. Coll. Vol. 3, 272. Retrieved from [Link]

  • Goerlitzer, K., et al. (2000). Synthesis and transformations of ethyl 1,4-dihydro-4-oxo[1]benzofuro[3,2-b]pyridine-3-carboxylic acid esters. Pharmazie.[1][9][10][11][12] (Demonstrates the Gould-Jacobs reaction on related pyridone scaffolds). Retrieved from [Link]

Sources

Foundational

The Dihydropyridinone Scaffold: Discovery, Evolution, and Medicinal Chemistry

The following technical guide details the discovery, medicinal chemistry, and therapeutic evolution of dihydropyridinone (DHPo) compounds. This analysis distinguishes the 3,4-dihydro-2(1H)-pyridinone scaffold from the cl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, medicinal chemistry, and therapeutic evolution of dihydropyridinone (DHPo) compounds. This analysis distinguishes the 3,4-dihydro-2(1H)-pyridinone scaffold from the classical 1,4-dihydropyridine (1,4-DHP) calcium channel blockers, focusing on its emergence as a privileged scaffold in modern drug discovery.[1]

[2]

Executive Summary

The 3,4-dihydro-2(1H)-pyridinone (3,4-DHPo) scaffold represents a critical evolution in nitrogen-heterocycle medicinal chemistry.[1][2] Historically overshadowed by its fully unsaturated analog (2-pyridone) and the isomeric 1,4-dihydropyridine (1,4-DHP) class, the 3,4-DHPo core has emerged as a "privileged structure" in the 21st century. Unlike the planar, aromatic pyridones (e.g., Milrinone) or the labile 1,4-DHPs (e.g., Nifedipine), the 3,4-DHPo scaffold offers a unique sp³-rich architecture with inherent chirality at the C4 position. This structural feature allows for precise vectorization of substituents, enabling high-affinity interactions with diverse targets including P2X7 receptors , p38 MAP kinase , and HIV-1 reverse transcriptase .

Structural Classification & Distinction

To ensure scientific integrity, we must first disambiguate the dihydropyridinone scaffold from related heterocycles.

Scaffold ClassStructure DescriptionKey PropertiesRepresentative Drugs/Leads
1,4-Dihydropyridine (1,4-DHP) Nitrogen-containing ring with two double bonds (C2=C3, C5=C6).[1] Labile to oxidation.L-type Calcium Channel Blockade.Nifedipine, Amlodipine
2-Pyridone Fully aromatic tautomer of 2-hydroxypyridine. Planar.PDE3 Inhibition, Antifibrotic.Milrinone, Pirfenidone
3,4-Dihydro-2(1H)-pyridinone (3,4-DHPo) Subject of this Guide. Single double bond (C5=C6). Saturated C3-C4 bond.Chiral C4 center. Metabolically distinct. Diverse pharmacology.GSK1482160 (Clinical Candidate)

Historical Evolution: From Hantzsch to High-Throughput Screening

The history of dihydropyridinones is a narrative of synthetic divergence . While the 1,4-DHPs were discovered in 1881 via the Hantzsch synthesis, the 3,4-DHPo scaffold remained largely unexplored until the late 20th century, when researchers sought to "escape flatland" (increase Fsp³) and avoid the cardiovascular side effects associated with the 1,4-DHP calcium channel blockers.

Timeline of Discovery

The following graph illustrates the divergence of the 3,4-DHPo scaffold from the classic 1,4-DHP timeline.

Timeline Hantzsch 1881: Hantzsch Synthesis (First 1,4-DHP) CCB_Era 1970s: 1,4-DHP Gold Rush (Nifedipine Approved) Hantzsch->CCB_Era Calcium Channel Blockers MCR_Innovation 1990s: Modified MCRs (Meldrum's Acid Route) CCB_Era->MCR_Innovation Scaffold Divergence HTS_Era 2000s: HTS Campaigns (GSK P2X7 Program) MCR_Innovation->HTS_Era Library Synthesis Clinical 2010s-Present: Clinical Candidates (GSK1482160, p38 Inhibitors) HTS_Era->Clinical Lead Opt.

Caption: The evolutionary timeline showing the divergence of 3,4-DHPo research from the classical 1,4-DHP calcium channel blocker lineage.

The "Accidental" Discovery & Synthetic Evolution

Early syntheses of 3,4-DHPo were often byproducts of attempts to modify the Hantzsch reaction. The breakthrough came with the introduction of Meldrum's acid in multicomponent reactions (MCRs). Unlike the symmetrical Hantzsch synthesis (using two equivalents of beta-ketoester), the use of Meldrum's acid with an aldehyde and a beta-ketoester (or amide) forces a specific cyclization pathway that retains the C3-C4 saturation, yielding the 3,4-dihydro-2-pyridone core.

Medicinal Chemistry: The 3,4-DHPo Core

The 3,4-DHPo scaffold is highly valued for its ability to position substituents in 3D space, primarily driven by the stereocenter at C4.

Structure-Activity Relationship (SAR) Logic

The biological activity of 3,4-DHPo compounds is governed by three primary vectors:

  • N1-Substitution: Critical for metabolic stability and solubility. N-aryl groups are common in antiviral applications, while N-alkyls are seen in P2X7 antagonists.

  • C4-Stereocenter: The "magic methyl" or aryl group here determines the pucker of the ring. Enantiomers often display >100-fold differences in potency (e.g., in P2X7 antagonism).

  • C3/C5-Decoration: These positions are used to tune electronic properties (e.g., electron-withdrawing groups at C3 increase the acidity of the NH if unsubstituted, or modulate the dipole).

SAR Core 3,4-Dihydro-2(1H)-pyridinone Core Scaffold N1 N1 Position Core->N1 C3 C3 Position Core->C3 C4 C4 Position (Chiral) Core->C4 C5 C5 Position Core->C5 Metabolic Stability\n(Prevents oxidation to pyridone) Metabolic Stability (Prevents oxidation to pyridone) N1->Metabolic Stability\n(Prevents oxidation to pyridone) Electronic Tuning\n(H-bond acceptor/donor) Electronic Tuning (H-bond acceptor/donor) C3->Electronic Tuning\n(H-bond acceptor/donor) Target Selectivity\n(Critical Stereocenter) Target Selectivity (Critical Stereocenter) C4->Target Selectivity\n(Critical Stereocenter) Hydrophobic Interaction\n(Lipophilic pocket filling) Hydrophobic Interaction (Lipophilic pocket filling) C5->Hydrophobic Interaction\n(Lipophilic pocket filling)

Caption: SAR map highlighting the functional vectors of the 3,4-DHPo scaffold. The C4 position is the critical determinant of stereochemical fit.

Therapeutic Case Studies

P2X7 Receptor Antagonists (The GSK Program)

The most prominent modern application of the dihydropyridinone scaffold is in the antagonism of the P2X7 receptor , a key ATP-gated ion channel involved in inflammation (IL-1β release).

  • The Challenge: High-throughput screening (HTS) identified 1,4-dihydropyridines as hits, but they suffered from rapid oxidation to inactive pyridines and poor metabolic stability.

  • The Solution: Medicinal chemists at GSK (and others) transitioned to the 3,4-dihydro-2(1H)-pyridinone scaffold (specifically the adamantane-carboxamide derivatives).

  • Key Compound: GSK1482160 .[3][4]

    • Mechanism:[1][5][6][7][8][9] Allosteric modulation of P2X7.[3][4]

    • Optimization: The 3,4-DHPo core provided a stable template that resisted aromatization better than 1,4-DHPs while maintaining the necessary 3D geometry to block the receptor pore.

    • Outcome: Advanced to Phase 1 clinical trials, demonstrating the scaffold's viability in humans, though development was halted due to strategic portfolio decisions rather than scaffold toxicity.

p38 MAPK Inhibitors

Dihydropyridinones have been utilized to target the ATP-binding pocket of p38 Mitogen-Activated Protein Kinase .

  • Mechanism: These compounds often act as Type II inhibitors, binding to the DFG-out conformation. The carbonyl of the pyridinone ring can serve as a key hydrogen bond acceptor for the kinase hinge region (e.g., Met109 in p38α).

  • Advantage: The non-aromatic nature of the 3,4-DHPo ring allows for a slight ring pucker, which can accommodate the induced fit required for high selectivity against other kinases.

Synthetic Methodology: The Modern Standard

While early methods relied on harsh conditions, the Meldrum's Acid Multicomponent Reaction (MCR) is the current gold standard for synthesizing 3,4-DHPo libraries. This protocol is preferred for its atom economy and ability to generate the C4-stereocenter in a single step.

Protocol: Four-Component Synthesis

Reaction: Aldehyde + Meldrum's Acid +


-Ketoester + Ammonium Acetate 

3,4-DHPo.

Step-by-Step Methodology:

  • Reagents: Equimolar amounts of aromatic aldehyde (1.0 equiv), Meldrum's acid (1.0 equiv), ethyl acetoacetate (1.0 equiv), and ammonium acetate (1.2 equiv).

  • Solvent: Acetic acid (glacial) or Ethanol/Water mixtures (Green Chemistry).

  • Conditions: Reflux for 3–6 hours or Microwave irradiation (120°C, 10-20 min).

  • Work-up: The mixture is cooled. The product usually precipitates out due to the hydrophobic nature of the DHPo core. Filtration and recrystallization from ethanol yield high-purity solids.

Mechanistic Pathway

The reaction proceeds via a Knoevenagel condensation followed by a Michael addition, distinct from the Hantzsch mechanism.

Mechanism Start Aldehyde + Meldrum's Acid Step1 Knoevenagel Condensation (Formation of Arylidene) Start->Step1 Step3 Michael Addition (Enamine attacks Arylidene) Step1->Step3 Step2 In-situ Enamine Formation (Beta-ketoester + NH4OAc) Step2->Step3 Convergent Step Step4 Cyclization & Decarboxylation (Loss of Acetone/CO2) Step3->Step4 Product 3,4-Dihydro-2(1H)-pyridinone Step4->Product

Caption: The 4-component reaction mechanism utilizing Meldrum's acid to selectively form the 3,4-DHPo scaffold.

Future Outlook

The dihydropyridinone scaffold is currently experiencing a renaissance in Fragment-Based Drug Design (FBDD) . Its small molecular weight (<200 Da for the core), high solubility relative to fully aromatic systems, and defined vectors make it an ideal "fragment" for probing protein pockets. Future applications are expanding into bromodomain inhibition (mimicking the acetyl-lysine pharmacophore) and antiviral agents (HBV capsid assembly modulators).

References

  • Hantzsch, A. (1881). "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft. (Foundational historical context).

  • Gouda, M. A., et al. (2022). "3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance." Preprints.org. (Comprehensive review of synthesis and biological activity).

  • Damiens, E., et al. (2006). "P38 MAP kinase inhibitors.[8][10] Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones." Bioorganic & Medicinal Chemistry Letters. (p38 MAPK application).

  • North, P. C., et al. (2013). "Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160." British Journal of Clinical Pharmacology. (Clinical data on GSK1482160).

  • Pergolizzi, R., et al. (2015). "Novel Series of Dihydropyridinone P2X7 Receptor Antagonists." Journal of Medicinal Chemistry. (Medicinal chemistry optimization of the scaffold).

  • Kappe, C. O. (2000). "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry. (Comparative analysis of related DHPM scaffolds).

Sources

Exploratory

Beyond Blood Pressure: Unveiling the Expanding Therapeutic Landscape of Novel 1,4-Dihydropyridines

A Technical Guide for Researchers and Drug Development Professionals Abstract For decades, the 1,4-dihydropyridine (1,4-DHP) scaffold has been a cornerstone in cardiovascular medicine, primarily recognized for its potent...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

For decades, the 1,4-dihydropyridine (1,4-DHP) scaffold has been a cornerstone in cardiovascular medicine, primarily recognized for its potent L-type calcium channel blocking activity. However, a paradigm shift is underway. Emerging research reveals a remarkable therapeutic versatility of novel 1,4-DHP derivatives, extending far beyond their traditional antihypertensive role. This technical guide delves into the burgeoning field of non-canonical applications of 1,4-DHPs, offering an in-depth exploration of their potential as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents. We will dissect the underlying mechanisms of action, present compelling preclinical data, and provide exemplary experimental protocols to empower researchers in this exciting frontier of drug discovery.

The Architectural Versatility of the 1,4-Dihydropyridine Core

The 1,4-dihydropyridine ring system, first synthesized by Arthur Hantzsch in 1881, is a privileged scaffold in medicinal chemistry.[1] Its inherent structural features allow for extensive chemical modifications at multiple positions, leading to a diverse library of analogues with distinct pharmacological profiles. While the classical 1,4-DHPs like nifedipine and amlodipine are optimized for calcium channel antagonism, recent synthetic advancements have unlocked novel derivatives with multifaceted biological activities.[2][3][4][5]

Expanding the Therapeutic Arsenal: Novel Applications of 1,4-DHPs

Anticancer Activity: A New Front in Oncology

Recent investigations have highlighted the significant potential of 1,4-DHP derivatives as a new class of anticancer agents.[6] Their multimodal mechanisms of action, often independent of calcium channel modulation, make them attractive candidates for cancer chemotherapy.

Mechanism of Action: Novel 1,4-DHPs have been shown to induce apoptosis in cancer cells through the activation of caspase-3.[7] Furthermore, they can inhibit cancer cell proliferation by downregulating the expression of proliferation markers like Ki67.[7] Some derivatives have also demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[6] The symmetry of the 1,4-dihydropyridine ring in certain Hantzsch esters appears to be a key determinant of their anticancer activity against specific cell lines like HeLa and MCF-7.[8]

Supporting Data: In Vitro Cytotoxicity of Novel 1,4-DHP Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
1,4-DHP 18MCF-7 (Breast Carcinoma)5.2[8]
1,4-DHP 19MCF-7 (Breast Carcinoma)5.7[8]
1,4-DHP 20MCF-7 (Breast Carcinoma)11.9[8]
1,4-DHP 21HeLa (Cervical Adenocarcinoma)39.7[8]
1,4-DHP 21HepG2 (Hepatocellular Carcinoma)17.2[8]
1,4-DHP 21MCF-7 (Breast Carcinoma)18.3[8]
Compound 6jMCF-7, HeLa, Hep G256 - 74[6]
Compound 6lMCF-7, HeLa, Hep G256 - 74[6]
DHP-8A375 (Human Melanoma)Not specified[7]
Compounds 7b, 7d, 7e, 7fU87MG (Glioblastoma), A549 (Lung), Caco-2 (Colorectal)Potent activity reported[9][10]

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines a standard procedure for evaluating the in vitro anticancer activity of novel 1,4-DHP derivatives.[10]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test 1,4-DHP compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Induction of Apoptosis by a Novel 1,4-DHP

G DHP Novel 1,4-DHP Derivative TumorCell Tumor Cell DHP->TumorCell Enters Caspase3_inactive Inactive Caspase-3 TumorCell->Caspase3_inactive Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Induces

Caption: A simplified diagram illustrating the induction of apoptosis in a tumor cell by a novel 1,4-dihydropyridine derivative through the activation of Caspase-3.

Neuroprotection: A Glimmer of Hope for Neurodegenerative Diseases

The ability of certain 1,4-DHP derivatives to cross the blood-brain barrier has opened up avenues for their investigation in neurodegenerative disorders like Alzheimer's disease.[11][12] These compounds exhibit a multitargeted approach to neuroprotection.

Mechanism of Action: Novel 1,4-DHPs have demonstrated potent antioxidant and anti-inflammatory properties, which are crucial in combating the oxidative stress and chronic neuroinflammation characteristic of Alzheimer's disease.[13][14] They can scavenge both oxygen and nitrogen radical species.[13][14] Furthermore, some derivatives can inhibit GSK-3β, a kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's.[13][14] Atypical 1,4-DHP derivatives have been shown to improve memory and exert neuroprotective effects through indirect influence on various neurotransmitter systems, including the GABAergic system.[15] For instance, the compound AP-12 has been shown to improve spatial learning and memory and increase the expression of proteins related to synaptic plasticity.[11][12]

Experimental Models:

  • In Vitro: Cellular models of neurodegeneration are used to assess the neuroprotective effects of novel 1,4-DHPs.[13]

  • In Vivo: Transgenic mouse models of Alzheimer's disease, such as the Tg APPSweDI mice, are employed to evaluate the effects of these compounds on cognition and brain protein expression.[11][12]

Antimicrobial and Antioxidant Activity: A Dual Threat

Beyond their roles in complex diseases, novel 1,4-DHPs have also emerged as promising antimicrobial and antioxidant agents.[3][16][17][18]

Mechanism of Action: The antioxidant activity of 1,4-DHPs is attributed to their ability to act as hydrogen donors and inhibit free radical reactions, a property linked to the electron density on the dihydropyridine ring.[3][14] Their structural resemblance to the biological reducing agent NADH is also a contributing factor.[3] As antimicrobial agents, certain 1,4-DHP derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[16][17] Some derivatives have also been investigated for their activity against Helicobacter pylori, a bacterium linked to gastric cancer, by targeting the essential response regulator HsrA.[19] The presence of polar groups, such as methoxy groups on the aromatic rings, can enhance the antimicrobial activity by facilitating hydrogen bonding with microbial proteins.[17]

Supporting Data: Antimicrobial Activity of 1,4-DHP Derivatives

Derivative ClassTarget MicrobeActivityReference
Chalcone-derived 1,4-DHPsGram-positive bacteria, FungiStrong to moderate[17]
C2-Substituted 1,4-DHPsBacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgarisModerate[16]
Hantzsch 1,4-DHPsStreptococcus sanguinis, Streptococcus mitis, Lactobacillus paracaseiModerately active[20]
Novel 1,4-DHPsHelicobacter pyloriPotent bactericidal activity[19]

Synthesis of Novel 1,4-Dihydropyridine Derivatives

The classic Hantzsch pyridine synthesis remains a fundamental and versatile method for the preparation of 1,4-DHP derivatives.[21] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or an ammonium salt.[20]

General Synthesis Workflow

G Aldehyde Aldehyde Condensation Hantzsch Condensation Aldehyde->Condensation Ketoester β-Ketoester Ketoester->Condensation Ammonia Ammonia/Ammonium Salt Ammonia->Condensation DHP 1,4-Dihydropyridine Derivative Condensation->DHP Cyclization

Caption: A schematic representation of the Hantzsch synthesis for the preparation of 1,4-dihydropyridine derivatives.

Modern modifications to this method include the use of microwave assistance and green chemistry approaches, such as using aqueous micellar solutions, to improve reaction yields and reduce environmental impact.[18][20]

Future Directions and Conclusion

The exploration of novel 1,4-dihydropyridines has unveiled a rich and diverse pharmacological landscape that extends well beyond their established role as calcium channel blockers. The promising preclinical data in oncology, neuroprotection, and infectious diseases underscore the immense potential of this versatile scaffold. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the design of 1,4-DHP derivatives for specific therapeutic targets.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways underlying their diverse biological activities.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and eventually clinical success.

  • Development of Drug Delivery Systems: To enhance the bioavailability and target-specific delivery of novel 1,4-DHP compounds.

References

  • Manna, D., Akhtar, S., Maiti, P., Mondal, S., Mandal, T. K., & Ghosh, R. (n.d.). Anticancer activity of a 1,4-dihydropyridine in DMBA-induced mouse skin tumor model. Ovid.
  • (2024, August 27). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.
  • Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. PMC.
  • Viradiya, D., Mirza, S., Shaikh, F., Kakadiya, R., Rathod, A., Jain, N., Rawal, R., & Shah, A. (2017, June 1). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry.
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Docta Complutense.
  • Design and Synthesis of 1,4-dihydropyridine Deriv
  • (2015, June 4). A Novel 1,4-Dihydropyridine Derivative Improves Spatial Learning and Memory and Modifies Brain Protein Expression in Wild Type and Transgenic APPSweDI Mice. PubMed.
  • (2023, November 22). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. RSC Publishing.
  • Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Deriv
  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Universidad de Zaragoza.
  • (2020, July 22).
  • (2020, December 18).
  • (2025, August 10). Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement. Ovid.
  • (2023, October 25). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests.
  • (2015, June 4). A Novel 1,4-Dihydropyridine Derivative Improves Spatial Learning and Memory and Modifies Brain Protein Expression in Wild Type and Transgenic APPSweDI Mice. PMC.
  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC - NIH.
  • (2024, October 23). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. PMC.
  • (2022, October 12). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.
  • (2025, October 11). Novel dihydropyridines as potential calcium-channel and P-glycoprotein blockers applicable for chemotherapy sensitization | Request PDF.
  • (2025, March 17).
  • (2021, August 8). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold.
  • (2022, May 24). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers.
  • Antibacterial and antileishmanial activity of 1,4-dihydropyridine deriv
  • (2024, March 1). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under.

Sources

Foundational

Structure-activity relationship (SAR) of dihydropyridine scaffolds

The 1,4-Dihydropyridine Scaffold: A Master Class in Structure-Activity Optimization Abstract The 1,4-dihydropyridine (DHP) scaffold represents one of the most privileged structures in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-Dihydropyridine Scaffold: A Master Class in Structure-Activity Optimization

Abstract The 1,4-dihydropyridine (DHP) scaffold represents one of the most privileged structures in medicinal chemistry, serving as the backbone for a generation of L-type calcium channel blockers (CCBs).[1][2][3] While their primary utility remains in cardiovascular medicine (hypertension, angina), recent explorations have expanded their utility into multidrug resistance (MDR) reversal and antitubercular agents. This guide dissects the DHP scaffold not as a static list of rules, but as a dynamic interplay of stereoelectronics, conformational restriction, and hydrophobic interactions.

The Pharmacophore: Anatomy of the Boat

The 1,4-DHP ring is not planar; it exists in a boat conformation .[4] This non-planarity is the single most critical structural determinant for binding to the


 subunit of voltage-gated calcium channels (Cav1.2).
Mechanistic SAR Breakdown

The following diagram maps the specific structural requirements for antagonistic activity.

DHP_SAR DHP 1,4-Dihydropyridine (Boat Conformation) N1 Position N1: Essential NH DHP->N1 C2_C6 Positions C2/C6: Small Alkyls (Me) DHP->C2_C6 C3_C5 Positions C3/C5: Ester Groups DHP->C3_C5 C4 Position C4: Aromatic Ring DHP->C4 N1_Rule Must remain unsubstituted. Oxidation to pyridine abolishes activity. N1->N1_Rule C2_Rule Methyl is standard. Aminoalkylether (Amlodipine) increases half-life. C2_C6->C2_Rule C3_Rule Essential for H-bonding. Asymmetry (R3 ≠ R5) increases potency & selectivity. C3_C5->C3_Rule C4_Rule Phenyl ring required. Ortho/Meta substitution locks conformation perpendicular to DHP. C4->C4_Rule

Figure 1: Structural dissection of the 1,4-DHP pharmacophore highlighting critical substitution patterns.

Key Mechanistic Insights:

  • The N1 Hydrogen: The NH group participates in a critical hydrogen bond with the receptor (likely Tyr or Gln residues in the channel pore). N-alkylation or oxidation to the planar pyridine ring destroys this interaction and flattens the boat, abolishing activity.

  • The C4 "Perpendicular" Lock: The phenyl ring at C4 must be oriented pseudo-axially (perpendicular to the DHP ring). Substituents at the ortho or meta positions (e.g., -NO2 in Nifedipine, -Cl in Amlodipine) provide steric bulk that prevents rotation, locking the active conformation. Para substituents allow free rotation and generally reduce potency.

  • The Ester "Pockets": The ester carbonyls at C3/C5 act as hydrogen bond acceptors. Asymmetric esters (where R3

    
     R5) create chirality at C4, often leading to tissue selectivity (vascular smooth muscle vs. cardiac tissue).
    

Stereochemistry & Conformational Analysis

The 1,4-DHP scaffold is chiral when C3 and C5 substituents differ.

  • Chirality: In most cases, the (S)-enantiomer is the potent calcium channel antagonist, while the (R)-enantiomer may possess weak antagonist or even agonist activity (calcium channel activators).

  • Pucker: The degree of ring puckering (measured by the torsion angle) correlates with binding affinity. Flatter rings (caused by oxidation) cannot fit the hydrophobic pocket of the inactivated channel state.

Comparative Data: Symmetric vs. Asymmetric Scaffolds

FeatureNifedipine (First Gen)Amlodipine (Third Gen)Mechanistic Consequence
Symmetry SymmetricAsymmetricAmlodipine is chiral; marketed as racemate or S-enantiomer (Levamlodipine).
C2 Substituent -CH3-CH2-O-CH2-CH2-NH2The amino-ether side chain is protonated at physiological pH, anchoring it to the membrane bilayer.
C4 Substituent 2-NO22-ClBoth provide steric bulk to lock the C4-phenyl ring perpendicular.
Half-Life Short (~2 hrs)Long (~30-50 hrs)Membrane anchoring (C2 side chain) creates a "depot" effect, allowing slow receptor access.

Synthesis Protocol: Microwave-Assisted Hantzsch Reaction

The classic Hantzsch synthesis (refluxing ethanol) is inefficient.[5] Modern drug discovery utilizes microwave irradiation for rapid library generation.

Objective: Synthesis of a C4-substituted 1,4-DHP library. Reaction Type: One-pot multicomponent cyclocondensation.

Step-by-Step Protocol:

  • Reagents: Combine the following in a microwave-safe vial (10 mL capacity):

    • Aryl aldehyde (1.0 mmol) (e.g., 2-chlorobenzaldehyde).

    • Ethyl acetoacetate (1.0 mmol) (Component A).

    • Methyl acetoacetate (1.0 mmol) (Component B - for asymmetry).

    • Ammonium acetate (1.2 mmol) (Nitrogen source).

    • Solvent: Ethanol/Water (3:1 v/v, 2 mL).

  • Catalyst: Add 10 mol% Ytterbium(III) triflate [Yb(OTf)3] (Lewis acid catalyst improves yield and selectivity).

  • Irradiation: Seal vial. Heat in a single-mode microwave reactor:

    • Temperature: 100°C.

    • Time: 10–15 minutes.

    • Pressure limit: 15 bar.

  • Work-up: Cool to RT. The product often precipitates.

    • If solid: Filter and wash with ice-cold ethanol.

    • If oil: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Recrystallization from EtOH is usually sufficient. For asymmetric synthesis, flash chromatography (Hexane/EtOAc) is required to separate the statistical mixture of symmetric and asymmetric products if not using a directed stepwise method.

Screening Methodology: FLIPR Calcium Assay

To validate SAR, functional antagonism of the Cav1.2 channel is measured using a high-throughput calcium flux assay.

Mechanism of Assay: DHPs bind preferentially to the inactivated state of the channel. Therefore, the assay must partially depolarize the membrane to induce this state before agonist addition.

Protocol:

  • Cell Line: HEK293 stably expressing human Cav1.2 (

    
    ) and Kir2.3 (Inward rectifier K+ channel).
    
    • Why Kir2.3? It sets a stable resting membrane potential, allowing precise control of depolarization using external K+.

  • Plating: Seed cells at 50,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine plates. Incubate 24h.

  • Dye Loading:

    • Remove media.[6]

    • Add 100 µL Calcium-6 dye (Molecular Devices) in HBSS buffer + 20 mM HEPES.

    • Crucial Step: Do not wash (Quench-free technology). Incubate 2 hours at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add DHP analogs (diluted in HBSS + 0.1% DMSO).

    • Incubate 20 mins to allow equilibrium binding to the inactivated state.

  • Stimulation:

    • Trigger Ca2+ influx by adding High-K+ buffer (raising extracellular K+ to 30-50 mM). This depolarizes the membrane, opening Cav1.2.

  • Readout: Measure fluorescence (Ex 485nm / Em 525nm) on FLIPR Tetra.

    • Data Analysis: Calculate IC50 based on reduction of Peak Fluorescence compared to DMSO control.

FLIPR_Workflow Step1 Cell Plating (HEK293-Cav1.2 + Kir2.3) Step2 Dye Loading (Calcium-6, 2hrs @ 37°C) Step1->Step2 Step3 Compound Incubation (DHP Analog, 20 min) Step2->Step3 Step4 Stimulation (High K+ Depolarization) Step3->Step4 Stabilizes Inactivated State Step5 Data Acquisition (Fluorescence Read) Step4->Step5 Measure Ca2+ Blockade

Figure 2: FLIPR High-Throughput Screening Workflow for Calcium Channel Blockers.

Mechanism of Action: State-Dependent Binding

DHPs are allosteric modulators, not pore pluggers. They bind to a high-affinity site located at the interface of repeats III and IV (S6 segments) of the


 subunit.

The Voltage-Dependence Rule: DHPs bind with highest affinity to the Inactivated State (0 mV to -40 mV) and lowest affinity to the Resting State (-80 mV). This is why they are effective in tissue that is frequently depolarized (e.g., vascular smooth muscle in hypertension) but have less effect on healthy tissue with normal resting potential.

Mechanism Resting Resting State (Closed) Open Open State (Conducting Ca2+) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time Inactivated->Resting Repolarization Blocked DHP-Bound (Deeply Inactivated) Inactivated->Blocked High Affinity DHP Binding Blocked->Inactivated Slow Off-rate

Figure 3: The Modulated Receptor Model. DHPs trap the channel in the inactivated state, preventing transition back to the conducting pool.

References

  • Edraki, N., et al. (2009). Dihydropyridines: evaluation of their current and future pharmacological applications. Drug Discovery Today, 14(21-22), 1058-1066. Link

  • Triggle, D. J. (2007). The 1,4-dihydropyridine nucleus: a pharmacophoric template. Part 1. Mini Reviews in Medicinal Chemistry, 3(3). Link

  • Catterall, W. A. (2011). Voltage-gated calcium channels.[7][8] Cold Spring Harbor Perspectives in Biology. Link

  • Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Protocol. Molecular Devices Application Notes. Link

  • Khadilkar, B. M., & Madyar, V. R. (2001). An efficient and fast procedure for the Hantzsch dihydropyridine synthesis under microwave conditions.[5] Synthetic Communications. Link

Sources

Exploratory

3-Amino-1-ethyl-1,4-dihydropyridin-4-one solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one Foreword: A Proactive Approach to Physicochemical Profiling In the landscape of modern drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

Foreword: A Proactive Approach to Physicochemical Profiling

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic physicochemical properties is not merely a regulatory requirement but a foundational pillar of success. This guide is dedicated to a thorough exploration of the solubility and stability of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one. While specific experimental data for this exact molecule is not extensively available in public literature, this document serves as a robust, proactive framework for its investigation. By leveraging established principles and data from structurally related compounds, particularly 1,4-dihydropyridine (1,4-DHP) derivatives, we present a comprehensive strategy for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of Quality by Design (QbD), emphasizing that a deep understanding of the molecule's behavior under various stress conditions is paramount for developing stable, safe, and efficacious pharmaceutical products.

Molecular Overview and Predicted Physicochemical Properties

3-Amino-1-ethyl-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a 1,4-dihydropyridine core, a structure renowned for its presence in cardiovascular drugs like nifedipine and amlodipine. The presence of an amino group at the 3-position and an ethyl group at the 1-position introduces specific electronic and steric features that are anticipated to influence its solubility and stability profile. The pyrrolidine-like ring structure may enhance aqueous solubility.[1] However, the dihydropyridine ring itself is known for its susceptibility to degradation, particularly oxidation and photodegradation.[2]

A preliminary in-silico analysis suggests that the molecule possesses both hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen and the nitrogen atoms), indicating a potential for moderate aqueous solubility. The basicity of the amino group and the pyrrolidine nitrogen will be a critical determinant of its pH-dependent solubility.

Comprehensive Solubility Profiling

Solubility is a critical attribute that influences a drug's absorption, distribution, and overall bioavailability. A multi-faceted approach is necessary to fully characterize the solubility of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one.

Rationale for Solubility Assessment

The objective is to determine both the thermodynamic (equilibrium) and kinetic solubility of the compound in various aqueous and relevant organic media. This data is crucial for selecting appropriate formulation strategies, predicting in vivo performance, and designing preclinical and clinical studies. Dihydropyrimidinone derivatives, a related class of compounds, have been noted for sometimes exhibiting poor water solubility, making this a critical area of investigation.[3]

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

G cluster_0 Phase 1: Fundamental Properties cluster_1 Phase 2: Solubility Screening cluster_2 Phase 3: In-Depth Characterization pKa pKa Determination (Potentiometric or UV-Vis) LogP LogP/LogD Measurement (Shake-Flask or HPLC) pKa->LogP Informs pH for LogD measurement Kinetic Kinetic Solubility Assay (High-Throughput, e.g., Nephelometry) LogP->Kinetic Predicts general solubility behavior Thermo Thermodynamic Solubility (Shake-Flask Method) Kinetic->Thermo Guides solvent selection and concentration ranges Biorelevant Solubility in Biorelevant Media (FaSSIF, FeSSIF) Thermo->Biorelevant Provides baseline for physiological relevance Cosolvents Co-solvent Solubility (For formulation development) Thermo->Cosolvents Identifies potential formulation excipients

Caption: Workflow for Comprehensive Solubility Profiling.

Experimental Protocols

2.3.1 pKa Determination (Potentiometric Titration)

  • Preparation: Prepare a 1-5 mg/mL solution of the compound in a mixture of methanol and water (e.g., 50:50 v/v) to ensure initial solubility.

  • Titration: Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH.

  • Data Analysis: Record the pH change as a function of the titrant volume. The pKa values are determined from the inflection points of the titration curve. The causality here is that understanding the ionization state at different pH values is fundamental to predicting and explaining pH-dependent solubility.

2.3.2 Thermodynamic Solubility (Shake-Flask Method)

  • System Preparation: Add an excess amount of the solid compound to a series of vials containing different media (see Table 1).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, typically HPLC-UV. This method is considered the "gold standard" as it measures the true equilibrium state.

Parameter Conditions Rationale
Media - Purified Water- 0.1 M HCl (pH ~1.2)- Acetate Buffer (pH 4.5)- Phosphate Buffer (pH 6.8, 7.4)To assess solubility across the physiological pH range of the gastrointestinal tract.
Temperature 25°C (Room Temperature)37°C (Physiological Temperature)To evaluate the effect of temperature on the dissolution process (endothermic vs. exothermic).
Solid Form Analysis XRPD, DSC, TGA on the remaining solidTo check for any polymorphic transformations or solvate formation during the experiment, which could affect the solubility measurement.

Table 1: Recommended Conditions for Thermodynamic Solubility Studies.

Chemical Stability Assessment and Forced Degradation

The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by ICH guidelines Q1A(R2).[4][5]

Rationale for Forced Degradation

By subjecting 3-Amino-1-ethyl-1,4-dihydropyridin-4-one to stress conditions more severe than accelerated stability testing, we can rapidly identify its vulnerabilities.[6] This information is invaluable for developing stable formulations, defining storage conditions, and determining shelf-life.[4] For 1,4-DHP derivatives, known instabilities include oxidation to the corresponding pyridine derivative and sensitivity to light.[2][7]

Proposed Degradation Pathway

Based on literature for related 1,4-DHP compounds, a primary degradation pathway is the aromatization of the dihydropyridine ring.[7] This is often an oxidative process.

G cluster_0 3-Amino-1-ethyl-1,4-dihydropyridin-4-one cluster_1 3-Amino-1-ethyl-pyridin-4(1H)-one mol1 [Structure of Parent Molecule] mol2 [Structure of Aromatized Product] mol1->mol2 Oxidation [O] or Light (hν)

Caption: Predicted Oxidative Degradation Pathway.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation products are less likely to be formed, which simplifies pathway elucidation.[6]

Stress Condition Typical Protocol Causality & Key Insights
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.Evaluates stability in the acidic environment of the stomach. The amino group may be protonated, potentially influencing reaction rates.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.Assesses stability in alkaline conditions. The dihydropyridine ring can be susceptible to base-catalyzed reactions.
Oxidation 3% H₂O₂ at room temperature for 24 hours.[8]Probes susceptibility to oxidative stress. This is a critical test for 1,4-DHP derivatives, which are known to aromatize.[7]
Thermal (Solid) 80°C with 75% RH for 7 days.Assesses the intrinsic stability of the solid form and the impact of humidity. For 1,4-DHPs, humidity can accelerate degradation.[7]
Photostability Expose solid and solution samples to ICH Q1B conditions (1.2 million lux hours and 200 W h/m²).[4]1,4-DHP compounds are often highly photosensitive. This test is crucial to determine the need for light-protective packaging.

Table 2: Recommended Conditions for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A self-validating system requires an analytical method capable of accurately measuring the decrease in the parent compound's concentration while simultaneously detecting and quantifying any degradation products formed.

Rationale and Method Selection

The primary tool for this purpose is High-Performance Liquid Chromatography (HPLC), typically with a Photodiode Array (PDA) or UV detector.[6] A PDA detector is particularly valuable as it can provide spectral data for peak purity assessment, ensuring that the parent peak is not co-eluting with any degradants.

Workflow for Method Development and Validation

G A Generate Stressed Samples (Acid, Base, Oxidative, etc.) B Analyze Individual and Composite Stressed Samples by HPLC A->B Provide diverse degradant profile C Optimize Separation (Mobile Phase, Gradient, Column) B->C Identify co-elutions and poor resolution C->B Iterative process D Assess Peak Purity (Using PDA Detector) C->D Confirm separation D->C If purity fails E Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision) D->E Once specific method is achieved

Caption: Workflow for Stability-Indicating Method Development.

Protocol for Method Development:

  • Initial Screening: Begin with a broad gradient on a C18 column (e.g., 5-95% acetonitrile in water with 0.1% formic acid) to elute all components.

  • Analysis of Stressed Samples: Inject samples from the forced degradation studies. The "cocktail" of all stressed samples is crucial to ensure all potential degradants are resolved from each other and from the parent peak.

  • Optimization: Adjust the gradient slope, mobile phase composition (e.g., pH, organic modifier), and column chemistry to achieve a resolution (Rs) of >1.5 between all peaks.

  • Validation: Once the method is finalized, perform a full validation according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Conclusion and Strategic Recommendations

A thorough investigation into the solubility and stability of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one is a critical, non-negotiable step in its development pathway. Based on the chemical precedent set by related 1,4-dihydropyridine structures, a heightened sensitivity to oxidative and photolytic stress should be anticipated. The amino and ethyl substituents will modulate these inherent properties, and only rigorous experimental evaluation as outlined in this guide can reveal the true liability.

Key Recommendations:

  • Solubility Enhancement: If aqueous solubility is found to be low, particularly at physiological pH, salt formation targeting the basic amino group should be explored as a primary strategy.

  • Formulation and Packaging: Anticipating potential photo- and oxidative instability, formulation development should focus on incorporating antioxidants. Furthermore, light-resistant primary and secondary packaging will likely be a requirement.

  • Analytical Vigilance: The developed stability-indicating method must be employed throughout the entire development lifecycle, from API release testing to long-term stability studies of the final drug product, to ensure patient safety and product quality.

By following the comprehensive framework detailed in this guide, researchers can build a robust data package that not only satisfies regulatory expectations but also provides the fundamental knowledge required to guide a successful and scientifically sound drug development program.

References

  • ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products, (2003). Available at: [Link]

  • Nagasamy Venkatesh, D. & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3). Available at: [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2025). ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. Available at: [Link]

  • Patel, N. N. & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 81-89. Available at: [Link]

  • Zajac, M., Cielecka-Piontek, J., & Jelińska, A. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(3), 183-188. Available at: [Link]

  • Synthesis of dihydropyrimidinone and dihydropyridine derivatives by a GQDs-based magnetically nanocatalyst under solvent-free conditions. (n.d.). ResearchGate. Available at: [Link]

  • Zajac, M., Cielecka-Piontek, J., & Jelińska, A. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Available at: [Link]

  • A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. (2025). ResearchGate. Available at: [Link]

  • Hartono, A., et al. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 57(42), 14126-14135. Available at: [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). PMC. Available at: [Link]

  • Shinbo, K., et al. (2009). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(9), 1341-1350. Available at: [Link]

  • Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. (2025). ResearchGate. Available at: [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2639. Available at: [Link]

  • hydroxypyrrolidinone-4-acetic Acid, an Unusual γ-Amino Acid found in Microsclerodermins. (n.d.). Available at: [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]

  • Substance Information for CAS 944578-05-6. (2025). ECHA. Available at: [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Available at: [Link]

  • Isomura, S., et al. (2022). Selective Synthesis of the Aminobutadiene Intermediate and Mechanistic Analysis of 1,4-Dihydropyridine Formation Reaction in Water. Chemical & Pharmaceutical Bulletin, 70(3), 240-243. Available at: [Link]

Sources

Foundational

In Silico Characterization &amp; Interaction Profiling of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

Technical Whitepaper | Version 1.0 Executive Summary This technical guide details the in silico modeling protocols for 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (hereafter referred to as 3-AEP ). This molecule represents...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

This technical guide details the in silico modeling protocols for 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (hereafter referred to as 3-AEP ). This molecule represents a "privileged scaffold" in medicinal chemistry, possessing a bidentate ligand character suitable for both metalloenzyme inhibition and ATP-competitive kinase inhibition.

The "1,4-dihydropyridin-4-one" nomenclature strictly refers to the keto-tautomer of the pyridin-4-one system, which is the dominant species in physiological solution. This guide moves beyond basic property prediction to establish a causal link between the molecule's quantum mechanical properties and its macromolecular binding affinity.

Part 1: Structural & Quantum Mechanical Profiling (DFT)

Before docking simulations, the ligand's electronic stability and reactivity must be established using Density Functional Theory (DFT). The 3-amino group adjacent to the C4-carbonyl creates a unique push-pull electronic system that influences hydrogen bond donor/acceptor capabilities.

Tautomeric State & Geometry Optimization

The 3-AEP molecule exists in equilibrium between the amino-oxo and imino-hydroxy forms. For accurate modeling, the amino-oxo (1,4-dihydro) tautomer must be prioritized as the bioactive conformation in aqueous media.

Experimental Protocol:

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311++G(d,p). This level of theory is required to capture the lone pair interactions on the pyridine nitrogen and the exocyclic amine.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to simulate physiological conditions.
    
  • Frequency Calculation: Validated by the absence of imaginary frequencies (NIMAG=0).

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of 3-AEP is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Localized primarily on the C3-amino group and the C4-carbonyl oxygen. This indicates the primary site for electrophilic attack or metal chelation.

  • LUMO Location: Delocalized over the pyridinone ring, suggesting the capacity to accept back-donation in metal complexes or participate in

    
    -stacking interactions within a protein pocket.
    

Data Interpretation Table:

PropertyPredicted Value (Approx)Biological Implication
HOMO Energy -5.8 to -6.2 eVHigh electron donating potential (Chelation/H-bond donor).
LUMO Energy -1.5 to -1.9 eVModerate electron affinity.

(Gap)
~4.0 - 4.5 eVIndicates kinetic stability but sufficient reactivity for enzyme binding [1].
Dipole Moment ~5.5 - 6.5 DebyeHigh polarity; favorable for solubility but requires specific orientation in hydrophobic pockets.

Part 2: Macromolecular Interaction Modeling (Docking)

3-AEP is modeled here in two distinct biological contexts: as a Kinase Inhibitor (ATP-hinge binder) and as a Metalloenzyme Inhibitor (Iron chelator).

Pathway Visualization: The Dual-Mode Mechanism

G cluster_0 Mode A: Kinase Inhibition cluster_1 Mode B: Metalloenzyme Inhibition Ligand 3-Amino-1-ethyl- 1,4-dihydropyridin-4-one Hinge Hinge Region (H-Bonding) Ligand->Hinge N-H Donor & C=O Acceptor Gatekeeper Gatekeeper Residue (Steric Control) Ligand->Gatekeeper Hydrophobic Interaction (Ethyl Group) Metal Metal Ion (Fe3+/Zn2+) Coordination Ligand->Metal Bidentate Chelation (O,N donor set) ATP_Site ATP Competitive Blockade Hinge->ATP_Site Stabilizes ActiveSite Catalytic Domain Suppression Metal->ActiveSite Deactivates

Figure 1: Dual-mechanism interaction map showing 3-AEP's potential as a hinge binder or metal chelator.

Protocol: Kinase Hinge Binding (Target: CDK2)

Pyridin-4-ones are bioisosteres of the purine ring of ATP. We utilize Cyclin-Dependent Kinase 2 (CDK2) as the model system due to its conserved hinge region.

Step-by-Step Methodology:

  • Target Preparation:

    • Retrieve PDB ID: 1DI8 (CDK2).

    • Remove water molecules >5Å from the active site.

    • Protonate histidine residues based on pH 7.4 (using PropKa).

  • Grid Generation:

    • Center grid box on the native ligand (DTQ).

    • Dimensions:

      
       Å.
      
  • Docking (AutoDock Vina / Glide):

    • Constraint: Define a hydrogen bond constraint at Leu83 (Backbone NH/CO). This is critical. The C4=O of 3-AEP accepts a proton from Leu83-NH, while the C3-NH2 donates to Leu83-CO [2].

  • Validation:

    • Re-dock native ligand. RMSD must be < 2.0 Å.

Protocol: Metalloenzyme Chelation (Target: 5-LOX)

The 3-amino-4-oxo motif is a classic bidentate chelator. We model interaction with 5-Lipoxygenase (5-LOX), an iron-dependent enzyme.

Methodology:

  • Target Preparation: PDB ID: 3V99 .

  • Metal Parameterization: The non-bonded model is insufficient. Use a cationic dummy atom (CaDA) approach or specific force field parameters (e.g., MCPB.py in Amber) to model the

    
     ion correctly.
    
  • Interaction Criteria:

    • Distance constraint: Ligand(O/N) to Fe < 2.4 Å.

    • Geometry: Octahedral or distorted square pyramidal coordination.

Part 3: ADMET & Drug-Likeness Profiling

For 3-AEP to be a viable probe or drug candidate, it must satisfy pharmacokinetic parameters. The small size of the molecule suggests high bioavailability but potential rapid clearance.

Quantitative Predictions:

ParameterValueStatusMechanism/Reasoning
MW 138.17 g/mol ExcellentFragment-like; allows room for derivatization.
LogP 0.2 - 0.5OptimalHighly water-soluble; low lipophilicity risk.
TPSA ~45-55 ŲHighExcellent membrane permeability (Rule of 5 compliant).
BBB Penetration LikelyCaution Small polar molecules often cross BBB; potential CNS side effects [3].
CYP Inhibition LowFavorablePyridinone rings are generally metabolically stable compared to pyridines.
Toxicity Alert (Structural)
  • Michael Acceptor: The

    
    -unsaturated ketone (C2=C3-C4=O) in the 1,4-dihydropyridin-4-one ring is theoretically a Michael acceptor. However, the resonance stabilization from the ring nitrogen significantly dampens this reactivity, making it less toxic than linear enones.
    
  • Chelation: Chronic administration may lead to systemic iron or zinc depletion.

Part 4: Experimental Validation Workflow

To confirm the in silico results, the following assay loop is recommended:

Experiment cluster_assays Parallel Bioassays Synthesis Synthesis of 3-AEP (Start: Maltol or Pyran-4-one) QC QC: NMR (1H/13C) & MS Confirm Tautomer Synthesis->QC Kinase FRET Assay (IC50 vs CDK2) QC->Kinase Chelation Calcein-AM Assay (Iron Mobilization) QC->Chelation Refine Refine In Silico Model (QSPR Update) Kinase->Refine SAR Data Chelation->Refine

Figure 2: Closed-loop validation strategy linking synthesis, assay, and model refinement.

References

  • Frontier Orbitals & Reactivity

    • Source: PubChem. (2025).[1] 3-amino-2-ethyl-1H-pyridin-4-one (Compound Summary). National Library of Medicine.

    • URL:[Link]

  • Kinase Interaction Patterns (Scaffold Hopping)

    • Source: MDPI Pharmaceuticals.[2] (2022).[2][3][4][5] Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.[5]

    • URL:[Link]

  • Pyridinone Toxicity & ADMET

    • Source: Springer Discover Chemistry. (2025).[2][6][7][8] Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach.

    • URL:[Link]

  • General Pyridinone Chemistry

    • Source: Sigma-Aldrich.[9] (n.d.). 3-Amino-1-methylpyridin-2(1H)-one Product Sheet. (Used for structural analog comparison).

Sources

Exploratory

Physicochemical Characterization of Substituted Dihydropyridinones: A Technical Guide

Executive Summary & Strategic Importance Substituted dihydropyridinones (specifically 3,4-dihydro-2(1H)-pyridinones) represent a privileged scaffold in medicinal chemistry, distinct from their labile 1,4-dihydropyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Substituted dihydropyridinones (specifically 3,4-dihydro-2(1H)-pyridinones) represent a privileged scaffold in medicinal chemistry, distinct from their labile 1,4-dihydropyridine (1,4-DHP) cousins like nifedipine. While they share the core saturation that confers "pucker" and chirality, the lactam functionality provides unique hydrogen-bonding capabilities and enhanced hydrolytic stability.

However, this scaffold presents specific physicochemical challenges:

  • Oxidative Aromatization: Like 1,4-DHPs, they are susceptible to photo-induced dehydrogenation, leading to pharmacologically inactive pyridinones.

  • Tautomeric Ambiguity: The lactam-lactim equilibrium can complicate formulation and receptor binding modeling.

  • Polymorphism: The rigid amide backbone often leads to high-energy crystal lattice packing, resulting in multiple polymorphic forms with vastly different solubility profiles.

This guide details the characterization workflow required to de-risk these molecules during early development.

Structural & Spectroscopic Characterization

Tautomerism and Signal Assignment

The core 3,4-dihydro-2-pyridinone exists in equilibrium between the lactam (NH-keto) and lactim (N-hydroxy) forms. In solution, the lactam form generally predominates, but this is solvent-dependent.

Critical NMR Markers:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • NH Proton: Typically appears as a broad singlet between

      
       8.0–10.5 ppm. Exchangeable with 
      
      
      
      .
    • C4-H: The chiral center proton. Usually a doublet or multiplet at

      
       3.5–4.5 ppm. Its coupling constant (
      
      
      
      ) helps determine the conformation of the dihydropyridinone ring (typically a flattened boat or envelope).
    • C3-H: Diastereotopic protons if C3 is unsubstituted, appearing as complex multiplets due to geminal coupling and vicinal coupling with C4-H.

  • 
    C NMR: 
    
    • Carbonyl (C=O): Distinctive signal at

      
       165–175 ppm (Lactam). If the Lactim form is present, this shifts upfield, and the C-O carbon appears in the aromatic range (
      
      
      
      150–160 ppm).
Mass Spectrometry (MS) Fragmentation
  • Ionization: ESI+ is preferred due to the basic nitrogen.

  • Fragmentation Pattern: A characteristic loss of the substituent at C4 (often an aryl group) or retro-Michael addition fragmentation is common.

  • HRMS: Essential for confirming the elemental composition, particularly to distinguish dehydrogenated impurities (M-2H) formed during synthesis or storage.

Solid-State Profiling (Polymorphism)

The dipole moment of the lactam group drives strong intermolecular hydrogen bonding (N-H


 O=C), often resulting in high melting points and poor aqueous solubility.
X-Ray Powder Diffraction (XRPD)[1][2]
  • Purpose: To fingerprint the crystalline phase and detect amorphous content.

  • Protocol Insight: Do not grind samples aggressively before XRPD; the mechanical stress can induce phase transitions in metastable dihydropyridinones.

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): Look for:

    • Desolvation endotherms: (60–100°C) indicating pseudopolymorphs (solvates/hydrates).

    • Melting endotherm: Sharp for pure crystalline forms.

    • Recrystallization exotherms: Indicating a metastable form converting to a stable form upon heating (monotropic vs. enantiotropic relationship).

  • Thermogravimetric Analysis (TGA): Essential to distinguish between solvate loss (weight drop) and melting (no weight drop).

Stability Profiling: The Photostability Challenge

The most critical liability of the dihydropyridinone scaffold is photo-oxidative aromatization . Upon exposure to UV/Vis light (300–450 nm), the ring loses two hydrogen atoms (typically from N1 and C4 or C3 and C4), forming a fully aromatic pyridinone. This destroys the chiral center at C4 and flattens the ring, usually ablating biological activity.

Degradation Mechanism Visualization

Photostability DHP 3,4-Dihydropyridinone (Active Scaffold) Non-planar, Chiral C4 Excited Excited Singlet State (S1) DHP->Excited UV Absorption (300-400 nm) Radical Radical Intermediate (H-abstraction) Excited->Radical ISC / ROS Pyridine Pyridinone Derivative (Inactive Impurity) Planar, Achiral Radical->Pyridine -2H (Oxidation)

Figure 1: Photo-oxidative aromatization pathway of dihydropyridinones. The transition from a non-planar, chiral active drug to a planar, inactive aromatic impurity is irreversible.

Detailed Experimental Protocols

Protocol: Photostability Stress Testing (ICH Q1B Modified)
  • Objective: Quantify the rate of aromatization to the pyridinone analog.

  • Reagents:

    • Test Compound (1 mg/mL in MeOH/Water 50:50).

    • Actinometric standard (Quinine HCl) to monitor light exposure.

  • Procedure:

    • Preparation: Prepare duplicate quartz cuvettes of the sample solution. Wrap one in aluminum foil (Dark Control).

    • Exposure: Place unwrapped samples in a photostability chamber (Light source: D65 or Xenon arc). Expose to min. 1.2 million lux hours.

    • Sampling: Aliquot 100

      
      L at 
      
      
      
      hours.
    • Analysis (HPLC-DAD):

      • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

        
        m.
        
      • Mobile Phase: A: 0.1% Formic Acid; B: ACN. Gradient 5-95% B.

      • Detection: Monitor at

        
         of the DHP (typically 250-280 nm) AND the Pyridinone (typically shifted to 290-320 nm).
        
    • Calculation:

      
      
      Compare Light vs. Dark samples to rule out thermal degradation.
      
Protocol: Thermodynamic Solubility & LogP
  • Objective: Determine equilibrium solubility and lipophilicity.

  • Procedure:

    • Saturation: Add excess solid compound to phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.0) in glass vials.

    • Equilibration: Shake at 37°C for 24 hours.

    • Filtration: Filter through 0.45

      
      m PVDF filter (pre-saturated to avoid drug adsorption).
      
    • Quantification: Analyze filtrate by HPLC-UV against a standard curve.

    • LogP (Shake Flask):

      • Dissolve compound in n-octanol saturated with water.

      • Add equal volume of water saturated with n-octanol.

      • Shake for 4 hours; centrifuge to separate phases.

      • Analyze both phases by HPLC.

        
        
        

Data Summary: Characteristic Physicochemical Profile

PropertyTypical Range/ObservationAnalytical MethodSignificance
UV

240–280 nmUV-VisStrong absorption makes them light-sensitive.
IR (C=O) 1650–1700 cm

FTIR (ATR)Confirms Lactam form (vs Lactim).

H NMR (C4-H)

3.5–4.5 ppm (Doublet)
400+ MHz NMRDiagnostic for ring saturation; loss indicates oxidation.
Log P 1.5 – 4.0HPLC / Shake FlaskModerate to high lipophilicity; good permeability but solubility limited.
pKa (NH) > 10.0 (Very Weak Acid)PotentiometryNeutral at physiological pH unless side-chains are ionizable.

Characterization Workflow Diagram

Workflow cluster_Solid Solid State cluster_Solution Solution State Synthesis Crude Dihydropyridinone Purity Purity Check (HPLC > 98%) Synthesis->Purity XRD XRPD (Crystallinity) Purity->XRD NMR NMR (1H, 13C, 2D) (Structure & Tautomerism) Purity->NMR DSC DSC/TGA (Polymorphs/Solvates) XRD->DSC Stability Stress Testing (Photo-oxidation & Hydrolysis) DSC->Stability Solubility LogP & pKa (Bioavailability) NMR->Solubility Solubility->Stability Report Final Physicochemical Profile Stability->Report

Figure 2: Integrated workflow for the physicochemical characterization of dihydropyridinones, moving from structural confirmation to stability profiling.

References

  • Fasani, E., et al. "Photochemistry of dihydropyridines and their medical implications." Photochemistry and Photobiology, 2012.[1]

  • De Luca, M., et al. "Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review." International Journal of Pharmacy and Pharmaceutical Sciences, 2018.[2]

  • Hansen, P. E., et al. "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Magnetic Resonance in Chemistry, 2023.[3]

  • Naderi, A., & Mohtat, B. "Synthesis and Characterization of Functionalized Dihydropyrimidinones."[4] Bulletin of the Chemical Society of Ethiopia, 2017.

  • Creative Biolabs. "Physicochemical Characterization Services."[5] Creative Biolabs Official Site.

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the One-Pot Synthesis of 1,4-Dihydropyridine Derivatives

Executive Summary 1,4-Dihydropyridines (1,4-DHPs) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster calcium channel blockers (e.g., Nifedipine, Amlodipine) and multidrug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dihydropyridines (1,4-DHPs) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster calcium channel blockers (e.g., Nifedipine, Amlodipine) and multidrug resistance (MDR) reversers. While the classical Hantzsch synthesis (1882) provided the foundational route, modern drug discovery demands higher throughput, "green" atom economy, and milder conditions to tolerate sensitive functionalities.

This Application Note details two optimized protocols for the one-pot synthesis of 1,4-DHPs:

  • Method A: A robust, Molecular Iodine (

    
    ) catalyzed protocol suitable for diverse substrates.
    
  • Method B: A Microwave-Assisted, Solvent-Free protocol designed for high-throughput library generation.

Mechanistic Insight & Reaction Pathway[1][2][3]

Understanding the dual-pathway mechanism of the Hantzsch reaction is critical for troubleshooting low yields. The reaction proceeds via the convergence of two transient intermediates generated in situ.

The Convergent Pathway
  • Knoevenagel Condensation: The aldehyde reacts with the first equivalent of

    
    -keto ester to form an Alkylidene (Chalcone)  intermediate.
    
  • Enamine Formation: The second equivalent of

    
    -keto ester condenses with the ammonia source to form an Enamine .[1]
    
  • Michael Addition & Cyclization: The Enamine attacks the Alkylidene in a Michael addition, followed by intracyclic dehydration to yield the 1,4-DHP.

Critical Control Point: Lewis Acid catalysts (like


) accelerate the Knoevenagel step, which is often the rate-determining bottleneck for sterically hindered aldehydes.

HantzschMechanism Aldehyde Aldehyde (R-CHO) Chalcone Intermed. A: Alkylidene (Chalcone) Aldehyde->Chalcone Knoevenagel KetoEster1 β-Keto Ester (Equiv 1) KetoEster1->Chalcone KetoEster2 β-Keto Ester (Equiv 2) Enamine Intermed. B: Enamine KetoEster2->Enamine Condensation Ammonia Ammonia Source (NH4OAc) Ammonia->Enamine Michael Michael Addition Chalcone->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (Product) Cyclization->DHP

Figure 1: Convergent mechanistic pathway of the Hantzsch MCR. Balancing the formation rates of Intermediates A and B is key to minimizing side products.

Critical Reaction Parameters

The choice of catalyst and energy source drastically alters the reaction profile.

Table 1: Comparative Analysis of Synthetic Methods

ParameterClassical ThermalMolecular Iodine (

)
Microwave (MW) Solvent-Free
Reaction Time 4–12 Hours30–120 Minutes2–10 Minutes
Temperature Reflux (

)
Ambient to


-

Yield (Avg) 50–70%85–94%90–96%
Green Score Low (Solvent waste)High (Mild, Ethanol)Very High (No solvent)
Risk Thermal degradationOxidation to Pyridine (if prolonged)Runaway exotherm

Experimental Protocols

Protocol A: Molecular Iodine-Catalyzed Synthesis

Application: Best for gram-scale synthesis and substrates sensitive to high heat. Iodine acts as a mild Lewis acid.[2]

Reagents:

  • Aldehyde (1.0 mmol)[3][4]

  • Ethyl Acetoacetate (2.0 - 2.2 mmol)

  • Ammonium Acetate (1.2 mmol)

  • Molecular Iodine (

    
    ): 15 mol% (0.15 mmol)
    
  • Solvent: Ethanol (5 mL)

Step-by-Step Procedure:

  • Activation: In a 25 mL round-bottom flask, dissolve the Aldehyde and Ethyl Acetoacetate in Ethanol. Add the Molecular Iodine and stir for 5 minutes at room temperature. Why? This pre-activates the carbonyl oxygen, facilitating the Knoevenagel step.

  • Addition: Add Ammonium Acetate in one portion.

  • Reaction: Stir the mixture at room temperature.

    • Note: If the aldehyde is electron-rich (unreactive), mild heating to

      
       may be required.
      
  • Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The product typically appears as a bright yellow/fluorescent spot.

    • Stop Point: Quench immediately upon disappearance of the aldehyde to prevent

      
      -mediated oxidation of the DHP ring to a Pyridine.
      
  • Work-up: Pour the reaction mixture into crushed ice (20 g) containing Sodium Thiosulfate (5% aq. solution). Why? Thiosulfate neutralizes residual Iodine, preventing product oxidation during isolation.

  • Isolation: Filter the solid precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from hot Ethanol.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Application: High-throughput library generation (HTS) and rapid derivative screening.

Reagents:

  • Aldehyde (1.0 mmol)[3][4]

  • Ethyl Acetoacetate (2.0 mmol)[4]

  • Ammonium Acetate (1.2 mmol)

  • Support: Silica Gel or Alumina (Optional, acts as heat sink/catalyst)

Step-by-Step Procedure:

  • Mixing: In a dedicated microwave process vial (e.g., Pyrex or Teflon), mix the Aldehyde , Ethyl Acetoacetate , and Ammonium Acetate .

  • Homogenization: Grind the mixture with a glass rod (or vortex) to form a uniform paste. If using a solid support, mix reagents with 200 mg of Silica Gel.

  • Irradiation: Place in a microwave reactor (Scientific Microwave preferred over domestic).

    • Setting: 150W - 300W.

    • Time: Irradiate in 30-second bursts. Total time is usually 2–5 minutes.

    • Safety: Monitor temperature; do not exceed

      
      .
      
  • Cooling: Allow the vessel to cool to room temperature. The mixture will solidify.

  • Extraction: Add hot Ethanol (5 mL) to the vessel to dissolve the product.

  • Filtration: If Silica was used, filter the hot solution to remove the support.

  • Crystallization: Allow the filtrate to cool. The 1,4-DHP will crystallize out.

Process Control & Troubleshooting

Use this logic flow to address common synthetic failures.

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Start->LowYield Aromatization Product is Pyridine (Not DHP) Start->Aromatization StickySolid Oily/Sticky Product Start->StickySolid CheckAldehyde Is Aldehyde Sterically Hindered? LowYield->CheckAldehyde ReduceOx Reduce Reaction Time Aromatization->ReduceOx InertAtm Use N2 Atmosphere & Quench I2 faster Aromatization->InertAtm Recryst Recrystallize from EtOH/Water (9:1) StickySolid->Recryst HeatMore Increase Temp or Switch to MW CheckAldehyde->HeatMore Yes CheckCat Refresh Catalyst (Check Iodine Purity) CheckAldehyde->CheckCat No

Figure 2: Troubleshooting decision tree for 1,4-DHP synthesis.

Characterization & Validation

To validate the structure, specifically focusing on the 1,4-dihydropyridine core versus the oxidized pyridine form:

  • 1H NMR (DMSO-d6 or CDCl3):

    • The "DHP" Signal: Look for a singlet (or doublet if substituted) around

      
       4.8 – 5.2 ppm . This corresponds to the single proton at the C4 position of the dihydropyridine ring.
      
    • Validation: If this peak is missing and aromatic signals are shifted downfield, the product has oxidized to the pyridine.

    • NH Signal: A broad singlet around

      
       8.0 – 9.0 ppm  confirms the presence of the NH group in the ring (absent in oxidized pyridines).
      
  • Melting Point: 1,4-DHPs typically have sharp melting points. Broad ranges indicate incomplete Knoevenagel condensation intermediates.

References

  • Mechanism of Hantzsch Reaction: "Recent advances in Hantzsch 1,4-dihydropyridines." SciSpace.

  • Microwave-Assisted Protocol: "Microwave-Assisted One-Pot Multicomponent Synthesis of 1,4-Dihydropyridine Derivatives using Nanochitosan." AIP Publishing.

  • Iodine Catalyzed Protocol: "Iodine catalyzed synthesis of 1,4-dihydropyridine derivatives through Hantzsch reaction." ResearchGate.[5]

  • Green Chemistry Overview: "Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction." Journal of Chemical Education.

  • Aromatization Risks: "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation." PubMed Central.

Sources

Application

Application Notes and Protocols for the Hantzsch Synthesis of Asymmetric 1,4-Dihydropyridines

Introduction: The Enduring Relevance of the Hantzsch Synthesis in Modern Drug Discovery First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a classic multi-component reaction that provides access to 1,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Hantzsch Synthesis in Modern Drug Discovery

First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs).[1][2] These heterocyclic scaffolds are of immense pharmacological importance, forming the core of numerous approved drugs, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases like hypertension and angina.[3][4][5] Prominent examples include widely prescribed medications such as nifedipine, amlodipine, and felodipine.[6][7] The therapeutic landscape of 1,4-DHPs is continually expanding, with recent research uncovering their potential as anticancer, anti-inflammatory, neuroprotective, and antitubercular agents.[3][5][8]

The biological activity of many 1,4-DHP derivatives is intrinsically linked to their stereochemistry at the C4 position. The two enantiomers of a chiral 1,4-DHP can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of asymmetric methodologies for the Hantzsch synthesis, which allow for the selective synthesis of a single enantiomer, is a critical objective in medicinal chemistry and drug development. This guide provides an in-depth exploration of modern asymmetric Hantzsch synthesis, focusing on the underlying principles, practical experimental protocols, and the causality behind methodological choices.

Theoretical Background: From Classical Synthesis to Asymmetric Induction

The classical Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, often conducted under harsh conditions such as refluxing ethanol.[1][9] The reaction mechanism is understood to proceed through two primary pathways involving key intermediates: a Knoevenagel condensation product and an enamine.[6][7][8]

However, the classical approach yields a racemic mixture for 4-substituted 1,4-DHPs. The quest for enantioselectivity has led to the development of several sophisticated strategies. These modern approaches can be broadly categorized into three main types:

  • Chiral Auxiliaries: This method involves covalently attaching a chiral molecule to one of the reactants, which guides the stereochemical outcome of the reaction. While effective, this approach often requires additional synthetic steps for the attachment and subsequent removal of the auxiliary.

  • Chiral Metal Catalysis: The use of chiral Lewis acid metal complexes can effectively catalyze the asymmetric synthesis of 1,4-DHPs, offering high enantioselectivities.

  • Organocatalysis: This has emerged as a particularly powerful and popular strategy. Small, chiral organic molecules, such as proline derivatives and, most notably, chiral Brønsted acids like BINOL-derived phosphoric acids, can catalyze the Hantzsch reaction with high yields and excellent enantiomeric excess (ee).[9][10] These catalysts operate under mild conditions and offer a more environmentally benign alternative to metal catalysts.[9]

This application note will focus predominantly on the organocatalytic approach, specifically using chiral phosphoric acids, due to its broad applicability and operational simplicity.

Mechanism of Asymmetric Induction by Chiral Phosphoric Acids

Chiral phosphoric acids (CPAs) are highly effective bifunctional catalysts. They can act as both a Brønsted acid to activate the electrophile and a Lewis base (via the phosphoryl oxygen) to orient the nucleophile. In the context of the Hantzsch synthesis, the CPA catalyst is believed to protonate the iminium intermediate generated in situ, forming a chiral ion pair. This close association in the transition state creates a defined chiral environment, forcing the nucleophilic attack to occur preferentially from one face, thus leading to the formation of one enantiomer in excess.

Visualizing the Reaction: From Mechanism to Workflow

To better understand the process, the following diagrams illustrate the classical reaction mechanism, the proposed mode of action for asymmetric organocatalysis, and a general experimental workflow.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct (α,β-unsaturated carbonyl) Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (2 equiv.) BetaKetoester1->Knoevenagel Enamine Enamine BetaKetoester1->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine->Michael_Addition attacks Cyclization Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,4-Dihydropyridine Dehydration->Product

Caption: The classical Hantzsch 1,4-dihydropyridine synthesis mechanism.

Asymmetric_Induction cluster_activation Catalyst Interaction catalyst Chiral Phosphoric Acid (CPA) transition_state Chiral Ion-Paired Transition State catalyst->transition_state H-Bonding & Protonation enamine Enamine (Nucleophile) enamine->transition_state Oriented Attack iminium Iminium Intermediate (from Knoevenagel adduct) iminium->transition_state product Enantioenriched 1,4-DHP transition_state->product Facial-selective C-C bond formation

Caption: Proposed mechanism of asymmetric induction by a chiral phosphoric acid catalyst.

Experimental_Workflow start Start: Assemble Reactants (Aldehyde, β-Ketoester, NH4OAc) dissolve Dissolve in Solvent start->dissolve add_catalyst Add Chiral Phosphoric Acid Catalyst dissolve->add_catalyst reaction Stir at Specified Temperature & Time add_catalyst->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization & Enantiomeric Excess (ee) Analysis (Chiral HPLC) purify->analyze end Pure Enantioenriched Product analyze->end

Caption: General experimental workflow for organocatalytic asymmetric Hantzsch synthesis.

Protocols for Asymmetric Hantzsch Synthesis

The following protocols provide detailed, step-by-step methodologies for conducting an organocatalytic asymmetric Hantzsch synthesis.

Protocol 1: Chiral Phosphoric Acid-Catalyzed Synthesis of a 4-Aryl-1,4-Dihydropyridine

This protocol is adapted from methodologies that have demonstrated high yields and enantioselectivities for a range of aromatic aldehydes.[9]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 1 equiv.)

  • β-Ketoester (e.g., ethyl acetoacetate, 2.2 mmol, 2.2 equiv.)

  • Ammonium acetate (1.5 mmol, 1.5 equiv.)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%)

  • Solvent (e.g., Dichloromethane (DCM) or Toluene, 2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the β-ketoester (2.2 mmol), and ammonium acetate (1.5 mmol).

  • Solvent and Catalyst Addition: Add the solvent (2.0 mL) to the flask. Stir the mixture at room temperature for 5-10 minutes until the solids are partially dissolved. Add the chiral phosphoric acid catalyst (5 mol%).

    • Causality Note: The choice of solvent can significantly impact the reaction. Non-polar aprotic solvents like toluene or DCM are often preferred as they can enhance the hydrogen-bonding interactions crucial for the catalyst's function.

  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the required duration (typically 24-72 hours).

    • Causality Note: The reaction is often slower than the classical Hantzsch synthesis due to the milder conditions required for asymmetric induction. Gentle heating may be necessary for less reactive substrates, but excessive heat can diminish enantioselectivity.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is typically a 7:3 mixture of hexane and ethyl acetate. The product spot should be UV-active.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient to isolate the pure 1,4-dihydropyridine.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).

Data Presentation: Comparing Asymmetric Strategies

The effectiveness of different catalytic systems varies depending on the substrates. The table below summarizes representative data from the literature to provide a comparative overview.

Aldehyde Substrate Catalyst System Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Yield (%) ee (%) Reference
Benzaldehyde(R)-TRIP (CPA)5Toluene40489195[9]
4-Nitrobenzaldehyde(R)-TRIP (CPA)5TolueneRT249597[9]
2-Chlorobenzaldehyde(R)-TRIP (CPA)10DCM40728592[9]
BenzaldehydeChiral Amine10ChloroformRT368890[11]
3-NitrobenzaldehydeNi(II)/N,N'-dioxide2Toluene30249899[12]

Note: This table is a representative summary. Actual results may vary based on specific experimental conditions and substrate purity.

Troubleshooting and Key Considerations

  • Low Yield: If yields are low, consider increasing the reaction time or temperature moderately. Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the catalyst.

  • Low Enantioselectivity: Low ee can result from excessively high temperatures. Running the reaction at a lower temperature, even if it requires a longer time, can often improve enantioselectivity. The structure of the chiral catalyst is also critical; screening different catalysts may be necessary.

  • Side Reactions: The formation of Knoevenagel and enamine intermediates can sometimes lead to side products. Careful control of stoichiometry and reaction conditions can minimize these. The order of addition of reagents can also be critical in minimizing impurities.[2]

  • Racemization: While generally stable, some 1,4-DHPs can be sensitive to light or acidic conditions, which could potentially lead to racemization or decomposition. It is advisable to store the final products protected from light.

Conclusion and Future Outlook

The Hantzsch synthesis remains a cornerstone for the construction of the pharmacologically vital 1,4-dihydropyridine scaffold. The advent of asymmetric organocatalysis, particularly with chiral phosphoric acids, has transformed this century-old reaction into a powerful tool for the efficient and stereocontrolled synthesis of chiral drug candidates. This approach offers mild reaction conditions, high enantioselectivities, and operational simplicity, making it highly attractive for both academic research and industrial drug development.

Future research will likely focus on the development of even more active and selective catalysts, broadening the substrate scope to include more challenging aliphatic aldehydes, and adapting these methodologies for flow chemistry to enable large-scale, continuous manufacturing of enantioenriched 1,4-dihydropyridines.

References

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Wang, L., et al. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters, 11(16), 3546–3549. [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini Reviews in Medicinal Chemistry, 14(3), 282-290. [Link]

  • Zheng, C., & You, S.-L. (2024). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. Beilstein Journal of Organic Chemistry, 20, 239-245. [Link]

  • Al-Ostoot, F. H., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Molecules, 26(16), 4843. [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. [Link]

  • Reddy, G. M., Shiradkar, M., & Chakravarthy, A. K. (2007). Chemical and Pharmacological Significance of 1,4-Dihydropyridines. Current Organic Chemistry, 11(10), 847-852. [Link]

  • Klussmann, M., et al. (2009). Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines. Journal of the American Chemical Society, 131(41), 14612-14613. [Link]

  • Communications In Catalysis. (2025). A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Communications In Catalysis, 2(2), 56-84. [Link]

  • Wang, Y., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis, 13(10), 6960-6967. [Link]

  • Parker, A. J., et al. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 10(4), 797-801. [Link]

Sources

Method

Using 3-Amino-1-ethyl-1,4-dihydropyridin-4-one in medicinal chemistry

Application Note: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one in Medicinal Chemistry Part 1: Introduction & Strategic Value 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (hereafter referred to as 3-AEP ) is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one in Medicinal Chemistry

Part 1: Introduction & Strategic Value

3-Amino-1-ethyl-1,4-dihydropyridin-4-one (hereafter referred to as 3-AEP ) is a privileged scaffold in medicinal chemistry, distinct from its widely known 3-hydroxy analogs (e.g., Deferiprone). While 3-hydroxypyridin-4-ones (3,4-HOPOs) are celebrated iron chelators, the 3-amino variant offers a unique orthogonal reactivity profile.

Why This Scaffold Matters:

  • Bioisosteric Replacement: The C3-amino group acts as a bioisostere for the C3-hydroxyl, altering hydrogen bond donor/acceptor metrics (HBD/HBA) and lipophilicity (LogP) without disrupting the aromatic core.

  • Versatile Ligand Design: Unlike the O,O-donor set of HOPOs, 3-AEP provides an N,O-donor set. Upon derivatization (e.g., Schiff bases), it forms tridentate ligands crucial for targeting metalloenzymes or sequestering transition metals (Cu, Zn, Fe) in cancer therapy.

  • Precursor to Fused Systems: It serves as the immediate precursor to imidazo[4,5-c]pyridines , a class of potent anticancer and antiviral agents.

Part 2: Synthesis Protocol (The "Route D" Modular Pathway)

Direct amination of the pyridone ring is challenging. The most robust, scalable method involves the construction of the pyridine core or functionalization via a nitro-intermediate. Below is the optimized Nitration-Alkylation-Reduction protocol.

Step-by-Step Methodology

Reagents:

  • 4(1H)-Pyridone (Starting Material)[1]

  • Fuming Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    
    )
  • Ethyl Iodide (

    
    )
    
  • Potassium Carbonate (

    
    )
    
  • Palladium on Carbon (10% Pd/C) or Iron powder (

    
    )
    

Protocol Workflow:

1. Nitration (Synthesis of 3-Nitro-4(1H)-pyridone)

  • Rationale: The 3-position is activated for electrophilic substitution.

  • Procedure: Dissolve 4-pyridone (10 mmol) in conc.

    
     (5 mL). Cool to 0°C. Add fuming 
    
    
    
    (1.1 eq) dropwise. Heat to 80°C for 2 hours.
  • Workup: Pour onto crushed ice. The yellow precipitate (3-nitro isomer) is filtered, washed with cold water, and recrystallized from ethanol.

  • Checkpoint: Verify structure via

    
     NMR (Deshielded proton at C2).
    

2. N-Alkylation (Synthesis of 1-Ethyl-3-nitro-4-pyridone)

  • Rationale: Selective N-alkylation over O-alkylation is achieved using a polar aprotic solvent and mild base.

  • Procedure: Suspend 3-nitro-4-pyridone (5 mmol) in DMF (10 mL). Add

    
     (1.5 eq) and stir for 30 min. Add Ethyl Iodide (1.2 eq) dropwise. Stir at 60°C for 4 hours.
    
  • Workup: Evaporate DMF in vacuo. Resuspend residue in DCM/Water. Extract organic layer, dry over

    
    , and concentrate.
    
  • Critical Note: If O-alkylation occurs (forming the pyridine ether), separate via flash chromatography (DCM:MeOH 95:5). The N-ethyl product is more polar.

3. Reduction (Synthesis of 3-AEP)

  • Rationale: Catalytic hydrogenation is cleanest, but Fe/HCl is preferred if halogen substituents are present elsewhere.

  • Procedure: Dissolve 1-ethyl-3-nitro-4-pyridone (2 mmol) in MeOH (15 mL). Add 10% Pd/C (10 wt%). Stir under

    
     balloon (1 atm) for 6 hours.
    
  • Workup: Filter through Celite. Concentrate filtrate. The amine is air-sensitive; store under Argon or use immediately.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis and two primary divergence points for medicinal chemistry applications: Schiff Base formation (for metallo-drugs) and Cyclization (for kinase inhibitors).

G Start 4(1H)-Pyridone Nitro 3-Nitro-4-pyridone Start->Nitro HNO3/H2SO4 Nitration Alkylated 1-Ethyl-3-nitro-4-pyridone Nitro->Alkylated Et-I, K2CO3 N-Alkylation Target 3-Amino-1-ethyl-4-pyridone (3-AEP) Alkylated->Target H2, Pd/C Reduction Schiff Schiff Base Ligands (Tridentate Chelators) Target->Schiff R-CHO Condensation Imidazo Imidazo[4,5-c]pyridines (Anticancer Scaffolds) Target->Imidazo R-COOH / POCl3 Cyclization

Caption: Synthesis of 3-AEP and its divergence into chelating ligands (green) and fused heterocycles (red).

Part 4: Derivatization & Applications

Application A: Design of Metallo-Drug Conjugates (Schiff Bases)

The 3-amino group is a potent nucleophile. Reacting 3-AEP with salicylaldehyde derivatives creates N,N,O or N,O,O pincer ligands.

  • Mechanism: The imine nitrogen and the C4-carbonyl oxygen form a stable chelate ring with metals like Cu(II) or Zn(II).

  • Therapeutic Utility: These complexes often exhibit higher cytotoxicity against resistant cancer lines (e.g., MCF-7) than the free ligand due to enhanced lipophilicity and DNA intercalation capability.

  • Protocol: Reflux 3-AEP (1 eq) with substituted benzaldehyde (1 eq) in Ethanol with catalytic acetic acid for 4 hours. Precipitate the Schiff base and react with

    
     in methanol.
    
Application B: Synthesis of Imidazo[4,5-c]pyridines

Reaction of 3-AEP with carboxylic acids or orthoesters yields the imidazo[4,5-c]pyridine core, a scaffold found in biologically active compounds targeting the BioA enzyme (M. tuberculosis) and various kinases.

Part 5: Analytical Validation Data

To ensure the integrity of the synthesized 3-AEP, compare your results against these standard parameters.

ParameterSpecificationDiagnostic Signal
Appearance Pale yellow solidDarkens upon air oxidation (store under inert gas).

NMR (DMSO-

)
Purity > 95%

1.3
(t, 3H,

),

3.9
(q, 2H,

),

4.8
(s, 2H,

,

exch.),

7.5
(d, 1H, C2-H).
LC-MS (ESI+)

Calc: 139.08 Da. Found: 139.1 ± 0.1.
IR Spectroscopy Functional Groups3300-3400

(

stretch), 1650

(C=O pyridone).

References

  • BenchChem. (2025).[2] A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. Retrieved from

  • National Institutes of Health (NIH). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from

  • American Chemical Society (ACS). (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Cracking the code: the clinical and molecular impact of aminopyridines. RSC Advances. Retrieved from

  • University of Michigan. (2021). Synthesis of substituted 3-amino and 3-thio pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones. Deep Blue Repositories. Retrieved from

Sources

Application

Application Notes and Protocols for the Evaluation of Dihydropyridinones as Calcium Channel Blockers

For: Researchers, scientists, and drug development professionals. Introduction: The Emergence of Dihydropyridinones as a Privileged Scaffold in Calcium Channel Modulation Voltage-gated calcium channels (VGCCs) are fundam...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Dihydropyridinones as a Privileged Scaffold in Calcium Channel Modulation

Voltage-gated calcium channels (VGCCs) are fundamental regulators of intracellular calcium concentration and, consequently, are pivotal in a myriad of physiological processes, from muscle contraction and neurotransmitter release to gene expression.[1][2][3] Among the various types of VGCCs, the L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, are predominant in cardiac and smooth muscle cells, making them a prime therapeutic target for cardiovascular diseases such as hypertension and angina.[2]

The 1,4-dihydropyridine (DHP) scaffold has been the cornerstone of LTCC blocker development for decades, with blockbuster drugs like nifedipine and amlodipine revolutionizing hypertension management.[4][5] However, the classical DHP structure is not without its limitations, including photosensitivity and metabolic instability.[6] This has spurred the exploration of bioisosteric replacements, leading to the development of dihydropyrimidinones (DHPMs) and, more specifically, dihydropyridinones. These scaffolds retain the core pharmacophore necessary for calcium channel antagonism while offering potential advantages in physicochemical and pharmacokinetic properties.[7][8]

This document serves as a comprehensive technical guide for researchers investigating novel dihydropyridinone compounds as calcium channel blockers. It provides a detailed overview of the mechanism of action, followed by field-proven, step-by-step protocols for the essential in vitro assays required to characterize their potency and mechanism of action.

Mechanism of Action: Allosteric Modulation of L-Type Calcium Channels

Dihydropyridinones, like their classical dihydropyridine counterparts, function as allosteric modulators of L-type calcium channels. Their primary mode of action is to bind to a specific receptor site on the α1 subunit of the LTCC, which forms the channel's pore.[1] This binding event stabilizes the channel in a non-conducting, inactivated state, thereby reducing the influx of calcium ions into the cell upon membrane depolarization.[9]

The consequence of this action in vascular smooth muscle is a reduction in intracellular calcium, leading to muscle relaxation (vasodilation) and a subsequent decrease in peripheral vascular resistance and blood pressure.[1] The binding of dihydropyridinones is voltage-dependent, meaning they exhibit a higher affinity for channels in the depolarized (inactivated) state, which is more prevalent in the smooth muscle of blood vessels compared to cardiac muscle.[9] This contributes to their relative vascular selectivity.

Below is a diagram illustrating the signaling pathway of L-type calcium channel blockade by dihydropyridinones.

Calcium Channel Blockade by Dihydropyridinones Mechanism of Dihydropyridinone Action cluster_0 Vascular Smooth Muscle Cell cluster_1 Dihydropyridinone Intervention MembraneDepolarization Membrane Depolarization LTCC_open L-type Ca2+ Channel (Open State) MembraneDepolarization->LTCC_open activates Ca_influx Ca2+ Influx LTCC_open->Ca_influx allows DHPone Dihydropyridinone LTCC_open->DHPone target LTCC_inactivated L-type Ca2+ Channel (Inactivated State) LTCC_open->LTCC_inactivated Contraction Vasoconstriction Ca_influx->Contraction DHPone->LTCC_inactivated binds & stabilizes No_Ca_influx Blocked Ca2+ Influx LTCC_inactivated->No_Ca_influx Relaxation Vasodilation No_Ca_influx->Relaxation Aortic_Ring_Assay_Workflow Isolated Aortic Ring Assay Workflow Start Start Excise_Aorta Excise Thoracic Aorta Start->Excise_Aorta Prepare_Rings Prepare 2-3 mm Aortic Rings Excise_Aorta->Prepare_Rings Mount_in_Organ_Bath Mount in Organ Bath Prepare_Rings->Mount_in_Organ_Bath Equilibrate Equilibrate (60-90 min) Mount_in_Organ_Bath->Equilibrate Contract_KCl Contract with 60 mM KCl Equilibrate->Contract_KCl Wash Wash Contract_KCl->Wash Contract_PE Contract with Phenylephrine Wash->Contract_PE Add_Compound Add Dihydropyridinone (Cumulative Concentrations) Contract_PE->Add_Compound Record_Relaxation Record Relaxation Add_Compound->Record_Relaxation Analyze_Data Calculate IC50 Record_Relaxation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the isolated aortic ring vasodilation assay.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents, providing definitive evidence of L-type calcium channel blockade. [10][11] Rationale: By isolating individual vascular smooth muscle cells, this method allows for precise control of the membrane potential and the direct measurement of ionic currents through LTCCs, enabling a detailed characterization of the compound's inhibitory mechanism. [12][13]

  • Isolated vascular smooth muscle cells (e.g., from rat mesenteric artery)

  • External solution (in mM: 135 NaCl, 5 KCl, 1 MgCl2, 10 HEPES, 10 glucose, 2 CaCl2; pH 7.4)

  • Internal solution (in mM: 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES; pH 7.2)

  • Patch clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • Cell Preparation:

    • Isolate single vascular smooth muscle cells using enzymatic digestion. [12] * Plate the cells in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation and Sealing:

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 2-3 minutes.

  • Recording L-type Calcium Currents:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Record baseline currents in the absence of the test compound.

  • Compound Application and Data Acquisition:

    • Perfuse the recording chamber with the external solution containing the test dihydropyridinone at various concentrations.

    • Record the inhibition of the peak calcium current at each concentration.

  • Data Analysis:

    • Measure the peak inward current amplitude at each test potential.

    • Calculate the percentage of current inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the concentration-response data to the Hill equation.

Patch_Clamp_Workflow Whole-Cell Patch Clamp Workflow Start Start Isolate_Cells Isolate Vascular Smooth Muscle Cells Start->Isolate_Cells Prepare_Pipette Prepare Micropipette (3-5 MΩ) Isolate_Cells->Prepare_Pipette Form_Gigaseal Form Gigaseal (>1 GΩ) Prepare_Pipette->Form_Gigaseal Establish_Whole_Cell Establish Whole-Cell Configuration Form_Gigaseal->Establish_Whole_Cell Record_Baseline Record Baseline L-type Ca2+ Currents Establish_Whole_Cell->Record_Baseline Apply_Compound Apply Dihydropyridinone Record_Baseline->Apply_Compound Record_Inhibition Record Current Inhibition Apply_Compound->Record_Inhibition Analyze_Data Calculate IC50 Record_Inhibition->Analyze_Data End End Analyze_Data->End

Caption: Workflow for whole-cell patch clamp recording of L-type calcium currents.

Protocol 3: High-Throughput Screening using a Fluorescent Imaging Plate Reader (FLIPR) Calcium Flux Assay

This cell-based assay is ideal for screening a library of dihydropyridinone compounds to identify hits and for determining their potency in a high-throughput format.

Rationale: The FLIPR assay provides a rapid and sensitive method for measuring changes in intracellular calcium in a large number of samples simultaneously, making it highly suitable for primary screening and lead optimization. [14][15][16]

  • A cell line stably expressing the L-type calcium channel (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit) [14][15]* Probenecid (if required for the cell line)

  • Potassium chloride (KCl) solution

  • Test dihydropyridinone compounds

  • 384-well black-walled, clear-bottom microplates

  • FLIPR instrument

  • Cell Plating:

    • Seed the cells into 384-well microplates at an appropriate density and incubate overnight to allow for adherence.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit). [14] * Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Compound Plate Preparation:

    • Prepare serial dilutions of the test dihydropyridinone compounds in an appropriate assay buffer in a separate compound plate.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to first add the test compounds to the cell plate and incubate for a specified period (e.g., 10-15 minutes).

    • Next, add a depolarizing stimulus, such as a high concentration of KCl (e.g., 60 mM), to activate the L-type calcium channels.

    • The instrument will measure the fluorescence intensity before and after the addition of the stimulus.

  • Data Analysis:

    • The increase in fluorescence upon KCl stimulation corresponds to the influx of calcium.

    • The inhibitory effect of the dihydropyridinone compounds will be observed as a reduction in the fluorescence signal.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

FLIPR_Assay_Workflow FLIPR Calcium Flux Assay Workflow Start Start Seed_Cells Seed Cells in 384-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Load_Dye Load with Calcium-Sensitive Dye Incubate_Overnight->Load_Dye Incubate_1hr Incubate (1 hour) Load_Dye->Incubate_1hr Prepare_Compound_Plate Prepare Compound Plate Incubate_1hr->Prepare_Compound_Plate FLIPR_Assay FLIPR Assay: 1. Add Compound 2. Add KCl 3. Measure Fluorescence Incubate_1hr->FLIPR_Assay Prepare_Compound_Plate->FLIPR_Assay Analyze_Data Calculate IC50 FLIPR_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the FLIPR calcium flux assay.

Data Presentation: In Vitro Potency of Dihydropyridinone and Related Compounds

The following table summarizes the reported IC50 values for several dihydropyridinone and related dihydropyrimidine compounds, providing a comparative overview of their potency as calcium channel blockers.

Compound ClassCompound NameAssayIC50Reference
DihydropyrimidineSQ 32,547Rat Aorta Contraction5.5 nM[10]
DihydropyrimidineSQ 32,926Rat Aorta Contraction8.1 nM[10]
DihydropyrimidineGD4Whole-cell patch clamp (CaV1.2)1.3 µM[17]
DihydropyrimidineGD10Whole-cell patch clamp (CaV1.2)2.6 µM[17]
DihydropyridineNifedipineRat Aorta Contraction2.9 nM[10]
DihydropyridineFelodipineHuman Vascular ContractionpIC50: 8.30[18]
DihydropyridineAmlodipineHuman Vascular ContractionpIC50: 6.64[18]

pIC50 is the negative logarithm of the IC50 value.

Conclusion and Future Directions

The dihydropyridinone scaffold represents a promising avenue for the development of novel calcium channel blockers with potentially improved pharmacological profiles. The protocols detailed in this guide provide a robust and validated framework for the comprehensive in vitro characterization of these compounds. By employing a combination of functional tissue-based assays, high-precision electrophysiology, and high-throughput screening methods, researchers can effectively identify and optimize lead candidates for further preclinical and clinical development. Future investigations should also focus on elucidating the structure-activity relationships of dihydropyridinones to guide the rational design of next-generation calcium channel blockers with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Structure of 1,4-DHP based channel blockers. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. (n.d.). Bentham Science. Retrieved February 14, 2024, from [Link]

  • Chemical structures of representative calcium channel blockers with a dihydropyrimidine (DHPM) scaffold. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. (n.d.). Der Pharma Chemica. Retrieved February 14, 2024, from [Link]

  • Rat Aortic Ring Assay. (n.d.). Creative Bioarray. Retrieved February 14, 2024, from [Link]

  • Biginelli dihydropyrimidines and their acetylated derivatives as L-/T-type calcium channel blockers: Synthesis, enantioseparation, and molecular modeling studies. (2025, February 24). Refubium - Freie Universität Berlin. Retrieved February 14, 2024, from [Link]

  • 1,4-Dihydropyridines as calcium channel ligands and privileged structures. (2003, June 15). PubMed. Retrieved February 14, 2024, from [Link]

  • From rat aorta to resistance arteries: measuring vascular contractility. (2023, January 16). REPROCELL. Retrieved February 14, 2024, from [Link]

  • Synthesis and in vitro evaluation of Ca2+ channel blockers 1,4-dihydropyridines analogues against Trypanosoma cruzi and Leishmania amazonensis: SAR analysis. (2017, December 15). PubMed. Retrieved February 14, 2024, from [Link]

  • Synthesis Methods of Calcium Channel Blockers: A Review. (n.d.). Journal of Medicinal and Medical Chemistry. Retrieved February 14, 2024, from [Link]

  • 1,2,3,4-tetrahydropyridines. Novel isomers of 1,4-dihydropyridine calcium channel blockers. (n.d.). PubMed. Retrieved February 14, 2024, from [Link]

  • Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • FLIPR Calcium 5 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved February 14, 2024, from [Link]

  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. (2022, April 5). Journal of Applied Pharmaceutical Science. Retrieved February 14, 2024, from [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. Retrieved February 14, 2024, from [Link]

  • Modifications to the classical rat aortic ring model to allow vascular degeneration studies. (2021, January 21). PMC. Retrieved February 14, 2024, from [Link]

  • Calcium assays for the FLIPR System. (n.d.). Molecular Devices. Retrieved February 14, 2024, from [Link]

  • Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray. Retrieved February 14, 2024, from [Link]

  • SAR of Dihydropyridines / SAR of Nifedipine. (2024, July 3). YouTube. Retrieved February 14, 2024, from [Link]

  • FLIPR assays of intracellular calcium in GPCR drug discovery. (2025, August 10). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • Whole-cell patch-clamp recordings. (2025, November 20). Protocols.io. Retrieved February 14, 2024, from [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). Retrieved February 14, 2024, from [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. (2017, July 17). MedCrave online. Retrieved February 14, 2024, from [Link]

  • L-type calcium channel. (n.d.). Wikipedia. Retrieved February 14, 2024, from [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. (2017, July 17). ScholarWorks @ UTRGV. Retrieved February 14, 2024, from [Link]

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Method

Application Notes and Protocols for Analyzing the Biological Activity of Dihydropyridines

Introduction: The Versatility of the Dihydropyridine Scaffold The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most recognized for its profound impact on the management of cardiovascular di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most recognized for its profound impact on the management of cardiovascular diseases.[1][2][3] Dihydropyridine derivatives are potent modulators of L-type voltage-gated calcium channels, and this activity forms the basis of their widespread use as antihypertensive agents.[4][5][6] However, the biological activities of this versatile heterocyclic compound are not confined to calcium channel blockade. Emerging research has unveiled a broader spectrum of pharmacological potential, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[7][8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the multifaceted biological activities of novel dihydropyridine derivatives through detailed, field-proven experimental protocols.

I. Primary Biological Activity: Assessing Calcium Channel Blockade

The canonical mechanism of action for most clinically relevant dihydropyridines is the blockade of L-type calcium channels.[4][5] Therefore, the initial characterization of a novel DHP derivative should focus on quantifying its activity at these channels.

In Vitro Assessment of Calcium Channel Blocking Activity

A common and effective method for assessing calcium channel blocker activity in vitro is the use of isolated smooth muscle preparations, such as the rat ileum, which expresses L-type calcium channels.[11]

Protocol 1: Isolated Rat Ileum Assay for Calcium Channel Blockade [11]

This protocol outlines the procedure for evaluating the calcium channel blocking activity of a test compound by measuring its ability to relax a potassium chloride (KCl)-induced contraction in isolated rat ileum tissue.

Materials:

  • Wistar Albino rats (120-200 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5)

  • High potassium Tyrode's solution (60 mM KCl)

  • Test dihydropyridine compound (dissolved in a suitable solvent, e.g., DMSO)

  • Nifedipine (as a standard reference compound)

  • Organ bath with an isometric transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and immediately dissect the terminal portion of the ileum (10-15 cm).[11]

    • Place the tissue in a petri dish containing aerated Tyrode's solution.

    • Cut segments of 1.5-2 cm in length and mount them vertically in an organ bath containing Tyrode's solution maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[11]

  • Equilibration and Contraction:

    • Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1 g, with washes every 15 minutes.

    • Induce a sustained contraction by replacing the normal Tyrode's solution with a high potassium (60 mM KCl) Tyrode's solution.

  • Compound Addition and Data Recording:

    • Once the KCl-induced contraction has reached a stable plateau, add the test dihydropyridine compound in a cumulative manner to the organ bath.

    • Record the relaxation of the ileum segment using an isometric transducer connected to a data acquisition system.

    • Repeat the procedure with the standard compound, nifedipine, to establish a reference dose-response curve.

  • Data Analysis:

    • Express the relaxation as a percentage of the maximal contraction induced by KCl.

    • Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

II. Broader Biological Screening: Beyond Calcium Channels

Given the diverse biological activities reported for dihydropyridine derivatives, a comprehensive analysis should include screening for other potential therapeutic applications, such as anticancer and antimicrobial effects.

In Vitro Cytotoxicity and Anticancer Activity

A fundamental step in assessing the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines.[12][13] Tetrazolium salt-based assays, such as the MTT and XTT assays, are widely used for this purpose as they provide a quantitative measure of cell viability.[14][15][16][17]

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity [15][16][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][16][18]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12][19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test dihydropyridine compound (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test dihydropyridine compound in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT reagent to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[15][18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases.[16]Reduction of yellow XTT to an orange, water-soluble formazan product.[17]
Solubilization Step Requires a solubilization step to dissolve the formazan crystals.[15][17]Does not require a solubilization step.[14][17]
Advantages Well-established and widely used.[15][18]Simpler and less time-consuming procedure.[14][17]
Disadvantages Insoluble formazan can be difficult to fully dissolve, leading to variability.[17]Generally more expensive than the MTT assay.
Antimicrobial Activity Screening

Several dihydropyridine derivatives have been reported to possess antimicrobial activity against a range of bacteria and fungi.[7][12] A common method to screen for this activity is the agar diffusion well method.[12]

Protocol 3: Agar Diffusion Well Method for Antimicrobial Screening [12]

This protocol provides a qualitative and semi-quantitative assessment of the antimicrobial activity of a test compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Test dihydropyridine compound (dissolved in a suitable solvent)

  • Standard antibiotics (e.g., ampicillin, gentamicin) and antifungal agents (e.g., amphotericin B) as positive controls[12]

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates:

    • Prepare the appropriate agar medium, sterilize it, and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism.

    • Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.

  • Well Creation and Compound Addition:

    • Use a sterile cork borer to create wells of a uniform diameter in the agar.

    • Add a defined volume (e.g., 100 µL) of the test dihydropyridine compound solution at different concentrations into the wells.

    • Add the positive and negative (solvent) controls to separate wells.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

    • A larger zone of inhibition indicates greater antimicrobial activity.

III. In Vitro Safety and Toxicity Profiling

Early assessment of potential safety liabilities is crucial in drug development. For dihydropyridine derivatives, key areas of concern include cardiotoxicity and drug-drug interactions.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. Therefore, assessing the hERG inhibitory potential of any new chemical entity is a critical component of preclinical safety evaluation.

Protocol 4: Automated Patch-Clamp Assay for hERG Channel Inhibition

Automated patch-clamp systems offer a high-throughput method for directly measuring ion channel currents and assessing compound-induced inhibition.

Materials:

  • A cell line stably expressing the hERG channel (e.g., HEK293-hERG)

  • Extracellular and intracellular solutions for patch-clamp recording

  • Test dihydropyridine compound

  • A potent hERG blocker as a positive control (e.g., E-4031)

  • Automated patch-clamp system

Procedure:

  • Cell Preparation:

    • Culture the hERG-expressing cells and prepare a single-cell suspension on the day of the experiment.

  • Automated Patch-Clamp Procedure:

    • The automated system will perform cell capture, seal formation, and establishment of the whole-cell configuration.[20]

    • Apply a specific voltage protocol to elicit the characteristic hERG tail current.[21]

    • Record the baseline hERG current.

  • Compound Application and Recording:

    • Apply different concentrations of the test dihydropyridine compound sequentially, allowing the effect to reach a steady state at each concentration.

    • Record the hERG current at each concentration.

  • Data Analysis:

    • Calculate the percentage of hERG current inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value for hERG channel inhibition.

Diagram 1: Experimental Workflow for In Vitro Biological Activity Screening of Dihydropyridines

G cluster_primary Primary Activity Screening cluster_secondary Secondary Activity Screening cluster_safety In Vitro Safety Profiling primary_activity Calcium Channel Blockade (Isolated Rat Ileum Assay) cytotoxicity Cytotoxicity/Anticancer (MTT/XTT Assay) antimicrobial Antimicrobial Activity (Agar Diffusion Well Method) herg hERG Channel Inhibition (Automated Patch-Clamp) cyp450 CYP450 Inhibition (LC-MS/MS Based Assay) start Novel Dihydropyridine Derivative start->primary_activity start->cytotoxicity start->antimicrobial start->herg start->cyp450

Caption: A flowchart illustrating the parallel screening approach for characterizing the biological activities of a novel dihydropyridine derivative.

Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[22][23] Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions, potentially causing adverse effects.[23][24][25]

Protocol 5: LC-MS/MS Based CYP450 Inhibition Assay [24]

This assay uses human liver microsomes and specific probe substrates for different CYP isoforms to determine the inhibitory potential of a test compound.

Materials:

  • Human liver microsomes[24]

  • Specific probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4)[22][24]

  • Test dihydropyridine compound

  • Known specific inhibitors for each CYP isoform (as positive controls)[24]

  • NADPH regenerating system

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the test dihydropyridine compound at various concentrations with human liver microsomes, a specific CYP probe substrate, and the NADPH regenerating system.

  • Metabolite Analysis:

    • After a defined incubation period, stop the reaction and analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Quantify the decrease in the formation of the metabolite in the presence of the test compound compared to the vehicle control.[24]

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of each CYP isoform.

IV. In Vivo Efficacy and Toxicity Models

While in vitro assays provide valuable initial data, in vivo studies are essential to understand the pharmacological and toxicological profile of a dihydropyridine derivative in a whole organism.

Animal Models of Hypertension

For dihydropyridine derivatives showing potent calcium channel blocking activity in vitro, their antihypertensive efficacy should be evaluated in relevant animal models, such as spontaneously hypertensive rats (SHR) or DOCA-salt hypertensive rats.[12]

Acute Toxicity Studies

To determine the acute toxicity and the median lethal dose (LD50) of a new dihydropyridine derivative, an in vivo study in rodents (e.g., rats or mice) is typically performed.[26][27] The Dixon "up-and-down" method is a statistically efficient method for determining the LD50.[26][27]

Protocol 6: Acute Toxicity Study in Rats (Dixon "Up-and-Down" Method) [26][27]

Materials:

  • Sprague-Dawley rats[26]

  • Test dihydropyridine compound formulated for intravenous or oral administration

  • Appropriate vehicle for the test compound

Procedure:

  • Dosing:

    • Administer a single dose of the test compound to one animal.

    • The dose for the next animal is adjusted up or down depending on the outcome (survival or death) of the previous animal.

  • Observation:

    • Observe the animals for a defined period (e.g., 2 hours to 14 days) for signs of toxicity and mortality.[26]

  • LD50 Calculation:

    • The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.[26]

V. Data Interpretation and Future Directions

The comprehensive analysis of a novel dihydropyridine derivative using the protocols outlined in this application note will provide a robust dataset to guide its further development. A thorough understanding of its primary and secondary biological activities, as well as its safety and toxicity profile, is essential for making informed decisions about its therapeutic potential. Promising candidates can then be advanced to more detailed preclinical and clinical studies.

Diagram 2: The Dihydropyridine Drug Discovery and Development Pathway

G cluster_discovery Discovery & In Vitro Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Development synthesis Synthesis of Novel Dihydropyridine Derivatives in_vitro_screening In Vitro Biological Activity & Safety Screening synthesis->in_vitro_screening in_vivo_efficacy In Vivo Efficacy (e.g., Hypertension Models) in_vitro_screening->in_vivo_efficacy in_vivo_toxicity In Vivo Toxicity (e.g., Acute Toxicity) in_vivo_efficacy->in_vivo_toxicity clinical_trials Clinical Trials (Phase I, II, III) in_vivo_toxicity->clinical_trials regulatory_approval Regulatory Approval clinical_trials->regulatory_approval

Sources

Application

Application Note: Purification Strategies for 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

Part 1: Executive Summary & Chemical Context[2] The Challenge The purification of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one presents a unique set of challenges distinct from standard organic intermediates. As a 3-amino-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[2]

The Challenge

The purification of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one presents a unique set of challenges distinct from standard organic intermediates. As a 3-amino-4-pyridone derivative, this molecule exhibits amphoteric character (basic amine at C3, vinylogous amide character at N1/C4) and significant water solubility , rendering standard aqueous workups inefficient.[1] Furthermore, the electron-rich 3-amino group attached to the pyridone core is highly susceptible to oxidative degradation (forming diazo or quinoid-like impurities), leading to rapid discoloration (purple/black tars) upon exposure to air.[1]

Physicochemical Profile[1][3][4][5][6][7]
  • Structure Analysis: The N-ethyl group fixes the tautomer in the 4-pyridone form. The C3-amine provides a handle for salt formation but also increases polarity.

  • Predicted LogP: ~0.2–0.5 (Borderline lipophilic; difficult to extract from water into pure diethyl ether).

  • pKa: The C3-amino group has a pKa

    
     6.0–7.0. The pyridone oxygen is a weak H-bond acceptor.
    
  • Solubility: Soluble in water, methanol, DMSO, and dilute acid.[1] Sparingly soluble in diethyl ether and hexane.

Part 2: Purification Protocols

Strategy A: Modified Acid-Base Extraction (Salting-Out Method)

Best for: Removing non-basic impurities (unreacted nitro precursors, neutral catalysts) from crude reduction mixtures.[1]

Standard extraction often fails due to the compound's water solubility. This modified protocol utilizes the "Salting-Out" effect and high-polarity organic solvents.

Reagents:
  • Solvent System: Dichloromethane (DCM) / Isopropanol (IPA) [3:1 ratio].[1]

  • Base: Saturated Sodium Carbonate (

    
    ) or 50% NaOH (aq).[1]
    
  • Salt: Sodium Chloride (Solid).[1]

Protocol:
  • Dissolution: Dissolve the crude reaction residue in 1.0 M HCl (10 mL/g of crude). Filter through Celite to remove metal residues (Pd/C or Fe sludge).[1]

  • Acid Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (

    
     vol).[1]
    
    • Purpose: Removes non-basic impurities (e.g., unreacted nitro-precursor).[1] Discard the organic layer.

  • Basification (Critical Step):

    • Cool the aqueous phase to 0°C under Argon.

    • Slowly adjust pH to 10–11 using saturated

      
      .
      
    • Note: Do not use strong NaOH if avoiding hydrolysis of sensitive side-groups, though the ethyl-pyridone core is generally stable.

  • Saturation: Add solid NaCl to the aqueous phase until saturation is reached (brine formation). This forces the organic amine out of the aqueous phase.

  • Extraction: Extract with DCM:IPA (3:1) (

    
     vol). The IPA helps solvate the polar pyridone.
    
  • Drying: Dry combined organics over

    
     (Sodium Sulfate) and concentrate in vacuo at <40°C.
    
Strategy B: Isolation as the Hydrochloride Salt (Recommended)

Best for: Long-term storage and preventing oxidation.[1]

Converting the free amine to the HCl salt stabilizes the electron-rich system against oxidation and provides a crystalline solid that is easier to handle.

Protocol:
  • Solubilization: Dissolve the crude free base (isolated from Strategy A) in a minimum volume of dry Ethanol (EtOH) or Methanol (MeOH) .[1]

  • Salt Formation:

    • Cool the solution to 0°C.

    • Add 1.25 equivalents of HCl (using 2M HCl in Diethyl Ether or 4M HCl in Dioxane) dropwise with vigorous stirring.

    • Observation: A precipitate should form immediately.

  • Precipitation Enhancement: If precipitation is slow, slowly add Diethyl Ether or Acetone as an anti-solvent until turbidity persists. Store at -20°C for 4 hours.

  • Filtration: Filter the solid under Argon/Nitrogen atmosphere.

  • Washing: Wash the cake with cold Diethyl Ether (

    
    ).
    
  • Drying: Dry in a vacuum desiccator over

    
    .
    

Result: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one Hydrochloride (White to off-white crystalline solid).[1]

Strategy C: Flash Chromatography (Polishing)

Best for: High-purity requirements (>98%) for biological assays.[1]

Due to the basicity and polarity of the amine, standard silica gel causes "streaking" and irreversible adsorption.[1]

System Setup:
  • Stationary Phase: Amine-functionalized Silica Gel (preferred) OR Standard Silica Gel pre-treated with 1% Triethylamine (TEA).[1]

  • Mobile Phase: Gradient elution.

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH) containing 1%

      
       (Ammonium Hydroxide).[1]
      
Gradient Table:
Time (min)% Solvent B (MeOH/NH3)Description
0–50%Elute non-polar impurities
5–150%

5%
Initiate product elution
15–255%

10%
Main product peak
25–3010%

20%
Flush highly polar residues

Part 3: Visualization & Logic

Workflow Logic: Purification Decision Tree

The following diagram illustrates the decision logic for purifying 3-amino-pyridone derivatives based on the impurity profile and stability requirements.

Purification_Workflow Start Crude Reduction Mixture (Fe/HCl or H2/Pd) Filter 1. Filtration (Celite) Remove Metal Catalyst Start->Filter AcidWash 2. Acid Wash (pH < 2) Extract w/ EtOAc Filter->AcidWash Decision Target Purity / Usage? AcidWash->Decision Route_Salt Route A: Storage/Stability (HCl Salt Formation) Decision->Route_Salt Long-term Storage Route_Free Route B: Immediate Reaction (Free Base Isolation) Decision->Route_Free Next Step Synthesis Salt_Step Add HCl/EtOH Precipitate w/ Et2O Route_Salt->Salt_Step Extract_Step Basify (pH 11) + NaCl Extract w/ DCM:IPA (3:1) Route_Free->Extract_Step Final_Salt Stable HCl Salt (>98% Purity) Salt_Step->Final_Salt Final_Free Free Amine Oil/Solid (Use immediately) Extract_Step->Final_Free

Caption: Decision tree for isolating 3-amino-1-ethyl-4-pyridone, prioritizing salt formation for stability against oxidation.

Part 4: Quality Control & Stability

Analytical Parameters
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct ethyl signals (t, q) and pyridone ring protons.[1][2] Amine protons broad singlet at 4.0–6.0 ppm.
Purity HPLC-UV (254 nm)>95% Area. Column: C18 Polar Embedded. Buffer: 0.1% TFA (Acidic pH keeps amine protonated for better peak shape).[1]
Residual Metal ICP-MS<10 ppm (Critical if used for biological assays).
Appearance VisualOff-white to pale yellow solid. Reject if dark purple/black (indicates oxidation).[1]
Stability Warning
  • Oxidation: The 3-amino group activates the ring toward oxidation.

  • Storage: Store strictly under Argon at -20°C .

  • Solution Stability: Unstable in solution for >24 hours at room temperature. Prepare fresh for biological testing.

Part 5: References

  • Vertex Pharmaceuticals. (2014).[3] Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs. National Institutes of Health (NIH).[1] Link

  • Chernenko, S. A., et al. (2021).[1][2] Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. Link

  • BenchChem. (2025).[4] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Link

  • Thermo Scientific Chemicals. (2024). 3-Aminopyridine-4-carboxaldehyde Safety and Solubility Data. Fisher Scientific.[5] Link

  • Organic Syntheses. (2002). Purification of Amino-Pyridine Derivatives via Recrystallization. Org. Synth. Link[1]

Sources

Method

Analytical Methods for Characterization of Dihydropyridinone Isomers

This Application Note provides a comprehensive technical guide for the analytical characterization of dihydropyridinone (DHP) isomers. It is designed for researchers in medicinal chemistry and process development who req...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the analytical characterization of dihydropyridinone (DHP) isomers. It is designed for researchers in medicinal chemistry and process development who require rigorous protocols for separating and identifying stereoisomers of this privileged scaffold.

Abstract

Dihydropyridinones (DHPs) are critical pharmacophores in drug discovery, serving as scaffolds for calcium channel blockers, P2X7 antagonists, and viral inhibitors. However, their efficacy and toxicity profiles are often stereodependent. This guide details a self-validating workflow for the separation, quantification, and structural elucidation of DHP isomers. It prioritizes Supercritical Fluid Chromatography (SFC) for separation and integrates Vibrational Circular Dichroism (VCD) with NMR for absolute configuration assignment, eliminating the absolute dependency on single-crystal X-ray diffraction.

Introduction: The Stereochemical Challenge

Dihydropyridinones typically possess a chiral center at the C4 position and may contain additional stereocenters on side chains. The distinction between enantiomers (mirror images) and diastereomers (non-mirror images) is non-trivial due to the potential for atropisomerism in hindered analogs or tautomerization.

Critical Pharmacological Implication:

  • (S)-Isomer: Often exhibits potent antagonism (e.g., in calcium channels).

  • (R)-Isomer: May be inactive or possess off-target toxicity.

  • Racemization Risk: Dihydropyridinones can aromatize to pyridinones under oxidative stress; analytical methods must separate the active DHP from the aromatic impurity.

Method 1: Chromatographic Separation (Chiral SFC & HPLC)[1][2][3]

Supercritical Fluid Chromatography (SFC) is the gold standard for DHP separation due to the scaffold's lipophilicity and the technique's high diffusivity, which improves resolution of structurally similar isomers.

Method Development Strategy

Do not rely on a single column. Use a "Screen-and-Optimize" approach.

Step 1: Primary Screening (The "Golden Four") Screen the sample against four core polysaccharide-based chiral stationary phases (CSPs) using a generic gradient.

  • Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3/IG)

  • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-3)

  • Column C: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)

  • Column D: Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., Chiralpak AY-3)

Step 2: Mobile Phase Selection

  • Co-solvent: Start with Methanol (MeOH). If retention is poor, switch to Ethanol (EtOH) or Isopropanol (IPA).

  • Additives: DHPs are weak bases (amide-like functionality). Always add 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to improve peak shape. For acidic DHPs, use 0.1% Trifluoroacetic acid (TFA) .

Validated SFC Protocol

System: Agilent 1260 Infinity II SFC or Waters UPC2.

ParameterSettingRationale
Mobile Phase A CO2 (Industrial Grade)Supercritical fluid backbone.
Mobile Phase B MeOH + 0.1% DEAPolar modifier to elute polar DHPs.
Gradient 5% to 55% B over 5 minRapid screening of wide polarity range.
Flow Rate 3.0 mL/minHigh flow enabled by low viscosity of CO2.
Back Pressure 120 - 150 barMaintains supercritical state; higher pressure increases density/elution.
Temperature 40°CStandard starting point. Lower to 25°C to improve resolution (

).
Detection PDA (210–400 nm)DHPs have strong UV absorbance ~254 nm and ~360 nm.

Success Criteria: Resolution (


) > 1.5 (Baseline separation).

Method 2: Structural Elucidation (NMR & MS)

Once isomers are separated, their relative connectivity and purity must be established before absolute configuration is determined.

High-Resolution Mass Spectrometry (HRMS)
  • Purpose: Confirm elemental composition and detect aromatized pyridinone impurities (Mass difference of -2 Da).

  • Mode: ESI+ (Positive mode). DHPs protonate readily at the carbonyl oxygen or ring nitrogen.

NMR Spectroscopy (Relative Stereochemistry)

For diastereomers (e.g., multiple chiral centers), relative stereochemistry is determined via NOE (Nuclear Overhauser Effect).

Protocol:

  • 1D 1H NMR: Acquire in DMSO-

    
     or CDCl
    
    
    
    . Look for the C4-H signal (typically doublet or dd around 4.0–5.0 ppm).
  • 1D NOE / 2D NOESY: Irradiate the C4-H proton.

    • Cis-relationship: Strong NOE enhancement (>2%) observed between C4-H and substituents on the same face (e.g., C3 or C5 alkyl groups).

    • Trans-relationship: Weak or no NOE observed.

Critical Check: If the DHP nitrogen is unsubstituted (NH), run a 1H-15N HSQC to confirm the tautomeric state (lactam vs. lactim).

Method 3: Absolute Configuration (VCD & X-Ray)

Determining whether an isomer is (R) or (S) is critical.[1]

Vibrational Circular Dichroism (VCD)

VCD is the preferred method when single crystals are unavailable.[1] It measures the differential absorption of left and right circularly polarized IR light.[1]

Workflow:

  • Conformer Search: Use Molecular Mechanics (e.g., MMFF94) to find low-energy conformers of the (R)-enantiomer.

  • DFT Optimization: Optimize geometry using Density Functional Theory (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Calculate VCD and IR spectra for the optimized geometries.

  • Boltzmann Weighting: Average the spectra based on thermal population.

  • Comparison: Overlay the calculated (R)-spectrum with the experimental spectrum.

    • Match: Sample is (R).

    • Mirror Image: Sample is (S).

X-Ray Crystallography

If the DHP is a solid, attempt crystallization from slow evaporation of MeOH/Water or EtOAc/Heptane.

  • Requirement: A heavy atom (Cl, Br, S) is preferred for anomalous dispersion (Bijvoet method). If absent, co-crystallize with a chiral acid (e.g., camphorsulfonic acid) if the DHP is basic.

Visualizations & Decision Trees

Method Development Workflow

This diagram outlines the logical flow for separating DHP isomers.

MethodDevelopment Start Racemic DHP Mixture Solubility Solubility Check (MeOH/EtOH/IPA) Start->Solubility Screening SFC Screening (AD, OD, IC, AY Columns) Solubility->Screening Eval Evaluate Resolution (Rs) Screening->Eval Opt Optimize Gradient/Temp (Add DEA/TFA) Eval->Opt 0.8 < Rs < 1.5 Prep Prep SFC Purification Eval->Prep Rs > 1.5 Fail Switch to Normal Phase HPLC Eval->Fail Rs < 0.8 Opt->Eval

Figure 1: Decision matrix for the chromatographic separation of dihydropyridinones.

Absolute Configuration Strategy

This diagram illustrates the choice between X-ray and VCD.[1]

AbsConfig Sample Pure Enantiomer State Physical State? Sample->State Solid Solid/Crystalline State->Solid Crystals Oil Oil/Amorphous State->Oil No Crystals Xray X-Ray Diffraction (Anomalous Dispersion) Solid->Xray VCD VCD Spectroscopy (Compare w/ DFT) Oil->VCD Deriv Chiral Derivatization (Mosher's Acid NMR) Oil->Deriv If VCD fails

Figure 2: Workflow for determining the absolute configuration of DHP isomers.

Experimental Protocol Example

Objective: Separation of 4-(3-chlorophenyl)-3,4-dihydropyridin-2(1H)-one enantiomers.

  • Sample Prep: Dissolve 10 mg of racemate in 1 mL MeOH. Filter through 0.2 µm PTFE filter.

  • Screening: Inject 5 µL onto Chiralpak IG (4.6 x 100 mm, 5 µm).

    • Conditions: CO2/MeOH (60/40) isocratic, 3 mL/min, 120 bar, 40°C.

  • Optimization: If peaks overlap (

    
    ), lower temperature to 25°C and reduce co-solvent to 30% MeOH.
    
  • Scale-up: Use a Prep-SFC column (21 x 250 mm). Inject 50 mg/run.

  • Recovery: Evaporate fractions under vacuum at 35°C (avoid high heat to prevent racemization).

  • Analysis: Re-inject fractions to confirm enantiomeric excess (%ee) > 99%.

References

  • Toribio, L. et al. (2006). Enantiomeric separation of several dihydropyridines by SFC on Chiralpak AD. Journal of Chromatography A. Link

  • Stephens, P. J. et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of VCD Spectra. Chirality. Link

  • Gao, D. et al. (2020). Recent Advances in Chiral Separation of Dihydropyridines. Journal of Pharmaceutical Analysis. Link

  • Freedman, T. B. et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chemical Reviews. Link

Sources

Application

Application Notes &amp; Protocols: Characterizing the Antimicrobial Profile of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The dihydropyridinone (DHPM) core is a pharmacologically significant structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The dihydropyridinone (DHPM) core is a pharmacologically significant structure known for a wide range of biological activities.[1][2] This document provides a comprehensive guide for the systematic evaluation of a specific derivative, 3-Amino-1-ethyl-1,4-dihydropyridin-4-one, referred to herein as the "Compound of Interest." These protocols are designed to establish its foundational antimicrobial profile, including its spectrum of activity and its bactericidal or bacteriostatic nature. We present detailed, field-proven methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing the causal logic behind critical experimental steps to ensure data integrity and reproducibility. This guide is intended to serve as a foundational resource for researchers initiating antimicrobial screening campaigns for novel synthetic compounds.

Introduction: The Rationale for Investigating Novel Dihydropyridinones

The relentless evolution of multi-drug resistant (MDR) pathogens poses a formidable threat to global public health, creating an urgent demand for new antimicrobial agents with novel mechanisms of action.[2] Dihydropyridinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a remarkable diversity of biological functions, including antibacterial, antiviral, and anti-inflammatory properties.[1] Their synthetic tractability allows for extensive structural modifications, enabling the optimization of their pharmacological profiles.

This document focuses on establishing the fundamental antimicrobial characteristics of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one. The primary objectives of the outlined protocols are:

  • To quantitatively determine the minimum concentration of the compound required to inhibit the visible growth of a panel of clinically relevant bacteria (the MIC).[3]

  • To ascertain the minimum concentration needed to kill 99.9% of the initial bacterial inoculum (the MBC), thereby classifying the compound's effect as either bacteriostatic or bactericidal.[1][4]

The methodologies described herein are based on internationally recognized standards, such as those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure that the data generated is robust, comparable, and reliable.[5][6]

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of the test compound are paramount for accurate and reproducible results. The choice of solvent and the preparation of a high-concentration stock solution are the first critical steps in the experimental workflow.

2.1. Materials

  • Compound of Interest: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

2.2. Protocol: Stock Solution Preparation (10 mg/mL)

  • Weighing: Accurately weigh approximately 1-2 mg of the compound using an analytical balance and record the exact weight.

  • Solubilization: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

    • Causality Note: DMSO is a common solvent for initial screening of organic compounds due to its ability to dissolve a wide range of hydrophobic molecules. Using a high-concentration stock minimizes the final concentration of DMSO in the assay, reducing potential solvent-induced toxicity to the microorganisms. The final DMSO concentration in the test wells should ideally not exceed 1-2% to avoid confounding effects.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if dissolution is difficult.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Amber tubes are recommended to protect the compound from light-induced degradation.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the quantitative antimicrobial activity of a compound.[6][7] This protocol is designed for a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations.

3.1. Materials and Reagents

  • Sterile 96-well, clear, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin) stock solution

  • Multichannel pipette (50-200 µL)

  • Plate incubator (35-37°C)

3.2. Workflow for MIC and MBC Determination

G cluster_prep Preparation Phase cluster_inoculum Inoculum Standardization cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) G Prepare Serial Dilutions of Compound in 96-Well Plate A->G B Culture Bacteria on Agar (18-24h incubation) C Select 3-5 Colonies B->C D Suspend in Sterile Broth C->D E Adjust to 0.5 McFarland (~1.5 x 10^8 CFU/mL) D->E F Dilute to Final Inoculum (~5 x 10^5 CFU/mL) E->F H Inoculate Plate with Standardized Bacteria F->H G->H I Incubate Plate (37°C, 16-20h) H->I J Read MIC: Lowest Concentration with No Visible Growth I->J K Spot 10 µL from Clear Wells (MIC and higher conc.) onto Agar J->K L Incubate Agar Plate (37°C, 18-24h) K->L M Read MBC: Lowest Concentration with ≥99.9% Kill L->M

Caption: Workflow for MIC and MBC determination.

3.3. Step-by-Step Methodology

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row of the 96-well plate.

  • Compound Dilution: In well 1 of a given row, add 100 µL of the compound at twice the highest desired final concentration (e.g., prepare a 128 µg/mL working solution from the stock). This well serves as the starting point for serial dilutions.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10. Wells 1-10 now contain a gradient of compound concentrations.

    • Trustworthiness Check: This serial dilution creates a logarithmic concentration gradient, which is essential for accurately pinpointing the MIC value.

  • Control Wells:

    • Well 11 (Positive/Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no compound, and must show bacterial growth.[3]

    • Well 12 (Negative/Sterility Control): Add 100 µL of CAMHB only. This well receives no inoculum and must remain clear, confirming the sterility of the medium.[3]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

    • Perform a final dilution of this adjusted suspension into CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Expertise Insight: The density of the bacterial inoculum is a critical variable. A higher-than-standardized inoculum can lead to falsely elevated MIC values due to the "inoculum effect."

  • Inoculation: Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each test well is now 100 µL.

  • Incubation: Cover the plate with a lid or an adhesive seal and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] Growth is typically observed as turbidity or a pellet at the bottom of the well.

Experimental Protocol: Determination of MBC

The MBC test is a secondary assay performed after the MIC is determined. It distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria).

4.1. Step-by-Step Methodology

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC value and at least two higher concentrations that also showed no growth.

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated pipette, spot 10 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies for each spot. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1]

    • Interpretation:

      • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

      • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Data Presentation and Interpretation

Organizing results in a clear, tabular format is crucial for analysis and comparison.

Table 1: Template for Recording Antimicrobial Activity Data

Test MicroorganismGram StainCompound Concentration (µg/mL)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusPositive0.25 - 128
Enterococcus faecium[1]Positive0.25 - 128
Escherichia coliNegative0.25 - 128
Pseudomonas aeruginosaNegative0.25 - 128
Positive Control (e.g., Gentamicin)N/A0.06 - 32

Hypothetical Mechanism of Action

While the precise mechanism for 3-Amino-1-ethyl-1,4-dihydropyridin-4-one is yet to be determined, compounds in the broader dihydropyrimidine class have been investigated for various targets, including interference with nucleic acid synthesis.[8] A potential mechanism could involve the inhibition of essential bacterial enzymes required for DNA or RNA synthesis.

G cluster_cell cluster_dna DNA Replication cluster_protein Protein Synthesis cluster_wall Cell Wall Synthesis compound 3-Amino-1-ethyl- 1,4-dihydropyridin-4-one cell Bacterial Cell gyrase DNA Gyrase compound->gyrase Inhibition ribosome Ribosome (30S/50S) compound->ribosome Inhibition membrane Cell Membrane wall Cell Wall topoisomerase Topoisomerase IV pbp Penicillin-Binding Proteins (PBPs)

Caption: Hypothetical bacterial targets for the Compound of Interest.

Further studies, such as macromolecular synthesis assays or specific enzyme inhibition assays, would be required to elucidate the definitive mechanism of action.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • CLSI. (n.d.). Methodologies for Antimicrobial Susceptibility Testing.
  • dos Santos, G. G., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Microbiology. Retrieved from [Link]

  • Schwalbe, R., & Moore, L. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]

  • Taylor, M. S., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. Semantic Scholar. Retrieved from [Link]

  • Görlitzer, K., et al. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie. Retrieved from [Link]

  • Olejníková, P., et al. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica. Retrieved from [Link]

  • Olejníková, P., et al. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. Retrieved from [Link]

  • Unknown. (n.d.). Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. ResearchGate. Retrieved from [Link]

  • dos Santos, G. G., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2013). One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Journal of Chemical Sciences. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. Retrieved from [Link]

  • Al-Mekhlafi, N. A., et al. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. Retrieved from [Link]

Sources

Method

High-throughput screening of 1,4-dihydropyridine libraries

Topic: High-Throughput Screening of 1,4-Dihydropyridine Libraries for Calcium Channel Modulators Audience: Researchers, scientists, and drug development professionals. Executive Summary The 1,4-dihydropyridine (DHP) scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening of 1,4-Dihydropyridine Libraries for Calcium Channel Modulators

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in cardiovascular medicine, primarily known for its potent L-type calcium channel blocking activity.[1][2][3] This privileged structure, however, offers vast potential for discovering novel modulators with unique selectivity profiles or even distinct mechanisms of action.[2][4] High-Throughput Screening (HTS) provides the necessary scale and efficiency to explore large chemical libraries of DHP analogs, unlocking new therapeutic possibilities.[5][6]

This document, authored from the perspective of a Senior Application Scientist, provides an in-depth guide to developing and executing a robust HTS campaign for 1,4-dihydropyridine libraries. We will move beyond simple step-by-step instructions to explain the critical reasoning behind assay design, optimization, and data interpretation, ensuring a self-validating workflow that minimizes false positives and delivers high-quality, actionable hits.

The Scientific Rationale: Targeting Calcium Channels with DHP Libraries

Voltage-gated calcium channels are critical players in a multitude of physiological processes, from muscle contraction to neurotransmission.[1][7] The L-type calcium channel (CaV1.2) isoform is the primary target for classic DHP drugs like amlodipine and nifedipine, which are widely used to treat hypertension and angina.[8][9][10][11] These drugs function by binding to the channel, stabilizing its inactivated state and thereby blocking the influx of calcium into vascular smooth muscle cells, leading to vasodilation.[3]

The goal of a DHP library screen is to identify novel chemical matter that modulates ion channel function. This could include:

  • Potent Antagonists: Identifying new compounds that block channel activity.

  • Selective Modulators: Discovering DHPs that selectively target different ion channel isoforms (e.g., T-type vs. L-type channels) to achieve a more targeted therapeutic effect with fewer side effects.[10]

  • Agonists or Potentiators: Uncovering compounds that enhance channel function, which can be valuable research tools or potential leads for different therapeutic indications.

To achieve this, a functional, cell-based assay that can be miniaturized and automated is essential. Fluorescence-based calcium flux assays are the industry standard for this application due to their high signal-to-noise ratio, robustness, and compatibility with HTS instrumentation.[12][13][14]

Mechanism of Action: 1,4-DHP Inhibition of L-Type Calcium Channels

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_Channel L-Type Ca²⁺ Channel (Depolarized State) Response Muscle Contraction Ca_Channel->Response Increased Intracellular [Ca²⁺] DHP 1,4-Dihydropyridine (Antagonist) DHP->Ca_Channel Binding & Inhibition Ca_In Ca²⁺ Influx Ca_In->Ca_Channel Normal Function Ca_Out [Ca²⁺] (Extracellular)

Caption: DHP antagonists bind to L-type calcium channels, preventing Ca²⁺ influx and subsequent muscle contraction.

Assay Development and Optimization: Building a Self-Validating System

The success of any HTS campaign is predicated on the quality of the assay.[15][16] A robust assay must be able to clearly and reproducibly distinguish between active and inactive compounds.[17] Our primary tool for quantifying this is the Z'-factor , a statistical metric that accounts for both the dynamic range of the signal and the variability of the data.[18][19][20]

Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[18]

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., maximum inhibition).

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., no inhibition, vehicle only).

An assay is considered excellent for HTS when its Z'-factor is ≥ 0.5 .[19][21]

Key Optimization Parameters

The following table outlines the critical parameters that must be optimized during assay development to achieve a high Z'-factor.

ParameterCausality and RationaleTypical Range/Target
Cell Line A cell line (e.g., HEK293) stably expressing the human CaV1.2 channel provides a consistent and reproducible biological system. Transient transfection is less suitable for large-scale screening due to variability.Stably transfected cell line
Cell Seeding Density Too few cells result in a weak signal; too many can lead to over-confluence and altered cell physiology. The goal is a healthy, uniform monolayer (80-90% confluency) at the time of the assay.10,000 - 30,000 cells/well (384-well plate)
Calcium Indicator Dye "No-wash" dyes like Fluo-8 or Calbryte™-520 are preferred as they reduce well-to-well variability by eliminating a wash step, which is a major source of cell loss and inconsistency in automated HTS.[22][23]Use manufacturer's recommended concentration
Dye Loading Time/Temp Sufficient time and temperature are required for the dye's AM ester to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.[23][24]45-60 min at 37°C, 5% CO₂
DMSO Tolerance Library compounds are stored in DMSO. High concentrations can be toxic to cells, compromising the assay. The assay must be robust to the final DMSO concentration used for screening.Final concentration ≤ 0.5%
Agonist Concentration For an antagonist screen, the channel must be activated. The agonist (e.g., KCl to induce depolarization) should be used at a concentration that elicits ~80% of the maximal response (EC₈₀) to ensure sensitivity to inhibitors.EC₈₀ concentration

HTS Workflow and Experimental Protocols

The screening process is a multi-stage funnel designed to efficiently identify and validate true hits from a large library.

AssayDev 1. Assay Development & Optimization (Z' > 0.5) PrimaryHTS 2. Primary HTS (Single Concentration) AssayDev->PrimaryHTS HitConfirm 3. Hit Confirmation (Re-test) PrimaryHTS->HitConfirm Identify 'Putative Hits' DoseResponse 4. Dose-Response & IC₅₀ Determination HitConfirm->DoseResponse Confirm Activity Validation 5. Hit Validation (Counter-screens) DoseResponse->Validation Determine Potency ValidatedHit Validated Hit Validation->ValidatedHit

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one Synthesis

Welcome to the technical support resource for the synthesis of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will move beyond simple protocols to explore the mechanistic underpinnings of common challenges, providing you with the expert insights needed to troubleshoot and optimize your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthetic strategy and its critical parameters.

Q1: What is the most effective general strategy for synthesizing the 3-amino-1,4-dihydropyridin-4-one core?

A1: A robust and versatile approach involves the 6-endo-dig cyclization of an α-amino ynone precursor. This strategy, adapted from methodologies reported for related heterocyclic systems, allows for the systematic construction of the dihydropyridinone ring.[1] The general workflow involves preparing a protected β-amino acid derivative, converting it to a reactive intermediate like a Weinreb amide to facilitate ynone formation, and then inducing cyclization. The N-ethyl group is typically introduced in a subsequent alkylation step.

Q2: What are the most critical parameters that influence the overall yield and purity?

A2: The three most critical factors are:

  • Protecting Group Strategy: The choice of protecting group for the 3-amino substituent is paramount. It directly influences solubility and, more importantly, dictates the prevalence of major side reactions like β-elimination.[1]

  • Cyclization Conditions: The catalyst, solvent, and temperature used during the 6-endo-dig ring formation step must be carefully controlled to favor the desired cyclization pathway over competing reactions.

  • Reagent Purity and Stoichiometry: As with any multi-step synthesis, the purity of starting materials and intermediates, particularly the ynone precursor, is essential. Precise control of stoichiometry during Weinreb amide formation and ynone synthesis prevents the carryover of unreacted materials that can complicate purification.

Q3: Why is direct synthesis via methods like the Hantzsch reaction not recommended for this specific molecule?

A3: While the Hantzsch synthesis is a classic method for 1,4-dihydropyridines, it is best suited for producing symmetrical or specifically substituted dicarboxylate esters.[2][3] Constructing the 3-amino-4-oxo pattern of the target molecule using a standard Hantzsch or Biginelli-type multicomponent reaction is not straightforward and often leads to a mixture of regioisomers or undesired products.[4] The ynone cyclization route provides superior control over the substitution pattern.

Part 2: Troubleshooting and Optimization Guide

This section is formatted as a series of specific problems you may encounter during your experiments, followed by detailed explanations and actionable solutions.

Issue 1: Low Yield During Ring-Forming Cyclization

Q: My 6-endo-dig cyclization step is producing a low yield of the desired 1,4-dihydropyridin-4-one core, along with multiple unidentified byproducts. What are the likely causes and how can I fix this?

A: Causality and Mechanism

A low yield in this step is almost always attributable to one of three competing side reactions that outpace the desired 6-endo-dig cyclization. The high reactivity of the ynone intermediate makes it susceptible to these alternative pathways.[1]

  • β-Elimination: This is the most common and destructive side reaction. If the nitrogen of the β-amino group is protected by a bulky or base-sensitive group (e.g., Trityl, bis-PMB), it can facilitate the elimination of the protected amine, leading to the formation of an undesired α,β-unsaturated ynone and the free amine of the protecting group (e.g., tritylamine). This pathway is highly problematic and can account for >40% loss of material.[1]

  • Competitive 5-exo-dig Cyclization: The ynone can undergo an alternative, kinetically favored 5-exo-dig cyclization to form a five-membered ring, which is a thermodynamic dead-end.

  • Dimerization/Oxidation: The enolate formed during the reaction or the final product can be susceptible to dimerization or oxidation, especially if exposed to air or impurities for extended periods.

Troubleshooting Workflow

G start Low Cyclization Yield check_byproduct Analyze Crude NMR/LC-MS: Identify Major Byproduct(s) start->check_byproduct elim_product Protecting Group Amine (e.g., Tritylamine) Detected? check_byproduct->elim_product Yes five_membered Isomeric Byproduct (5-membered ring) Detected? check_byproduct->five_membered No elim_product->five_membered No solve_elim Root Cause: β-Elimination Action: 1. Change protecting group to Teoc or Boc. 2. Use milder, non-basic conditions. elim_product->solve_elim Yes complex_mixture Complex Mixture/ Starting Material five_membered->complex_mixture No solve_exo Root Cause: 5-exo-dig Pathway Action: 1. Switch to a gold-based catalyst (e.g., PPh3AuOTf). 2. Lower reaction temperature. five_membered->solve_exo Yes solve_complex Root Cause: Poor Reactivity/Decomposition Action: 1. Confirm purity of ynone precursor. 2. Optimize catalyst loading & temperature. 3. Ensure inert (Argon/N2) atmosphere. complex_mixture->solve_complex

Caption: Troubleshooting Decision Tree for Low Cyclization Yield.

Solutions & Optimization

  • Protecting Group Modification: As indicated in the decision tree, the first and most effective solution for β-elimination is to change the protecting group. Groups like 2-(trimethylsilyl)ethoxycarbonyl (Teoc) or tert-Butoxycarbonyl (Boc) are superior choices as they are less prone to facilitating elimination under cyclization conditions.[1]

  • Catalyst Selection: While silver-based catalysts like AgOTf can work, they can also promote side reactions. Gold catalysts, such as PPh₃AuOTf, are often more selective for the desired 6-endo-dig cyclization of β-amino ynones.[1]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For ynone additions, maintaining temperatures as low as -78 °C is often necessary to prevent side reactions before the cyclization catalyst is introduced.[1]

Issue 2: Poor Yield in Azide Displacement or Amine Introduction

Q: I am attempting to introduce the 3-amino group via an azide intermediate (from a mesylate or tosylate precursor), but the yield is poor. How can I optimize this step?

A: Causality and Mechanism

The Sₙ2 displacement of a leaving group (like mesylate) by sodium azide (NaN₃) is a standard transformation, but it is highly sensitive to reaction conditions. High temperatures, often used to accelerate the reaction, can lead to elimination byproducts and decomposition.

Optimization Data

ParameterStandard ConditionsOptimized ConditionsObserved OutcomeReference
Temperature 60 °C40 °CReduced elimination/decomposition[1]
Reaction Time 4-6 hours18 hoursAllowed reaction to proceed to completion at lower temp[1]
Solvent AcetonitrileDMFBetter solubility for azide salt[1]

Solution:

Increase the reaction yield by lowering the reaction temperature and extending the reaction time. A study on a related precursor showed that decreasing the temperature from 60 °C to 40 °C while increasing the reaction time to 18 hours improved the yield of the azide displacement by 20%.[1] Using a polar aprotic solvent like DMF is also crucial for solvating the azide salt.

Issue 3: Inefficient or Unselective N-Ethylation

Q: During the N-ethylation of the dihydropyridinone ring, I am getting a mixture of N-ethylated and O-ethylated products, or the reaction is not going to completion.

A: Causality and Mechanism

The 1,4-dihydropyridin-4-one system contains an ambident nucleophile—the pyridone nitrogen (N-alkylation) and the exocyclic oxygen (O-alkylation). The selectivity is highly dependent on the base, solvent, and electrophile used. Harder electrophiles and polar, protic solvents tend to favor O-alkylation, while softer electrophiles and polar, aprotic solvents favor N-alkylation.

Recommended Protocol for Selective N-Ethylation

This protocol is based on established methods for N-alkylation of pyridone systems.[5]

  • Preparation: To a solution of the 3-amino-(protected)-1,4-dihydropyridin-4-one (1.0 equiv) in anhydrous DMF (0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an argon atmosphere.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Add ethyl iodide (EtI, 1.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Quench and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Key Experimental Protocols & Workflows

The following diagram illustrates the optimized synthetic workflow, incorporating the key troubleshooting insights discussed above.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Functionalization start Protected β-Amino Acid weinreb Weinreb Amide Formation start->weinreb EDC, HOBt N,O-dimethylhydroxylamine ynone Ynone Synthesis weinreb->ynone Alkynyllithium -78 °C cyclize 6-endo-dig Cyclization ynone->cyclize PPh3AuOTf CH2Cl2 n_ethyl N-Ethylation cyclize->n_ethyl NaH, EtI DMF deprotect Deprotection n_ethyl->deprotect TFA or Specific Conditions product Final Product deprotect->product

Sources

Optimization

Technical Support Center: High-Purity Synthesis of Dihydropyrimidinones (DHPMs)

Status: Operational Operator: Senior Application Scientist, Process Chemistry Division Subject: Purity Optimization & Troubleshooting for Biginelli/Hantzsch Scaffolds[1] Scope & Definitions User Note: While often colloqu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Process Chemistry Division Subject: Purity Optimization & Troubleshooting for Biginelli/Hantzsch Scaffolds[1]

Scope & Definitions

User Note: While often colloquially termed "dihydropyridinones," the most common drug-like scaffolds in this class are 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) , synthesized via the Biginelli reaction (e.g., Monastrol).[1][2] This guide primarily addresses DHPMs but applies equally to 1,4-dihydropyridines (DHPs) (Hantzsch esters) regarding oxidation and solubility profiles.[1]

The Purity Paradox: DHPMs are deceptively simple to synthesize (one-pot) but notoriously difficult to purify due to:

  • Co-elution: Unreacted aldehydes often streak with the product.

  • Aromatization: The dihydro-core oxidizes to a fully aromatic pyrimidine/pyridine upon exposure to light/air.

  • "Oiling Out": Products frequently form sticky amorphous solids rather than crystals.[1]

Diagnostic Workflow (Visual)

Figure 1: Purification Decision Matrix Use this logic flow to determine the optimal purification route based on your crude product's physical state.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Precipitate/Solid StateCheck->Solid Filtration Oil Sticky Oil/Gum StateCheck->Oil Solvent Evap AldehydeCheck Aldehyde Smell/TLC? Solid->AldehydeCheck Trituration Trituration (Cold EtOH or Et2O) Oil->Trituration Trituration->Solid Successful Bisulfite Bisulfite Wash (Protocol 3.1) Trituration->Bisulfite Failed Recryst Recrystallization (EtOH or EtOH/H2O) Final Pure DHPM >98% Recryst->Final AldehydeCheck->Recryst No AldehydeCheck->Bisulfite Yes Bisulfite->Recryst Column Flash Chromatography (Neutral Alumina) Bisulfite->Column Complex Impurities Column->Final

Caption: Decision tree for isolating DHPMs. Note that "oiling out" requires trituration or chemical washing before recrystallization is attempted.[1]

Module 1: Upstream Prevention (Reaction Optimization)

Q: My product yield is low and the crude is sticky. How do I prevent this?

The Scientist's Insight: Stickiness usually results from unreacted aldehyde or acyclic ureide intermediates that failed to cyclize. The Biginelli reaction proceeds via an N-acyliminium ion intermediate. If the reaction lacks sufficient acid catalysis or if the stoichiometry is 1:1:1, the aldehyde remains unconsumed.

Optimization Protocol:

  • Stoichiometry: Never use 1:1:1. Use 1.0 equiv Aldehyde : 1.2 equiv Urea : 1.2 equiv

    
    -keto ester .[1] Excess urea and ester drive the aldehyde (the hardest impurity to remove) to completion.
    
  • Catalysis: Switch from simple mineral acids (HCl) to Lewis Acids like

    
     (5 mol%)  or 
    
    
    
    .[1] These stabilize the intermediate and reduce side reactions [1].
  • Solvent: Use Ethanol (EtOH) .[1] DHPMs are generally less soluble in EtOH than the starting materials, promoting auto-precipitation (the "crash out" effect), which is the purest form of isolation.

Module 2: Chemical Purification Protocols

Q: I have unreacted aldehyde in my product that won't recrystallize out. What do I do?

The Scientist's Insight: Aldehydes are lipophilic and co-crystallize with DHPMs. Standard recrystallization often fails here. You must use a Chemical Scavenger .[1] Sodium Bisulfite (


) reacts selectively with aldehydes to form water-soluble adducts, while the DHPM remains organic-soluble [2].[1]
Protocol 3.1: The Bisulfite Wash (Aldehyde Removal)

Use this when TLC shows a spot corresponding to the starting aldehyde.

  • Dissolution: Dissolve crude DHPM in Ethyl Acetate (EtOAc) . (Do not use DCM if possible, as bisulfite adducts can sometimes float).

  • The Wash: Add saturated aqueous

    
      (1:1 volume ratio).
    
  • Agitation: Vigorously stir or shake for 15–20 minutes . Crucial: The adduct formation is reversible; brief shaking is insufficient.

  • Separation: Separate the layers. The aldehyde is now in the aqueous layer (as a sulfonate salt).

  • Polishing: Wash the organic layer with brine, dry over

    
    , and evaporate.[1]
    
  • Result: The resulting solid is now aldehyde-free and ready for recrystallization.

Module 3: Handling "Oiling Out" & Crystallization[1]

Q: My product separates as a yellow oil/gum upon cooling. How do I get crystals?

The Scientist's Insight: "Oiling out" occurs when the product precipitates faster than it can crystallize, often trapping impurities (solvent/aldehyde) that lower the melting point.

Troubleshooting Table: Solvent Systems

MethodSolvent SystemBest ForNotes
Standard Recryst. EtOH (95%) Most DHPMsHeat to reflux.[1] If oil forms, add seed crystal immediately.[1]
Binary System EtOH + Water Hydrophobic DHPMsDissolve in hot EtOH.[1] Add hot water dropwise until turbid. Cool slowly.
Trituration Cold

or Hexane
Sticky OilsSonicate the oil in cold ether. This extracts impurities and forces the DHPM to solidify.
High Polarity DMF + Water Nitro/Fluoro-substitutedDissolve in min.[1] DMF.[1][3][4][5] Add water. Warning: Hard to dry DMF from crystals.
Module 4: Stability & Oxidation (The "Yellowing" Problem)

Q: My white product turns yellow after a few days. Is it decomposing?

The Scientist's Insight: Yes. Dihydropyrimidinones (and Dihydropyridines) are thermodynamically driven to aromatize into Pyrimidines/Pyridines (losing the 2 hydrogens at C4 and N3/N1). This is accelerated by light, air, and acidic impurities [3].[1]

Prevention Strategy:

  • Avoid Nitric Acid: Never use oxidizing acids during synthesis or workup.[1]

  • Storage: Store under Argon/Nitrogen in amber vials.

  • Purification: If using column chromatography, use Neutral Alumina instead of Silica Gel. Silica is slightly acidic and can catalyze the oxidation/aromatization of sensitive DHPMs during the column run.

Figure 2: The Oxidation Pathway (Degradation)

Oxidation DHPM DHPM (Active Drug) (sp3 carbon at C4) Intermediate Radical/Cation Intermediate DHPM->Intermediate Light / O2 / H+ Pyrimidine Pyrimidine (Inactive) (Flat Aromatic Ring) Intermediate->Pyrimidine -H2

Caption: Aromatization of DHPMs destroys chirality at C4, rendering the drug inactive (e.g., Monastrol loses kinesin inhibition).[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave synthesis to improve purity? A: Yes. Microwave synthesis often reduces reaction time from hours to minutes, minimizing the thermal window for side-product formation (like Knoevenagel condensation).[1] However, it does not eliminate the need for recrystallization [4].

Q: My product is a mixture of enantiomers. How do I separate them? A: DHPMs are chiral at C4.[1]

  • Chemical Resolution: Use chiral HPLC (Chiralpak AD/OD columns).[1]

  • Asymmetric Synthesis: Use a chiral catalyst (e.g., chiral phosphoric acids) during the Biginelli reaction rather than trying to separate them later [5].[1]

References
  • Kappe, C. O. (1997).[1] Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry. Link

  • Boucher, M. M., et al. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Link

  • Memarian, H. R., et al. (2018).[1] Oxidation of Hantzsch 1,4-dihydropyridines. ResearchGate/Journal of Chinese Chemical Society. Link

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Gong, L. Z., et al. (2009).[1] Asymmetric Organocatalysis Combined with Metal Catalysis. Chemical Reviews. Link

Sources

Troubleshooting

Technical Support Center: Asymmetric 1,4-Dihydropyridine Synthesis

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Enantioselectivity, Stability, and Purification in 1,4-DHP Synthesis System Overview & Diagnostic Logic Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Enantioselectivity, Stability, and Purification in 1,4-DHP Synthesis

System Overview & Diagnostic Logic

Welcome to the technical support hub for 1,4-dihydropyridine (1,4-DHP) synthesis. Asymmetric synthesis of these calcium channel blockers (e.g., nifedipine analogs) is notoriously sensitive. The two primary failure modes are racemization (loss of chiral information) and aromatization (oxidation to the pyridine dead-end).

Use the following logic flow to diagnose your current experimental bottleneck before proceeding to the specific modules.

TroubleshootingLogic Start Identify Failure Mode Decision1 Is the product formed? Start->Decision1 Decision2 Is it chiral? Decision1->Decision2 Good Yield Issue_Yield Issue: Low Reactivity (Sterics/Electronic) Decision1->Issue_Yield No/Low Yield Decision3 Is it stable? Decision2->Decision3 High ee Issue_EE Issue: Low ee% (Catalyst/Solvent Mismatch) Decision2->Issue_EE Racemic/Low ee Issue_Ox Issue: Aromatization (Oxidative degradation) Decision3->Issue_Ox Turns into Pyridine Success Protocol Optimized Decision3->Success Stable Solid

Figure 1: Diagnostic logic tree for isolating synthetic failures in 1,4-DHP production.

Module A: Optimizing Enantioselectivity (The Chemical Route)

Context: The Hantzsch ester synthesis is the most common route, but achieving high enantiomeric excess (ee) requires precise organocatalysis. The industry standard involves Chiral Phosphoric Acids (CPAs) derived from BINOL or SPINOL scaffolds.

The Mechanism of Failure

Low ee% usually stems from a "loose" transition state where the catalyst fails to simultaneously activate the electrophile (imine/aldehyde) and the nucleophile (enamine/Hantzsch ester).

Technical Solution: Bifunctional Activation

You must select a CPA that creates a rigid hydrogen-bonding network. The catalyst must act as a Brønsted acid to activate the imine while the phosphoryl oxygen anchors the nucleophile.

CPAMechanism cluster_0 Dual Activation Mode CPA Chiral Phosphoric Acid (CPA) Imine Substrate (Imine) CPA->Imine H-Bond (Brønsted Acid) HE Hantzsch Ester (Nucleophile) CPA->HE H-Bond (Lewis Base) TS Rigid Transition State (Stereocontrol) Imine->TS HE->TS

Figure 2: Bifunctional activation mode of Chiral Phosphoric Acids (CPAs) ensuring high stereocontrol.

Troubleshooting Guide: Low ee%
SymptomRoot CauseCorrective Action
High Yield, Low ee (<50%) Background reaction (uncatalyzed) is too fast.Lower Temperature: Drop to -30°C or -78°C. This suppresses the background thermal reaction relative to the catalyzed pathway [1].
Inconsistent ee Water contamination interfering with H-bonds.Dry Solvents: Use molecular sieves (3Å or 4Å). CPAs are sensitive to moisture which disrupts the chiral pocket.
Low Yield & Low ee Steric clash between catalyst and substrate.Switch Catalyst Class: If TRIP fails, switch to STRIP (SPINOL-derived) or VAPOL. Bulky 3,3'-substituents are critical [2].

Module B: Stability & Purification (The "Anti-Oxidation" Protocol)

Context: 1,4-DHPs are chemically fragile. They possess a driving force to aromatize into pyridines, a process accelerated by light, oxygen, and acidic surfaces .

Critical Protocol: Silica Gel Passivation

Standard silica gel is slightly acidic (pH ~6.5). This acidity is sufficient to protonate the C3/C5 enamine system, facilitating hydride transfer and aromatization.

Step-by-Step Purification Guide:

  • The "Black Box" Rule: Wrap all reaction flasks and columns in aluminum foil. 1,4-DHPs are photolabile.

  • Eluent Preparation: Add 1% v/v Triethylamine (Et3N) to your eluent system (e.g., Hexane/EtOAc + 1% Et3N).

  • Column Pre-treatment: Flush the silica column with the Et3N-containing eluent before loading your sample. This neutralizes acidic sites.

  • Speed is Key: Do not let the compound sit on the column. Use flash chromatography with positive pressure.

  • Storage: Store under Argon at -20°C.

Expert Insight: If your compound turns yellow/brown on the column, it is oxidizing. Stop immediately and flush with a more polar solvent to recover what remains [3].

Module C: Biocatalysis (The Enzymatic Route)

Context: When chemical catalysts fail (especially with sterically demanding ortho-substituted aryls), enzymes offer a superior alternative with >99% ee.

The Biological Engine: Ene-Reductases

Old Yellow Enzymes (OYEs) and Imine Reductases (IREDs) can reduce activated alkenes or imines to chiral 1,4-DHPs using NADPH as a hydride source [4].

Comparison of Routes:

FeatureOrganocatalysis (CPA)Biocatalysis (OYE/IRED)
Enantioselectivity Good (80-95% ee)Excellent (>99% ee)
Substrate Tolerance High for aromaticsSpecific (requires screening)
Scalability High (kg scale)Moderate (requires cofactor recycling)
Stability Low (organic solvents)High (aqueous buffers)

Frequently Asked Questions (FAQs)

Q1: My Hantzsch ester product is oil, but the literature says it should be a solid. Is it impure?

  • A: Likely, yes.[1] Oils often indicate the presence of the aromatized pyridine byproduct or residual solvent. Check the 1H NMR: 1,4-DHPs have a characteristic singlet for the C4-H around 4.5 - 5.0 ppm . If this peak is missing or you see aromatic signals shifting downfield (>7.0 ppm), you have the pyridine [5].

Q2: Can I use Lewis Acids like Sc(OTf)3 for asymmetric synthesis?

  • A: Yes, but usually in combination with chiral ligands (like Pybox). However, Lewis acids can sometimes catalyze the oxidation of the product if not carefully removed during workup. Organocatalysis (CPAs) is generally safer for stability [1].

Q3: How do I determine the absolute configuration?

  • A: X-ray crystallography is the gold standard but requires a single crystal. Alternatively, Circular Dichroism (CD) spectra can be compared to literature values of known analogs (e.g., Nifedipine derivatives).

References

  • Sun, Z., et al. "Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids."[2] RHHZ, 2016. 2[3]

  • Cheon, C. H. "Chiral Phosphoric Acid Catalysis: Asymmetric reduction of ketimines with Hantzsch esters." Cheon Research Lab Reviews. 4

  • Zolfigol, M. A., et al. "Oxidation of 1,4-dihydropyridines under mild and heterogeneous conditions." ResearchGate, 2025. 5

  • Kroutil, W., et al. "Chemoenzymatic synthesis of enantiopure 1,4-dihydropyridine derivatives." Wageningen University Research, 2003. 6

  • Memarian, H. R., et al. "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines." Zeitschrift für Naturforschung, 2009. 7

Sources

Optimization

Technical Support Center: Investigating the Degradation of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, medicinal chemists, and drug development professionals investigating the stability and degradation pathways of 3-Amino-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals investigating the stability and degradation pathways of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one and related novel dihydropyridinone structures. As direct literature on this specific molecule is emerging, this document provides a framework based on established principles of dihydropyridine chemistry and regulatory stability testing guidelines to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions - Predicted Degradation Pathways

This section addresses the most common initial questions regarding the inherent stability of the 3-Amino-1-ethyl-1,4-dihydropyridin-4-one scaffold.

Q1: What are the most likely degradation pathways for a 1,4-dihydropyridine (DHP) derivative like this?

A1: The 1,4-dihydropyridine ring is the most reactive and vulnerable part of the molecule. Based on extensive literature for related compounds, two primary degradation pathways are of immediate concern:

  • Oxidation: The dihydropyridine ring has a strong thermodynamic driving force to aromatize into the more stable pyridine ring. This is often the major degradation pathway observed under oxidative, thermal, and photolytic stress.[1][2]

  • Photodegradation: DHP compounds are notoriously light-sensitive.[3][4] Exposure to UV or even ambient light can accelerate the oxidation to the pyridine derivative and may generate other photoproducts.

A secondary pathway to consider is hydrolysis , which could potentially affect the amino group or the vinylogous amide character of the dihydropyridin-4-one system, especially under harsh acidic or basic conditions.

Q2: How does the "4-one" (keto) group influence stability compared to classic DHPs like Nifedipine?

A2: The 4-oxo group introduces a vinylogous amide system, which can influence the electronic properties and stability of the ring compared to traditional DHP esters. While the primary oxidative degradation to a pyridone derivative is still expected, the kinetics and susceptibility to hydrolysis may differ. The enamine-like character of the 3-amino group could also be a site for specific hydrolytic or oxidative reactions.

Q3: What initial steps should I take to get a baseline understanding of my molecule's stability?

A3: Before launching a full-scale degradation study, perform a preliminary "open dish" stability test.[5] Expose a small amount of your solid compound to ambient light and air on a watch glass for a few days and a separate sample to elevated temperature (e.g., 40-50°C). Analyze the samples by HPLC-UV at regular intervals against a protected control. This simple test can quickly reveal if oxidation and photostability are significant issues, guiding the design of more rigorous studies.

Predicted Degradation Pathways of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

The following diagram illustrates the most probable degradation products arising from oxidative, photolytic, and hydrolytic stress conditions.

G Predicted Degradation Pathways cluster_oxidation Oxidative/Photolytic Pathway cluster_hydrolysis Hydrolytic Pathway parent 3-Amino-1-ethyl-1,4-dihydropyridin-4-one (Parent Compound) Oxidized_Product 3-Amino-1-ethyl-pyridin-4(1H)-one (Aromatized Product) (Major Degradant) parent->Oxidized_Product [O] or hν Aromatization Hydrolysis_Product 1-Ethyl-1,4-dihydro-3-hydroxypyridin-4-one (Deaminated Product) parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Deamination

Caption: Predicted major degradation pathways for the parent compound.

Section 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradants and developing stability-indicating analytical methods.[1][2] This section is structured to troubleshoot common issues encountered during these experiments.

Q4: My compound seems to completely disappear under basic hydrolysis conditions. How do I get meaningful data?

A4: This indicates extreme lability to base. The goal of forced degradation is to achieve partial degradation (e.g., 10-30%), not complete loss of the parent drug.[2]

  • Causality: The vinylogous amide structure or other functionalities may be highly susceptible to base-catalyzed hydrolysis or rearrangement.

  • Troubleshooting Steps:

    • Reduce Molarity: Start with much milder basic conditions. If you used 0.1 M NaOH, try 0.01 M or even 0.001 M NaOH.

    • Reduce Temperature: Perform the study at room temperature or even in a 4°C cold room instead of heating.

    • Shorten Timepoints: Instead of hours, take samples at very early time points (e.g., 5, 15, 30, and 60 minutes).

    • Use a Weaker Base: Consider using a milder base like sodium bicarbonate or ammonium hydroxide.

Q5: I'm not seeing any degradation under oxidative stress with 3% H₂O₂. Does this mean my molecule is stable to oxidation?

A5: Not necessarily. While promising, the standard conditions may not be sufficient to induce degradation.

  • Causality: The molecule may be robust, or the reaction kinetics may be very slow at room temperature. The dihydropyridine ring, however, is expected to oxidize.

  • Troubleshooting Steps:

    • Increase Peroxide Concentration: Cautiously increase the H₂O₂ concentration to 10% or even 30%.[2]

    • Introduce Heat: Gently heat the reaction mixture to 40-50°C to increase the reaction rate.

    • Extend Duration: Let the experiment run for a longer period, such as 24-48 hours, with periodic sampling.

    • Consider Alternative Oxidants: In some cases, other oxidants like AIBN (a radical initiator) or metal ions can be used, but H₂O₂ is the standard starting point.[6]

Q6: My mass balance is poor. The loss of the parent drug doesn't match the appearance of the degradation peaks. Where did my compound go?

A6: Poor mass balance is a common and critical issue that must be resolved.[1] It suggests that you are not detecting all the degradation products.

  • Causality & Troubleshooting:

    • Insoluble Degradants: Your degradants may be precipitating out of solution. Visually inspect your stressed samples for cloudiness or particulates. If so, try dissolving the sample in a stronger organic solvent (like pure Acetonitrile or Methanol) before analysis.

    • Volatile Degradants: Small fragments could be lost to evaporation, especially with heat. This is less common for the core ring structure but possible if side chains are cleaved.

    • Non-UV Active Degradants: Your degradants may lack a chromophore and are therefore invisible to your UV detector. Use a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel to look for "invisible" peaks.

    • Degradants Sticking to the Column: Highly polar or reactive degradants might be irreversibly adsorbed onto your HPLC column. Try a different column chemistry or a more aggressive gradient wash.

Table 1: Recommended Starting Conditions for Forced Degradation Study
Stress ConditionReagent / ConditionTemperatureDuration (Initial)Rationale & Key Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 hoursTests for lability in acidic environments. May cause hydrolysis of the amino group.
Base Hydrolysis 0.1 M NaOH60°C24 hoursTests for lability in alkaline environments. Often causes rapid degradation of ester or amide-like groups.[3]
Oxidation 3% H₂O₂Room Temp24 hoursSimulates oxidative stress. Expected to cause aromatization of the dihydropyridine ring.[1][2]
Thermal Dry Heat80°C48 hoursEvaluates intrinsic stability to heat. Can accelerate oxidation.
Photolytic ICH-compliant light chamber (UV & Vis)Room TempPer ICH Q1BDihydropyridines are known to be photosensitive.[4] A dark control is mandatory.

Section 3: Experimental Protocols

This section provides a detailed workflow for analyzing and identifying degradation products.

Protocol 1: General Workflow for Degradant Identification

This protocol outlines the end-to-end process for a forced degradation experiment.

G Degradant Identification Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_char 4. Characterization A Prepare stock solution of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one C Incubate samples under stress conditions (Table 1) A->C B Prepare stress reagents (HCl, NaOH, H₂O₂) B->C D Collect samples at multiple time points C->D E Neutralize/quench reactions (e.g., add base to acid sample) D->E F Analyze via Stability-Indicating HPLC-UV/MS method E->F G Check for peak purity and calculate mass balance F->G H Acquire High-Resolution MS and MS/MS data for unknowns G->H Unknown peaks found? I Propose structures based on fragmentation patterns H->I

Caption: High-level experimental workflow for a forced degradation study.

Protocol 2: Step-by-Step HPLC-MS Method for Analysis
  • Sample Preparation:

    • Withdraw 100 µL from the stressed sample.

    • If the sample is acidic or basic, neutralize it by adding an equimolar amount of base or acid, respectively.

    • Dilute the sample to a suitable concentration (e.g., ~10-50 µg/mL) with your mobile phase A/B mixture (e.g., 50:50 water:acetonitrile).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

    • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Data Acquisition: Perform an initial full scan experiment. For structural elucidation, perform a separate run with data-dependent MS/MS, targeting the parent ion and any major unknown peaks.

Section 4: Advanced Topics - Investigating Metabolic & Enzymatic Degradation

Q7: How would I investigate if this compound is degraded by liver enzymes?

A7: In vitro metabolism studies using liver microsomes or S9 fractions are the standard approach. These preparations contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[7][8]

  • Experimental Setup:

    • Incubate your compound (~1 µM) with liver microsomes (human or animal) and an NADPH-regenerating system (the cofactor for CYPs).

    • Run a parallel control incubation without the NADPH system to check for non-enzymatic degradation.

    • Quench the reaction at various time points (e.g., 0, 15, 30, 60 minutes) by adding cold acetonitrile.

    • Centrifuge to precipitate the proteins and analyze the supernatant by LC-MS/MS.

  • Expected Results: The primary metabolic pathway for many nitrogen-containing heterocycles is CYP-mediated oxidation (hydroxylation).[7] You may also see N-dealkylation (loss of the ethyl group). Amide hydrolysis is another possibility.[7]

Q8: My compound is an enzyme inhibitor. Could it be degraded by its target enzyme?

A8: This is a plausible mechanism-based inactivation scenario. If your compound is a mechanism-based inhibitor, it is designed to be processed by the enzyme into a reactive intermediate that then covalently binds to and inactivates the enzyme.[9]

  • How to Investigate:

    • High-Resolution Mass Spectrometry: Incubate your target enzyme with a stoichiometric or slight excess of your compound. After incubation, perform intact protein analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Look for a mass shift in the enzyme's molecular weight corresponding to the addition of your compound or a fragment of it.

    • Peptide Mapping: Digest the modified protein with a protease (like trypsin) and analyze the resulting peptides by LC-MS/MS. This will allow you to pinpoint the exact amino acid residue(s) that have been modified by the inhibitor.

Troubleshooting Metabolic Stability Assays

G Troubleshooting In Vitro Metabolism box box start High disappearance of parent compound in -NADPH control? q1_yes YES start->q1_yes q1_no NO start->q1_no res1 Instability in buffer or non-NADPH enzymatic degradation. Check buffer stability separately. q1_yes->res1 q2 No parent disappearance in +NADPH sample? q1_no->q2 q2_yes YES q2->q2_yes q2_no NO q2->q2_no res2 Compound is not a substrate for microsomal enzymes OR turnover is too slow to detect. Increase incubation time or use S9/hepatocytes. q2_yes->res2 res3 Metabolism is occurring. Proceed to metabolite ID. q2_no->res3

Caption: Decision tree for troubleshooting common metabolism study outcomes.

References

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Shimadzu. [Link]

  • In-Use stability testing FAQ. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Enzymatic Degradation of HD. Defense Technical Information Center. [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition. [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. [Link]

  • In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). PQE Group. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. SpringerLink. [Link]

  • Substance Information - ECHA. European Chemicals Agency. [Link]

  • Enzymatic degradation: Significance and symbolism. ScienceDirect. [Link]

  • Expiration Dating and Stability Testing for Human Drug Products. U.S. Food & Drug Administration. [Link]

  • Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS. University of Helsinki. [Link]

  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA Journals. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. [Link]

  • Enzymatic Degradation | List of Frontiers open access articles. Frontiers. [Link]

  • Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics. PubMed. [Link]

  • Identification of altered blood metabolic pathways in equines following ethyl pyruvate administration using non-targeted metabolomics. Nature. [Link]

  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Journal of Drug Metabolism & Toxicology. [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 1,4-Dihydropyridine Compounds for Storage

Welcome to the Technical Support Center for the handling and storage of 1,4-dihydropyridine (DHP) compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and storage of 1,4-dihydropyridine (DHP) compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of your DHP compounds during storage and experimentation.

Introduction: The Inherent Instability of the 1,4-Dihydropyridine Ring

1,4-Dihydropyridine derivatives are a cornerstone in medicinal chemistry, most notably as L-type calcium channel blockers.[1] However, the unaromatized dihydropyridine ring is susceptible to oxidation, which leads to the formation of the corresponding pyridine derivative. This transformation results in a complete loss of the compound's pharmacological activity.[2][3] The primary driver of this degradation is exposure to light (photodegradation), but other factors such as temperature, pH, and the presence of oxygen and humidity can also contribute to instability.[4][5] Understanding and mitigating these degradation pathways are critical for obtaining reliable and reproducible experimental results.

This guide provides a structured approach to troubleshooting common stability issues and offers validated protocols for the long-term storage of your valuable DHP compounds.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments with 1,4-dihydropyridine compounds.

Q1: I dissolved my 1,4-DHP compound in DMSO for my experiments, and now I suspect it has degraded. How can I confirm this, and what is the likely cause?

A1: Degradation of 1,4-DHP compounds in solution is a common issue. The primary cause is often photodegradation, which is significantly accelerated in solution compared to the solid state.[2][3] The main degradation product is the oxidized pyridine analogue.

To confirm degradation:

  • HPLC Analysis: This is the most reliable method. You will observe a decrease in the peak area of your parent DHP compound and the appearance of a new peak corresponding to the pyridine derivative.[5]

  • UV-Vis Spectrophotometry: The aromatization of the dihydropyridine ring leads to changes in the UV-Vis spectrum. Monitoring these spectral changes over time can indicate degradation.[6]

Likely Causes and Immediate Actions:

  • Light Exposure: Even ambient laboratory light can cause significant degradation over a short period.

    • Immediate Action: Prepare fresh solutions and protect them from light at all times by using amber vials or by wrapping the container with aluminum foil.[7]

  • Solvent Purity: Impurities in the solvent can catalyze degradation.

    • Immediate Action: Use high-purity, anhydrous solvents. For stock solutions, anhydrous DMSO is a common choice.[8]

  • Oxygen: The presence of dissolved oxygen can contribute to oxidation.

    • Immediate Action: For sensitive compounds or long-term storage in solution, degas the solvent before use and consider storing the solution under an inert atmosphere (e.g., argon or nitrogen).

Q2: My solid 1,4-DHP compound has changed color/consistency upon storage. What could be the reason?

A2: While more stable than solutions, solid 1,4-DHP compounds can still degrade, especially under suboptimal storage conditions.

Likely Causes and Corrective Measures:

  • Humidity and Temperature: Studies have shown that thermodegradation of solid DHPs occurs in the presence of air humidity, particularly at elevated temperatures (e.g., 70-90°C).[4] In dry air, they are significantly more stable.[4] The primary degradation product is often a nitroso derivative resulting from the aromatization of the dihydropyridine ring.[4]

    • Corrective Measures: Store solid DHP compounds in a desiccator at a controlled, cool temperature. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) in a tightly sealed container with a desiccant is recommended.[9]

  • Light Exposure: Prolonged exposure of the solid compound to light can also lead to degradation.

    • Corrective Measures: Always store solid compounds in amber glass vials or other opaque containers in a dark place, such as a cabinet or drawer.

Q3: I need to prepare a stock solution of my DHP compound for cell-based assays. What is the best practice to ensure its stability for the duration of my experiments?

A3: Preparing a stable stock solution is crucial for the reliability of your experimental results.

Best Practices for Stock Solution Preparation and Storage:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which your compound is readily soluble. Anhydrous DMSO is a common choice for creating highly concentrated stock solutions.[8]

  • Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume added to your experimental system, thereby reducing potential solvent effects.[8]

  • Light Protection: Prepare the solution under subdued light and store it in an amber vial or a clear vial wrapped in aluminum foil.[7]

  • Inert Atmosphere: For maximum stability, especially for extended storage, purge the vial with an inert gas like argon or nitrogen before sealing.

  • Aliquoting and Storage Temperature: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[9]

  • Fresh Working Solutions: On the day of the experiment, thaw a single aliquot and prepare fresh dilutions in your culture medium immediately before use. Do not store diluted solutions in aqueous media for extended periods.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway for 1,4-dihydropyridines?

A: The most common degradation pathway is the oxidation of the 1,4-dihydropyridine ring to its corresponding pyridine analogue.[2][10] This process, known as aromatization, leads to a complete loss of the compound's biological activity.[3] This reaction is often initiated by light (photodegradation).[11]

Q: How does pH affect the stability of 1,4-dihydropyridine compounds?

A: The stability of 1,4-DHP compounds can be pH-dependent. Hydrolytic degradation has been observed to be more pronounced in acidic conditions (pH < 8).[5] Therefore, it is advisable to maintain a neutral or slightly basic pH for solutions containing DHPs whenever the experimental conditions allow.

Q: Can I use antioxidants to stabilize my DHP solutions?

A: Yes, antioxidants can help to mitigate oxidative degradation. Some studies have shown that compounds like β-carotene can act as photoprotective agents for DHPs.[12] The addition of antioxidants can be particularly useful for solutions that will be handled under conditions where complete exclusion of light and oxygen is challenging.

Q: What are the ideal long-term storage conditions for solid 1,4-DHP compounds?

A: For optimal long-term stability, solid 1,4-DHP compounds should be stored at low temperatures (-20°C is often sufficient) in a tightly sealed, opaque container, and in a desiccated environment to protect from humidity.[9]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized 1,4-Dihydropyridine Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a DHP compound in anhydrous DMSO, with measures to ensure its stability.

Materials:

  • 1,4-Dihydropyridine compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Argon or nitrogen gas with a regulator and tubing

  • Sterile syringes and needles

  • Vortex mixer and sonicator

Procedure:

  • Preparation: In a fume hood, under subdued lighting, weigh the required amount of the DHP compound to prepare the desired volume of a 10 mM solution.

  • Dissolution: Transfer the weighed compound into an amber glass vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Cap the vial and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes.

  • Inert Gas Purge: Carefully uncap the vial and insert a needle connected to the inert gas line, ensuring the needle tip is above the liquid surface. Insert a second, shorter needle as a vent.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air.

  • Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Aliquoting: For long-term storage, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Label the vials clearly and store them at -20°C or -80°C in the dark.

Protocol 2: Monitoring DHP Degradation by HPLC

This protocol provides a general method for monitoring the degradation of a DHP compound over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Stock solution of the DHP compound

  • Degraded sample of the DHP compound (if available, as a reference)

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that provides good separation between the parent DHP compound and its potential pyridine degradation product. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of formic acid.

  • Sample Preparation: Prepare a solution of your DHP compound at a known concentration in a suitable solvent.

  • Time-Zero Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system and record the chromatogram. This will serve as your time-zero reference.

  • Incubation: Store the solution under the conditions you wish to test (e.g., exposed to light at room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system and record the chromatogram.

  • Data Analysis: Compare the peak area of the parent DHP compound at each time point to the time-zero measurement. The appearance and increase of a new peak, typically with a shorter retention time, indicates the formation of the more polar pyridine degradation product.

Data Summary

ParameterConditionRecommendationRationale
Storage Form Solid vs. SolutionSolid is preferred for long-term storage.DHPs are significantly more stable in the solid state.[2][3]
Light Exposure Ambient or Direct LightStore in the dark using amber or opaque containers.Light is a primary driver of degradation to the inactive pyridine form.[11]
Temperature Solid Storage-20°C or below for long-term storage.Reduces the rate of potential thermal degradation.[4]
Solution Storage-20°C or -80°C for stock solutions.Minimizes degradation in the less stable solution state.[9]
Humidity Solid StorageStore in a desiccated environment.Humidity can promote thermodegradation of solid DHPs.[4]
Atmosphere Solution StorageStore under an inert atmosphere (Argon or Nitrogen).Minimizes oxidation by atmospheric oxygen.
pH Aqueous SolutionsMaintain pH > 8 where possible.Acidic conditions can promote hydrolysis.[5]

Visualizing Degradation and Stabilization

Degradation Pathway of 1,4-Dihydropyridines

G DHP 1,4-Dihydropyridine (Active) Oxidized_Intermediate Oxidized Intermediate DHP->Oxidized_Intermediate Light, O₂, Temp, Humidity Pyridine Pyridine Derivative (Inactive) Oxidized_Intermediate->Pyridine Aromatization G start Receive/Synthesize DHP Compound solid_storage Store Solid in Dark, Desiccated, at -20°C start->solid_storage prepare_solution Prepare Stock Solution (Anhydrous DMSO) solid_storage->prepare_solution light_protection Use Amber Vials/ Aluminum Foil prepare_solution->light_protection inert_gas Purge with Ar/N₂ light_protection->inert_gas aliquot Aliquot into Single-Use Volumes inert_gas->aliquot solution_storage Store Aliquots at -80°C aliquot->solution_storage end Use in Experiment solution_storage->end

Caption: Recommended workflow for stable storage of DHPs.

References

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477–484.
  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-84.
  • Ragno, G., De Luca, M., & Ioele, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.
  • Ioele, G., De Luca, M., & Ragno, G. (2019).
  • BenchChem. (2025).
  • Ragno, G., Ioele, G., Risoli, A., & De Luca, M. (2002). Aromatization of 1,4-dihydropyridines, a widespread photodegradation reaction. Current Organic Chemistry, 6(9), 847-867.
  • Alvarez-Lueje, A., & Núñez-Vergara, L. J. (2004). A new HPLC-UV diode array procedure for the study of the hydrolytic degradation of nitrendipine and nisoldipine. Journal of the Chilean Chemical Society, 49(3), 227-232.
  • Balaev, A. N., et al. (2019). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 9(4), 4236-4245.
  • Ragno, G., Ioele, G., & De Luca, M. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-115.
  • Galvão, A. F., Ajimura, T. O., Aguiar, F. A., Borges, K. B., & de Gaitani, C. M. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 4(10), 3231-3239.
  • Abdel-Hamid, M. E., & Novotny, L. (2000). HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 771-778.
  • González, I., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 888939.
  • Marciniak, G., et al. (1990). New 1,4-dihydropyridine derivatives combining calcium antagonism and .alpha.-adrenolytic properties. Journal of Medicinal Chemistry, 33(5), 1402-1407.
  • González, I., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 888939.
  • Ragno, G., De Luca, M., & Ioele, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.
  • Ioele, G., De Luca, M., & Ragno, G. (2019).
  • Abbott, A. P., et al. (2013). One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Journal of Chemical Sciences, 125(3), 615-621.
  • Lago, A. F. S., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry, 27(18), 1567-1610.
  • Sciencemadness.org. (2025). How do you store chemicals in inert gas?
  • ResearchGate. (2018). How to work and handle compounds under argon?
  • Velena, A., et al. (2018). Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro. Molecules, 23(9), 2358.
  • Reddit. (2025). How to store reagents under an inert gas.
  • Cella, R., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29559-29602.
  • González, I., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 888939.
  • Tamez-Morales, J. A., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules, 28(22), 7598.
  • BenchChem. (2025).
  • Al-Ghorbani, M., et al. (2020). The Antioxidant Activity of Dihydropyridine Derivatives. Bioorganic & Organic Chemistry, 1(1), 103.
  • Uslu, B., & Özkan, S. A. (2017). Preparation of nanosuspensions of a 1,4-dihydropyridine-based mixed L-/T-type calcium channel blocker by combined precipitation and ultrasonication methods. Turkish Journal of Pharmaceutical Sciences, 14(3), 277–284.
  • Cella, R., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29559-29602.
  • Al-Ghorbani, M., et al. (2020).
  • Shormananov, V. A., et al. (2019). [Features of chemical and toxicological study of 1,4-dihydropyridine derivatives]. Sudebno-meditsinskaia ekspertiza, 62(4), 38–42.

Sources

Optimization

Troubleshooting low yield in Hantzsch dihydropyridine synthesis

Ticket ID: HANTZSCH-OPT-001 Subject: Troubleshooting Low Yields in 1,4-Dihydropyridine (1,4-DHP) Scaffolds Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Executive Summary & Diagnostic Wor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HANTZSCH-OPT-001 Subject: Troubleshooting Low Yields in 1,4-Dihydropyridine (1,4-DHP) Scaffolds Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Diagnostic Workflow

User Context: You are observing yields <40% or impure isolation of 1,4-dihydropyridine derivatives (e.g., Nifedipine analogs). Core Issue: The classical Hantzsch reaction (Aldehyde + 2 equiv.[1][2][3]


-keto ester + Ammonia source) is kinetically sensitive to steric bulk and thermodynamically prone to oxidative aromatization (DHP 

Pyridine).
Diagnostic Flowchart

Before altering parameters, identify the failure point using this logic tree.

HantzschTroubleshooting Start START: Low Yield Observed TLC_Check Step 1: TLC Analysis of Crude Start->TLC_Check Intermediates Are Knoevenagel/Enamine intermediates visible? TLC_Check->Intermediates Product_Spot Is the Product Spot Fluorescent (Blue under UV)? Intermediates->Product_Spot Yes (Reaction progressed) Bottleneck_1 ISSUE: Kinetic Stalling (See Phase 1) Intermediates->Bottleneck_1 No (Starting Material remains) Bottleneck_2 ISSUE: Oxidative Aromatization (See Phase 2) Product_Spot->Bottleneck_2 Yes (Blue Fluorescence = Pyridine) Bottleneck_3 ISSUE: Workup Loss/Hydrolysis (See Phase 3) Product_Spot->Bottleneck_3 No (Dark/UV active only)

Figure 1: Diagnostic logic for isolating the root cause of low yield in Hantzsch synthesis.

Phase 1: Kinetic Bottlenecks (Reagent & Mechanism)

Symptom: Unreacted aldehyde remains; reaction time >24h.

Q: Why is my aromatic aldehyde failing to react despite refluxing?

A: The rate-determining step is often the initial Knoevenagel condensation between the aldehyde and the


-keto ester.
  • Electronic Effects: Electron-rich aldehydes (e.g., p-methoxybenzaldehyde) destabilize the transition state for nucleophilic attack, significantly slowing the reaction compared to electron-deficient ones (e.g., p-nitrobenzaldehyde).

  • Steric Hindrance: Ortho-substituted aldehydes create massive steric clash during the Michael addition step (where the enamine attacks the Knoevenagel intermediate).

Corrective Action:

  • Pre-activation: Do not mix all reagents at once. Reflux the aldehyde and

    
    -keto ester with a catalyst for 30 mins before adding the ammonia source. This forces the Knoevenagel intermediate to form first.
    
  • Switch Nitrogen Source: Replace Ammonium Acetate (

    
    ) with Ammonium Carbonate  (
    
    
    
    ). The latter releases ammonia more gradually and maintains a buffered pH that favors the dual-activation mechanism [1].
Q: How does the choice of -keto ester affect yield?

A: Bulky esters (e.g., tert-butyl acetoacetate) reduce yield due to steric hindrance during the ring-closure step.

  • Troubleshooting: If using a bulky ester, switch to solvent-free high-speed ball milling or microwave irradiation (

    
    C, 10 min) to overcome the activation energy barrier that thermal reflux cannot surmount [2].
    

Phase 2: The "Oxidation Trap" (Stability)

Symptom: Yield is low, and the product is difficult to crystallize or appears as an oil. TLC shows a highly fluorescent blue spot.

Q: Why am I isolating the Pyridine instead of the Dihydropyridine?

A: 1,4-DHPs are thermodynamically unstable relative to their aromatized pyridine counterparts. This oxidation is driven by light, oxygen, and trace metals.

  • The Diagnostic: 1,4-DHPs are typically UV active (dark spot at 254 nm) but not strongly fluorescent. Pyridines (the oxidized byproduct) often fluoresce bright blue under 365 nm UV light. If your crude glows blue, you have oxidized your product.

Corrective Action (The "Anti-Oxidation" Protocol):

  • Deoxygenate: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Darkness: Wrap the reaction flask and column chromatography columns in aluminum foil.

  • Avoid Acidic Workup: Strong acids promote disproportionation. Use neutral alumina for purification if silica gel causes degradation.

Phase 3: Catalysis & Solvent Optimization

Symptom: Reaction is clean but conversion stops at 50-60%.

Q: Is Ethanol Reflux actually the best method?

A: No. While "classical," ethanol reflux often fails to reach the temperature required for sterically hindered substrates (


C is too low).
  • Solvent Switch: Use Ethylene Glycol or PEG-400 . These allow higher temperatures (

    
    C) and act as hydrogen-bond donors, stabilizing the transition state.
    
  • Hydrophobic Effect: Surprisingly, using Water as a solvent (with vigorous stirring) can increase yields for hydrophobic aldehydes. The reagents are forced together in organic "droplets," accelerating the reaction (On-Water Catalysis) [3].

Catalyst Performance Comparison
Catalyst ClassExamplesYield PotentialProsCons
Classical None (Thermal)40-65%CheapSlow, side reactions
Lewis Acid

,

85-95%Fast, High YieldExpensive, requires workup
Organocatalyst L-Proline75-85%Green, MildSlower than Lewis Acids
Heterogeneous Sulfated Zirconia80-90%ReusableMass transfer limitations

Gold Standard Protocol (Optimized)

This protocol replaces the classical method with a Lewis-Acid catalyzed approach to maximize yield and minimize oxidation.

Reagents:

  • Aldehyde (1.0 mmol)[4]

  • Ethyl Acetoacetate (2.2 mmol)

  • Ammonium Acetate (1.2 mmol)

  • Catalyst: Iodine (

    
    ) (10 mol%) or Cerium(IV) Ammonium Nitrate (CAN) (5 mol%)
    
  • Solvent: Ethanol (5 mL)

Workflow:

  • Setup: Dissolve Aldehyde and Ethyl Acetoacetate in Ethanol. Add Catalyst.[4][5][6][7][8][9]

  • Activation: Stir at room temperature for 10 minutes (activates carbonyls).

  • Addition: Add Ammonium Acetate.

  • Reaction: Stir at room temperature (if using

    
    ) or mild reflux (
    
    
    
    C) for 30-60 minutes.
    • Note:

      
       acts as a mild Lewis acid here. Do not use excess or heat aggressively, or it will act as an oxidant and convert DHP to Pyridine.
      
  • Quench: Add crushed ice/water (20 mL) to the mixture.

  • Isolation: The solid DHP should precipitate. Filter and wash with ice-cold water.

  • Purification: Recrystallize from hot ethanol (under Nitrogen). Do not dry in direct sunlight.

Mechanistic Visualization

Understanding the convergence of the two pathways is critical for troubleshooting stoichiometry.

HantzschMechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Intermediate A: Knoevenagel Adduct (Rate Limiting Step) Aldehyde->Knoevenagel KetoEster1 B-Keto Ester (Equiv 1) KetoEster1->Knoevenagel KetoEster2 B-Keto Ester (Equiv 2) Enamine Intermediate B: Enamine Ester KetoEster2->Enamine Ammonia Ammonia Source (NH4OAc) Ammonia->Enamine Michael Michael Addition (Steric Choke Point) Knoevenagel->Michael Enamine->Michael DHP 1,4-Dihydropyridine (Product) Michael->DHP Cyclization - H2O Pyridine Pyridine (Oxidized Byproduct) DHP->Pyridine Oxidation (Light/O2)

Figure 2: Convergent synthesis pathway. Note that Intermediate A and B must be present simultaneously for the Michael Addition to occur.

References

  • Mechanism & Kinetics: Katritzky, A. R., et al. "Mechanisms of heterocyclic ring closures." Chemical Reviews, 2004.

  • Green Synthesis & Microwave: Tu, S., et al. "Microwave-assisted solvent-free synthesis of 1,4-dihydropyridines." Journal of Combinatorial Chemistry, 2003.

  • Water Solvent Effects: Kumar, A., & Maurya, R. A. "Synthesis of polyhydroquinoline derivatives through unsymmetric Hantzsch reaction using organocatalysts." Tetrahedron, 2007.

  • Oxidation Prevention: Memarian, H. R., et al. "Aromatization of 1,4-dihydropyridines." Zeitschrift für Naturforschung B, 2009.

  • Catalyst Comparison: Heravi, M. M., et al. "Recent advances in the Hantzsch synthesis of 1,4-dihydropyridines." Molecular Diversity, 2014.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Aminopyridinone Derivatives

Ticket ID: 3AP-SYN-001 Subject: Troubleshooting Side Reactions, Regioselectivity, and Instability Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3AP-SYN-001
Subject: Troubleshooting Side Reactions, Regioselectivity, and Instability

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Scaffold Paradox

You are likely here because your LC-MS shows a "forest of peaks" or your product turned into black tar on the rotary evaporator. 3-aminopyridin-2-ones are privileged scaffolds in kinase inhibitor discovery (e.g., Amrinone analogs), but they are chemically schizophrenic. They possess an electron-rich amine prone to oxidation and an ambident amide core prone to regiochemical scrambling.

This guide bypasses standard textbook procedures to address the failure modes specific to this chemistry.

Module 1: The Regioselectivity Conundrum (N- vs. O-Alkylation)

User Complaint: "I tried to alkylate the ring nitrogen using an alkyl halide, but I isolated the O-alkylated pyridine ether (or a mixture)."

Root Cause Analysis

The 2-pyridinone core exists in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. Upon deprotonation, the resulting anion is an ambident nucleophile .

  • N-Attack (Thermodynamic): The amide resonance energy is restored.

  • O-Attack (Kinetic): Often faster due to the high electron density on the oxygen, disrupting aromaticity less in the transition state.

Diagnostic & Solution Matrix
VariableCondition favoring N-Alkylation (Desired)Condition favoring O-Alkylation (Side Reaction)Technical Fix
Electrophile Soft (Alkyl iodides, Benzyl bromides)Hard (Alkyl sulfonates, Diazomethane)Switch leaving groups. Use iodides for N-alkylation.[1]
Cation/Base Dissociated ions (Cs

, K

).
Associating ions (Ag

, Li

).
Protocol: Use Cs

CO

in DMF/DMSO. Avoid Ag

CO

(Silver locks the N-lone pair, forcing O-attack).
Solvent Polar Aprotic (DMF, NMP).Non-polar (Toluene, Ether).Use DMF to solvate the cation and leave the N-anion "naked."
Visualizing the Pathway

G Tautomer Tautomeric Equilibrium (Lactam vs Lactim) Anion Ambident Anion (Delocalized Charge) Tautomer->Anion Deprotonation O_Alkyl O-Alkylated Product (Alkoxypyridine) *Side Reaction* Anion->O_Alkyl N_Alkyl N-Alkylated Product (Pyridinone) *Target* Anion->N_Alkyl HardCond Hard Electrophile / Ag+ Salts (Kinetic Control) HardCond->O_Alkyl SoftCond Soft Electrophile / Cs+ Salts (Thermodynamic Control) SoftCond->N_Alkyl

Figure 1: Mechanistic divergence of pyridinone alkylation driven by HSAB (Hard-Soft Acid-Base) theory.

Module 2: The Reduction Minefield (Nitro to Amine)

User Complaint: "My reduction of 3-nitropyridinone stalled, or I lost the halogen substituent during the reaction."

The Hidden Chemistry

Reducing a nitro group at the 3-position of a pyridinone is deceptively difficult. The electron-deficient ring makes the intermediate hydroxylamine stable and slow to reduce further. Conversely, if you push too hard (e.g., Pd/C + H


), you risk hydrogenating the pyridine ring itself or dehalogenating the scaffold.
Troubleshooting Guide
Issue A: The "Stalled" Reaction (Hydroxylamine Accumulation)
  • Symptom: LC-MS shows M-16 peak (Nitroso) or M-2 peak relative to amine.

  • Mechanism: The 3-hydroxylamino intermediate is stabilized by hydrogen bonding with the adjacent C2-carbonyl oxygen.

  • Protocol Fix: Switch to Fe/NH

    
    Cl  or SnCl
    
    
    
    .
    • Step 1: Dissolve substrate in EtOH/Water (3:1).

    • Step 2: Add 5 equiv. Iron powder and 2 equiv. NH

      
      Cl.
      
    • Step 3: Reflux vigorously. The single-electron transfer (SET) mechanism bypasses the catalytic surface issues of Pd.

Issue B: Dehalogenation (Loss of Cl/Br/I)
  • Symptom: You started with 5-bromo-3-nitropyridinone, but isolated 3-aminopyridinone (bromine gone).

  • Mechanism: Pd/C facilitates oxidative addition into the C-Br bond.

  • Protocol Fix: Use Platinum on Carbon (Pt/C) poisoned with Vanadium, or chemically selective reduction using Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    )
    .
Reduction Pathway Diagram

Reduction Nitro 3-Nitropyridinone (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (STABLE TRAP) Nitroso->Hydroxyl 2e- / 2H+ Amine 3-Aminopyridinone (Target) Hydroxyl->Amine 2e- / 2H+ (Slow Step) OverRed Piperidinone (Over-reduced Ring) Amine->OverRed Pd/C, High Pressure H2 (Side Reaction)

Figure 2: The stepwise reduction pathway showing the hydroxylamine stability trap and over-reduction risk.

Module 3: Stability & Handling (The "Black Tar" Phenomenon)

User Complaint: "My product was a yellow solid, but after drying on the high-vac, it turned black and insoluble."

The Mechanism: Oxidative Dimerization

Free 3-aminopyridinones are electron-rich anilines . In the presence of air (oxygen) and light, they undergo radical oxidation.

  • Formation of the imino-quinone radical.

  • Dimerization to form azo-linkages (Ar-N=N-Ar) or phenazine-like fused systems.

  • These oligomers are highly colored (dark red/black) and often insoluble.

Stabilization Protocol (The "Salt Shield")

Never store 3-aminopyridinones as free bases. Immediately convert them to their HCl or TFA salts.

Procedure:

  • Perform the reduction (e.g., Fe/NH

    
    Cl).
    
  • Filter through Celite.

  • Do not evaporate to dryness yet. Add 4M HCl in Dioxane (2 equiv) to the filtrate.

  • Evaporate. The resulting hydrochloride salt is stable for months at -20°C.

FAQs: Rapid Fire

Q: Can I use the Curtius rearrangement to make these? A: Yes, but be careful. The intermediate isocyanate can react with the pyridinone oxygen (intramolecularly) to form a cyclic oxazolopyridine byproduct instead of the desired amine, especially if water is not present immediately to trap the isocyanate.

Q: Why does my NMR show broad peaks for the NH protons? A: 3-aminopyridinones exhibit strong intermolecular hydrogen bonding (dimerization) in non-polar solvents (CDCl


). Switch to DMSO-d

to break these aggregates and sharpen the signals.

Q: How do I separate N-alkyl from O-alkyl regioisomers? A: They have distinct polarities.

  • N-alkyl (Lactam): More polar. Elutes later on Silica (often requires MeOH/DCM).

  • O-alkyl (Lactim ether): Less polar. Elutes earlier (often in Hex/EtOAc).

  • Tip: The O-alkyl isomer often has a lower melting point.

References

  • Regioselectivity in Pyridinone Alkylation

    • Mechanism & Conditions:[1][2][3][4][5][6][7][8] "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones." J. Org.[4][9] Chem.2024 .[4][10]

  • Reduction of Nitropyridines

    • Methodology: "Selective Reduction of Nitroaromatic Compounds... Using NaBH4 / Ni(PPh3)4."[10] J. Synth.[10] Chem.2024 .[4][10]

  • Oxidative Instability & Dimerization

    • Analogous Mechanism (Thienopyridines): "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine Series." J. Org.[4][9] Chem.2021 .[9]

  • General Synthesis & Tautomerism

    • Ambident Reactivity: "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Lett.[11][12]1994 .[11]

Sources

Optimization

Technical Support Center: Multi-Component Reaction (MCR) Optimization

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket Scope: Troubleshooting, Optimization, and Scalability for MCRs (Ugi, Biginelli, Passerini, Groebke-Blackburn-Bienaymé). 🟢 Knowledge Base Overview Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket Scope: Troubleshooting, Optimization, and Scalability for MCRs (Ugi, Biginelli, Passerini, Groebke-Blackburn-Bienaymé).

🟢 Knowledge Base Overview

Welcome to the MCR Optimization Support Center. Multi-component reactions are the jet engines of combinatorial chemistry—powerful but prone to catastrophic stalling if the fuel mixture (stoichiometry/solvent) or ignition timing (order of addition) is off.

Unlike linear synthesis, where you isolate intermediates, MCRs require all reagents to traverse a specific thermodynamic landscape simultaneously. This guide addresses the three most common "failure modes" reported by our user base: Kinetic Stalling , Solubility/Purification failures , and Selectivity issues .

🎫 Ticket #101: Reaction Stalling & Low Conversion

User Issue: "I mixed all four components for my Ugi reaction, but TLC shows unreacted aldehyde and amine after 24 hours. The product spot is faint."

🔬 Diagnosis: The "Imine Gap"

In isocyanide-based MCRs (IMCRs) like the Ugi or Passerini, the reaction is a cascade. The rate-determining step is often the formation of the imine (Schiff base) from the amine and aldehyde. If this step is slow, the isocyanide may undergo side reactions (hydrolysis) or the carboxylic acid may deactivate the amine via salt formation.

🛠️ Protocol: Sequential Addition Strategy

Do not dump all reagents in at once unless your substrates are highly reactive. Use a Sequential Addition Protocol .

  • Step 1 (Imine Pre-formation):

    • Combine Aldehyde (1.0 equiv) and Amine (1.0 equiv) in the reaction solvent (e.g., MeOH or TFE).

    • Add a dehydrating agent (Na₂SO₄ or molecular sieves) if the equilibrium is unfavorable.

    • Self-Validation: Monitor by TLC/NMR. Wait until the aldehyde carbonyl peak disappears.

  • Step 2 (Acid Activation):

    • Add the Carboxylic Acid (1.0 equiv). Allow to stir for 10–15 minutes. This protonates the imine, generating the highly electrophilic Iminium Ion .

  • Step 3 (The Trigger):

    • Add the Isocyanide (1.0–1.2 equiv) last. The reaction usually proceeds rapidly from here via nucleophilic attack on the iminium ion.

📊 Visualization: Order of Addition Logic

The following decision tree helps determine when to use "One-Pot" vs. "Sequential" protocols.

Ugi_Optimization start Start: Ugi Reaction Setup check_amine Is Amine Sterically Hindered or Electron Deficient? start->check_amine one_pot Protocol A: One-Pot Mix (Simultaneous Addition) check_amine->one_pot No (e.g., Benzylamine) pre_form Protocol B: Pre-form Imine (Aldehyde + Amine + MS 4Å) check_amine->pre_form Yes (e.g., Aniline) check_imine Check Imine Formation (TLC / 1H-NMR) pre_form->check_imine add_acid Add Carboxylic Acid (Generate Iminium) check_imine->add_acid Conversion >90% add_iso Add Isocyanide (Trigger Mumm Rearrangement) add_acid->add_iso

Caption: Decision logic for optimizing reactant addition order in Ugi-4CR to maximize yield.

🎫 Ticket #205: "The Gunk" (Solubility & Solvent Engineering)

User Issue: "My Biginelli reaction turned into a tarry mess. I can't crystallize the product, and column chromatography is impossible due to streaking."

🔬 Diagnosis: Poor Solvation of Transition States

Standard solvents (DCM, THF) often fail in MCRs because they cannot stabilize the highly polar zwitterionic intermediates (e.g., the nitrilium ion in Ugi or the acyl-iminium in Biginelli).

🛠️ Solution: The "Magic" Fluorinated Solvents

Switch to 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

  • Mechanism: These solvents are strong Hydrogen Bond Donors (HBD) but poor nucleophiles. They stabilize the transition states via H-bonding networks without competing with the reagents [1].

  • The "Hydrophobic Effect": In aqueous or semi-aqueous MCRs, using water can force organic reactants together ("on-water" effect), accelerating the reaction.

📉 Data: Solvent Selection Matrix

Use this table to select the correct solvent based on your failure mode.

SolventDielectric Const. (

)
H-Bond Donor (

)
Best Use CaseRisk Factor
Methanol 330.93Standard Ugi/PasseriniNucleophilic competition (Solvolysis)
TFE 271.51Difficult MCRs, weak aminesExpensive
HFIP 171.96The "Nuclear Option" for non-reactive substratesVery Expensive; Acidic (pKa ~9)
Water 801.17Green Chemistry; "On-water" accelerationSolubility of starting materials
DCM 90.00Avoid for MCRs (unless catalytic)Poor stabilization of ionic intermediates

🎫 Ticket #303: Optimization Efficiency (Design of Experiments)

User Issue: "I have 4 components. Optimizing one variable at a time (OVAT) will take me months."

🔬 Diagnosis: The Interaction Trap

In MCRs, variables interact. For example, the optimal temperature changes depending on the concentration. OVAT misses these "interaction effects," leading to local maxima rather than global optima [2].

🛠️ Protocol: High-Throughput Design of Experiments (DoE)

Stop changing one thing at a time. Use a Factorial Design .

Experimental Setup (Example for Biginelli):

  • Identify Factors:

    • Factor A: Catalyst Loading (e.g., 5% vs 20%)

    • Factor B: Temperature (e.g., 60°C vs 100°C)

    • Factor C: Concentration (e.g., 0.1M vs 1.0M)

  • Run the Matrix: A

    
     factorial design requires only 8 experiments to map the entire space.
    
  • Analyze: Look for the "Pareto Chart" of effects. Often, Concentration is the most significant driver in MCRs because the reaction rate depends on the collision of three or more particles (

    
    ).
    

🎫 Ticket #404: Stereoselectivity Failures

User Issue: "I need the (S)-enantiomer, but I'm getting a 50:50 racemic mix."

🔬 Diagnosis: Lack of Chiral Environment

MCRs are often background-catalyzed by achiral protons. To induce chirality, you must create a rigid chiral pocket that outcompetes the background reaction.

🛠️ Solution: Chiral Phosphoric Acids (CPAs)

For Ugi and Biginelli reactions, Chiral Phosphoric Acids (BINOL-derived) are the gold standard [3].

  • Catalyst Selection: Screen TRIP or STRIP catalysts (5–10 mol%).

  • Temperature: Lower the temperature to -40°C or 0°C. Enantioselectivity (

    
    ) almost always improves at lower temperatures due to the suppression of the higher-entropy racemic pathway.
    
  • Additives: Add 3Å Molecular Sieves. Water can disrupt the precise H-bonding network required for CPA catalysis.

❓ Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for MCRs? A: Yes, absolutely. MCRs have high activation energies due to the entropy cost of bringing 3+ molecules together. Microwaves provide rapid, uniform heating that often suppresses side reactions by crossing the activation barrier quickly [4].

Q: My isocyanide smells terrible. How do I handle it? A: Treat all glassware with bleach (sodium hypochlorite) immediately after use. This oxidizes the isocyanide to the odorless isocyanate. Never use acid to clean isocyanide glassware; it will generate volatile, foul-smelling formamides or worse.

Q: The Ugi product won't precipitate. How do I purify it? A: If your product is an oil, try a scavenger resin workup.

  • Excess Amine used? Add Polymer-supported Isocyanate.

  • Excess Acid used? Add Polymer-supported Carbonate.

  • Filter the resin, and your filtrate is pure product.

📚 References

  • Wipf, P., & Hecht, K. (2005). Pericyclic reactions in neutral, fluorous, and aqueous media.[1] Chemical Communications. Link (Context: Stabilization of polar transition states in fluorinated solvents like HFIP).

  • Fitzpatrick, D. E., & Battilocchio, C. (2016). A novel internet-based reaction monitoring, control and autonomous self-optimization platform for chemical synthesis. Organic Process Research & Development.[2] Link (Context: Application of DoE and automation in MCR optimization).

  • Zhang, J., & Yu, P. (2018). Enantioselective Ugi-Type Reactions.[1][3][4] Accounts of Chemical Research. Link (Context: Use of Chiral Phosphoric Acids in asymmetric Ugi reactions).

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.[5] Link (Context: Microwave acceleration of Biginelli and Ugi reactions).

Sources

Troubleshooting

Diastereoselective synthesis of chiral tetrahydropyrroles and potential issues

Technical Support Center: Diastereoselective Synthesis of Chiral Tetrahydropyrroles To: Research & Development Division From: Senior Application Scientist, Chemical Synthesis Group Subject: Technical Guide & Troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diastereoselective Synthesis of Chiral Tetrahydropyrroles

To: Research & Development Division From: Senior Application Scientist, Chemical Synthesis Group Subject: Technical Guide & Troubleshooting for Pyrrolidine Scaffolds

Executive Summary: The Pyrrolidine Challenge

Chiral tetrahydropyrroles (pyrrolidines) are the structural core of numerous blockbuster pharmaceuticals (e.g., Ramipril, Saxagliptin) and organocatalysts. However, constructing this ring with high diastereoselectivity (dr) is a frequent bottleneck.

This guide addresses the three primary methodologies for synthesizing these scaffolds:

  • [3+2] Cycloaddition of Azomethine Ylides (The "Gold Standard" for complexity).

  • Organocatalytic Michael-Cyclization Cascades (The metal-free alternative).

  • Stereocontrolled Iodocyclization (For functionalized cores).

Method A: [3+2] Cycloaddition of Azomethine Ylides[1][2][3]

This is the most convergent method to generate up to four stereocenters in a single step. The reaction involves the interaction of a dipole (azomethine ylide, generated in situ) with a dipolarophile (alkene).[1][2]

Mechanism & Selectivity Logic

The reaction generally proceeds via a concerted but asynchronous mechanism. Diastereoselectivity is governed by the approach of the dipolarophile:

  • Endo-transition state: Often favored due to secondary orbital interactions (SOI) between the dipole and the activating group of the alkene (kinetic control).

  • Exo-transition state: Minimizes steric repulsion (thermodynamic control).

Experimental Protocol: Ag(I)-Catalyzed Asymmetric [3+2]

Standard Operating Procedure for High-Throughput Screening

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc (3 mol%) and the Chiral Phosphoramidite Ligand (3.3 mol%) in anhydrous Toluene (0.1 M). Stir for 30 min at RT to ensure complexation.

  • Dipole Precursor: Add the glycine imino ester (1.0 equiv).

  • Base: Add Et3N (1.2 equiv) to deprotonate the imino ester and generate the metallo-azomethine ylide.

  • Dipolarophile: Add the electron-deficient alkene (e.g., N-phenylmaleimide, 1.1 equiv) at -20 °C.

  • Reaction: Stir at -20 °C for 12–24 h. Monitor by TLC.

  • Workup: Filter through a short pad of Celite to remove silver salts. Concentrate and purify via flash chromatography.

Troubleshooting Guide: [3+2] Cycloaddition
IssueRoot Cause AnalysisCorrective Action
Low Diastereoselectivity (dr < 5:1) Thermodynamic Equilibration: The reaction temperature is too high, allowing the kinetic endo product to isomerize to the thermodynamic exo product (or vice versa).Lower Temperature: Run the reaction at -40 °C or -78 °C. This locks the kinetic product.Switch Metal: Ag(I) forms a tetrahedral complex, while Cu(I) forms a square planar complex. Switching metals alters the steric environment of the transition state.
Poor Conversion Catalyst Poisoning: The imine precursor contains hydrolyzed aldehyde or free amine impurities.Purify Precursors: Recrystallize the imino ester. Ensure the base (Et3N or DIPEA) is distilled.
Racemization of Product Retro-Mannich Reaction: The product is unstable on silica gel during purification.Neutralize Silica: Pre-treat the silica column with 1% Et3N/Hexanes before loading the sample.
Unexpected "Exo" Selectivity Steric Clash: Bulky ligands may block the endo approach.Ligand Screening: Switch from bulky Ferrocenyl ligands to smaller Phosphoramidites or vice versa.
Visualizing the Selectivity Pathway

G Start Reactants (Imine + Alkene) Metal Metal Complex (Ag/Cu + Ligand) Start->Metal Activation Dipole Metallo-Azomethine Ylide (Dipole) Metal->Dipole Deprotonation TS_Endo Endo TS (Kinetic/SOI) Dipole->TS_Endo Low Temp Ag(I) TS_Exo Exo TS (Thermodynamic) Dipole->TS_Exo High Temp Steric Bulk Prod_Endo Endo-Pyrrolidine (High dr) TS_Endo->Prod_Endo Prod_Exo Exo-Pyrrolidine (High dr) TS_Exo->Prod_Exo

Caption: Divergent pathways in [3+2] cycloaddition. Temperature and ligand sterics dictate the Endo/Exo ratio.

Method B: Organocatalytic Michael-Cyclization Cascade

For pharmaceutical applications where trace metal contamination is a concern, organocatalysis is preferred. This usually involves a chiral amine (Jørgensen-Hayashi catalyst) activating an aldehyde via enamine formation.

Critical Parameter: Water Content

Unlike metal catalysis, organocatalysis is highly sensitive to water, which hydrolyzes the enamine intermediate. However, controlled amounts of water can sometimes accelerate proton transfer steps.

Troubleshooting Guide: Organocatalysis

Q: My reaction yields the acyclic Michael adduct but fails to cyclize. Why?

  • A: The intramolecular cyclization (hemiaminal formation) is reversible or too slow.

  • Fix: Add a weak Bronsted acid (e.g., Benzoic acid, 10 mol%) to catalyze the ring closure. Alternatively, increase concentration to favor the intramolecular step.

Q: The enantioselectivity (ee) is excellent, but the diastereoselectivity (dr) is poor.

  • A: The Michael addition step sets the stereocenters. If the dr is low, the enamine geometry (E vs Z) might be poor.

  • Fix: Use a bulkier catalyst (e.g., silyl-protected prolinol ethers) to enforce a specific enamine geometry via steric shielding.

Method C: Stereocontrolled Iodocyclization

This method is ideal for creating functionalized pyrrolidines (e.g., 2,5-disubstituted) from alkenyl amines.

Mechanism: 5-Exo vs. 6-Endo

According to Baldwin’s rules, 5-exo-trig is favored. However, electronic factors can override this. The iodine activates the alkene, and the nitrogen attacks the iodonium ion.

Troubleshooting Guide: Iodocyclization
IssueDiagnosisSolution
5-Exo / 6-Endo Mixture Substrate Design: The alkene substitution pattern is ambiguous.Modify Substrate: Terminal alkenes favor 5-exo. Styrenyl alkenes often favor 6-endo due to benzylic stabilization of the transition state.
Protodeiodination Instability: The C-I bond is labile.Protect Immediately: Do not store the iodide. Perform a subsequent displacement (e.g., with azide or acetate) or reduction immediately.
No Reaction Amine Protonation: The amine is protonated by HI byproduct.Base Additive: Always include an inorganic base (NaHCO3 or K2CO3) to scavenge acid and keep the amine nucleophilic.

Comparative Analysis of Methods

Feature[3+2] CycloadditionOrganocatalytic CascadeIodocyclization
Complexity Generated High (up to 4 stereocenters)Medium (2-3 stereocenters)Medium (Functional handle installed)
Metal Contamination High Risk (requires removal)NoneNone (but requires Iodine removal)
Diastereocontrol Ligand/Temp dependentCatalyst dependentSubstrate/Baldwin rules dependent
Key Limitation Dipolarophile availabilityReaction time (often slow)Limited to specific cyclization modes

Interactive Troubleshooting Logic Tree

Use this flow to diagnose low diastereoselectivity (dr) in your experiments.

Troubleshooting Start Issue: Low dr (< 5:1) Method Select Method Start->Method Type32 [3+2] Cycloaddition Method->Type32 TypeOrg Organocatalysis Method->TypeOrg CheckTemp Is Temp < -20°C? Type32->CheckTemp LowerTemp Action: Lower to -78°C (Kinetic Control) CheckTemp->LowerTemp No CheckLig Is Ligand Bulky? CheckTemp->CheckLig Yes SwitchLig Action: Switch Ligand Class (e.g., P-amidite <-> Ferrocene) CheckLig->SwitchLig Yes/No CheckSolv Solvent Polarity? TypeOrg->CheckSolv ChangeSolv Action: Switch Solvent (DCM vs Toluene) CheckSolv->ChangeSolv

Caption: Decision matrix for diagnosing poor diastereomeric ratios.

References

  • Adrio, J., & Carretero, J. C. (2019). "Recent Advances in the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides." Chemical Communications. Link

  • Najera, C., & Sansano, J. M. (2005). "Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloadditions." Chemical Reviews. Link

  • Vicarro, L., et al. (2012). "Stereocontrolled Synthesis of Polysubstituted Pyrrolidines." Organic Letters. Link

  • Knight, D. W. (2012). "Iodocyclization Reactions: A Guide to Stereocontrol." Progress in Heterocyclic Chemistry. Link

  • Marquès-López, E., et al. (2023).[3] "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts." Molecules. Link

Sources

Optimization

Avoiding oxidation of 1,4-dihydropyridine ring

Technical Guide: Stabilization of 1,4-Dihydropyridine (1,4-DHP) Scaffolds Introduction: The Stability Paradox Welcome to the Technical Support Center for 1,4-Dihydropyridine (1,4-DHP) chemistry. As a researcher working w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stabilization of 1,4-Dihydropyridine (1,4-DHP) Scaffolds

Introduction: The Stability Paradox

Welcome to the Technical Support Center for 1,4-Dihydropyridine (1,4-DHP) chemistry.

As a researcher working with calcium channel blockers (e.g., Nifedipine, Amlodipine) or NADH mimics, you are likely facing a singular, persistent challenge: Aromatization . The 1,4-DHP ring is thermodynamically driven to lose hydride (


) or hydrogen radicals (

) to form the fully aromatic, pharmacologically inactive pyridine derivative.

This guide moves beyond basic "store in the dark" advice. It provides a mechanistic understanding of oxidation pathways and actionable, self-validating protocols to preserve ring integrity during synthesis, purification, and storage.

Module 1: The Mechanics of Degradation

To prevent oxidation, you must understand the enemy. The degradation of 1,4-DHP is not random; it follows specific oxidative pathways triggered by light (photolysis) and electron transfer (ET).

The Oxidation Pathway

The transition from 1,4-DHP to Pyridine involves the loss of two electrons and two protons. This is often accelerated by:

  • Photo-oxidation: UV/Vis light (300–450 nm) excites the DHP ring, facilitating radical formation (especially in nitro-substituted derivatives like Nifedipine).

  • Auto-oxidation: Mediated by singlet oxygen (

    
    ) or free radicals in solution.
    
  • Acid-Catalysis: Protons can facilitate disproportionation or hydride transfer.

DHP_Oxidation DHP 1,4-Dihydropyridine (Active Scaffold) Excited Excited State (DHP*) DHP->Excited UV/Vis Light (hv) (300-400nm) Radical Radical Intermediate (DHP•+) DHP->Radical Oxidants (O2, NO) Acidic Media Excited->Radical SET (Single Electron Transfer) Pyridine Pyridine Derivative (Inactive Aromatic) Radical->Pyridine -H• / -H- Byproducts Nitroso/Byproducts Radical->Byproducts Side Reactions

Figure 1: Mechanistic pathway of 1,4-DHP aromatization driven by light and oxidative stress.

Module 2: Synthesis & Purification Protocols

Issue: "My product turns brown/red during column chromatography." Diagnosis: Silica gel is slightly acidic and often contains trapped oxygen/metals, acting as a solid-phase oxidant.

Protocol A: Inert Synthesis & Workup

Do not rely on simple nitrogen balloons for sensitive DHPs.

  • Solvent Degassing (The Freeze-Pump-Thaw Method):

    • Place solvent in a Schlenk flask.

    • Freeze with liquid

      
      .
      
    • Apply high vacuum (pump) for 10–15 mins.

    • Thaw in warm water (do not open to air).

    • Repeat 3x. This removes dissolved oxygen that simple sparging misses.

  • Reaction Environment:

    • Conduct Hantzsch synthesis in the dark (wrap flask in aluminum foil).

    • Use an Argon atmosphere (heavier than air, provides a better blanket than

      
      ).
      
Protocol B: Non-Destructive Purification

Standard silica gel chromatography is a graveyard for unstable DHPs.

ParameterRecommendationRationale
Stationary Phase Neutral Alumina (Activity Grade II-III)Avoids the acidic surface protons of silica that catalyze aromatization.
Silica Pre-treatment 1-2% Triethylamine (TEA) If you must use silica, flush the column with 1% TEA in hexane first to neutralize acidic sites.
Eluent Additive 0.1% TEAMaintains basicity throughout the run.
Speed Flash ChromatographyMinimize residence time. Do not leave compounds on the column overnight.

Module 3: Storage & Handling

Issue: "The NMR spectrum of my stored sample shows aromatic peaks." Diagnosis: Photodegradation or slow auto-oxidation in solution.

Critical Handling Guidelines
  • The "Amber Rule":

    • Standard: All DHP solutions must be handled in amber glassware.

    • Lab Hack: If amber flasks are unavailable, wrap clear glassware in aluminum foil before adding the solid.

    • Lighting: Equip your hood with yellow sodium vapor lamps or specific "safe-light" LED filters (cutoff <450 nm). Blue/UV light is the primary trigger for nitro-DHP degradation [1].

  • Solid State vs. Solution:

    • DHPs are significantly more stable as solids.[1]

    • Never store DHPs in solution for long periods (e.g., NMR tubes). Even in

      
       (which is often slightly acidic), aromatization occurs within hours under ambient light.
      
  • Antioxidant Stabilization (For long-term storage):

    • If storage in solution is unavoidable, add Butylated Hydroxytoluene (BHT) (0.1 mol%) as a radical scavenger.

Module 4: Analytical Troubleshooting (The Diagnosis)

How do you confirm if your ring has oxidized? The transition from the


 hybridized DHP ring to the 

aromatic pyridine is distinct in NMR.
NMR Diagnostic Table
Feature1,4-Dihydropyridine (Intact)Pyridine Derivative (Oxidized)
C4-H Proton Singlet at ~4.5 – 5.5 ppm Disappears completely
NH Proton Broad singlet at ~5.0 – 8.0 ppmDisappears completely
C2/C6 Methyls Singlet at ~2.2 – 2.4 ppmDownfield shift to ~2.6 – 2.8 ppm
Aromatic Region Phenyl protons only (7.0 – 7.5 ppm)New pyridine ring protons appear (if 4-H is lost)
Visual Cues Usually Yellow/Pale SolidDarkens to Brown/Red oil

[Reference for NMR shifts: 2, 3]

Troubleshooting Decision Tree

Troubleshooting Start Sample Analysis CheckNMR Check 1H NMR (C4-H & NH signals) Start->CheckNMR Intact Signals Present: Sample is DHP CheckNMR->Intact ~5.0 ppm Singlet Found Oxidized Signals Absent/Shifted: Sample is Pyridine CheckNMR->Oxidized Aromatic Shift / No NH Cause1 Was it purified on Silica? Oxidized->Cause1 Sol1 Action: Use Neutral Alumina or 1% TEA treated Silica Cause1->Sol1 Yes Cause2 Was it exposed to light? Cause1->Cause2 No Sol2 Action: Use Amber Glass & Foil Wrap Cause2->Sol2 Yes Sol3 Action: Degas Solvents (Freeze-Pump-Thaw) Cause2->Sol3 No (Chemical Oxidation)

Figure 2: Diagnostic workflow for identifying and correcting DHP instability.

FAQ: Researcher to Researcher

Q1: Can I use rotary evaporation for DHPs? A: Yes, but with caution. Avoid water baths >40°C. The combination of heat and air exposure (when the vacuum is released) can trigger oxidation. Release the vacuum with Nitrogen/Argon, not ambient air.

Q2: My Nifedipine sample turned from yellow to reddish-brown. Is it usable? A: Likely not. The color change indicates the formation of the nitroso-pyridine derivative (a known photodegradation product) [4]. Run a TLC; if you see a new spot with different


 or significant tailing, repurify or discard.

Q3: Which solvent is worst for DHP stability? A: Avoid acidic solvents (Acetic Acid) or chlorinated solvents (


, 

) that have not been stabilized. Chloroform forms phosgene and HCl over time/light exposure, which rapidly aromatizes DHPs.

References

  • Photostability of 1,4-dihydropyridines. International Journal of Pharmaceutics. (2006). Link

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides. Warsaw University of Technology. Link

  • Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Royal Society Open Science. (2018). Link

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs. International Journal of Pharmacy and Pharmaceutical Sciences. (2018). Link

  • Oxidative aromatization of Hantzsch 1,4-dihydropyridines. Bioorganic & Medicinal Chemistry Letters. (2009). Link

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 1,4-Dihydropyridine Analogs: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Scope: Structural basis of activity, comparative pharmacodynamics/pharmacokinetics, and experimental validation protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Scope: Structural basis of activity, comparative pharmacodynamics/pharmacokinetics, and experimental validation protocols.

Introduction: The Evolution of the Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) class represents the most vascular-selective category of calcium channel blockers (CCBs). Unlike phenylalkylamines (e.g., verapamil) or benzothiazepines (e.g., diltiazem) which bind the central pore of the CaV1.2 channel, DHPs bind allosterically to the N-terminal region of the III-IV linker and the S6 segment of domain III .

This guide analyzes how structural modifications to the core DHP scaffold have driven the evolution from short-acting, non-selective agents (1st Gen) to tissue-specific, ultra-long or ultra-short acting precision tools (3rd/4th Gen).

The Generational Shift[1]
  • 1st Generation (Nifedipine): Potent but photolabile; rapid onset causes reflex tachycardia.

  • 2nd Generation (Felodipine, Nimodipine): Enhanced vascular selectivity and lipophilicity; modified ester groups improve tissue distribution (e.g., Nimodipine to CNS).

  • 3rd Generation (Amlodipine): Charged amino-ether side chain allows membrane anchoring, resulting in slow onset and prolonged half-life (

    
     h).
    
  • 4th Generation (Cilnidipine, Clevidipine): Divergent optimization. Cilnidipine adds N-type channel blockade for sympatholysis.[1] Clevidipine utilizes an esterase-labile "soft drug" design for ultra-short duration (

    
     min).
    

Structural Basis of Biological Activity (SAR)

The biological activity of DHPs is strictly governed by the substitution pattern on the 1,4-dihydropyridine ring.

Critical Pharmacophores
  • C4 Aryl Group: Essential for activity. Ortho- or meta-substituents (e.g.,

    
    , 
    
    
    
    ) lock the ring conformation perpendicular to the DHP plane, maximizing receptor fit.
  • C3/C5 Ester Groups: These govern potency and selectivity. Asymmetry (different esters at C3 and C5) often increases vascular selectivity (e.g., Felodipine).

  • N1 Nitrogen: Must remain unsubstituted for optimal hydrogen bonding within the binding pocket.

DHP_SAR DHP_Core 1,4-DHP Scaffold C4_Pos C4 Position (Aryl Ring) DHP_Core->C4_Pos C3_C5_Pos C3/C5 Esters (Modulation) DHP_Core->C3_C5_Pos N1_Pos N1 Position (H-Bonding) DHP_Core->N1_Pos Conf_Lock Locks Conformation (Perpendicular) C4_Pos->Conf_Lock Ortho/Meta subs Side_Chain Side Chain (2-Aminoethoxymethyl) C3_C5_Pos->Side_Chain Amlodipine specific Selectivity Vascular Selectivity & Potency C3_C5_Pos->Selectivity Asymmetry (Felodipine) Binding Essential Receptor Interaction N1_Pos->Binding Must be free -NH Kinetics Membrane Anchoring (Long Half-life) Side_Chain->Kinetics Lipid Bilayer Interaction

Figure 1: Structural determinants of 1,4-dihydropyridine efficacy and pharmacokinetics.

Comparative Efficacy & Selectivity[3][4][5][6]

Vascular vs. Cardiac Selectivity

A critical differentiator is the Vascular/Cardiac (V/C) Selectivity Ratio .[2][3] This is calculated by comparing the


 for vascular smooth muscle relaxation against the 

for negative inotropy (cardiac contractility).
  • Nifedipine: Moderate selectivity. Rapid vasodilation can trigger baroreceptor reflexes, increasing heart rate (reflex tachycardia).

  • Felodipine: High vascular selectivity.[4] It relaxes vessels at concentrations that have minimal impact on cardiac contractility.[5]

  • Amlodipine: High selectivity with unique kinetics. Its interaction with the lipid bilayer creates a "depot," allowing slow association/dissociation.

Quantitative Comparison Data
CompoundGenerationVascular

(nM)*
Cardiac

(nM)**
V/C Selectivity RatioHalf-Life (

)
Primary Clearance
Nifedipine 1st4.1470~1152 hrsCYP3A4
Felodipine 2nd1.8850~47011-16 hrsCYP3A4
Amlodipine 3rd1.9>2000>100030-50 hrsCYP3A4
Clevidipine 4th10-20>5000High~1 minBlood Esterases
Cilnidipine 4th10.0N/A***High2-4 hrsCYP3A4

*Measured in depolarized rat aorta (KCl-induced contraction). **Measured in isolated papillary muscle or Langendorff preparations. ***Cilnidipine also blocks N-type channels (


 nM), reducing sympathetic outflow.
Mechanism of Kinetic Divergence: Amlodipine vs. Clevidipine
  • Amlodipine (The Anchor): The charged amino side chain at physiological pH interacts with the negatively charged phospholipid heads of the cell membrane. This anchors the drug near the channel, facilitating a "membrane approach" to the binding site. This explains the slow onset and resistance to washout.

  • Clevidipine (The Soft Drug): Designed with an ester linkage specifically susceptible to hydrolysis by blood and tissue esterases.[6] This allows for precise, minute-by-minute titration in acute hypertensive crises, a capability impossible with Amlodipine.

Experimental Validation Protocols

To objectively compare these analogs, researchers must use self-validating protocols that account for the voltage-dependence of DHP binding.

Protocol A: Isometric Tension Assay (Vascular Selectivity)

Objective: Determine vascular


 avoiding "use-dependence" artifacts.
  • Tissue Preparation: Isolate thoracic aorta from male Sprague-Dawley rats (250-300g). Remove connective tissue and cut into 3-4 mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    . Apply 2g resting tension.
  • Equilibration: Wash every 15 mins for 60 mins.

  • Viability Check: Challenge with 60 mM KCl. Washout. Challenge with 1

    
    M Phenylephrine. Washout.
    
  • Depolarization Protocol (Critical Step): DHPs bind preferentially to the inactivated state. To maximize sensitivity, induce a sustained contraction using high

    
     (45-60 mM)  rather than receptor agonists (like norepinephrine). This depolarizes the membrane, shifting channels to the inactivated state where DHPs have highest affinity.
    
  • Dosing: Add cumulative concentrations of DHP (0.1 nM to 10

    
    M). Allow plateau (equilibrium) at each step. Note: For Amlodipine, allow 45-60 mins per step due to slow kinetics.
    
  • Calculation: Plot % Relaxation vs. Log[Concentration]. Determine

    
     using non-linear regression.
    
Protocol B: Whole-Cell Patch Clamp (Channel Subtype Specificity)

Objective: Distinguish L-type vs. N-type blockade (e.g., for Cilnidipine profiling).

  • Cell System: Use CHO cells stably expressing CaV1.2 (L-type) or neuronal cells (e.g., IMR-32) for CaV2.2 (N-type).

  • Recording Solution: Extracellular solution must use

    
     (10 mM) as the charge carrier instead of 
    
    
    
    to prevent calcium-dependent inactivation.
  • Voltage Protocol:

    • Holding Potential: -40 mV (favors inactivated state, high DHP sensitivity) vs -80 mV (resting state).

    • Test Pulse: Depolarize to +10 mV for 100 ms every 10s.

  • Application: Perfusion of drug.[7][8] Measure peak current inhibition.

  • Validation:

    • L-type Check: Current must be blocked by Nifedipine (1

      
      M).
      
    • N-type Check: Current must be blocked by

      
      -Conotoxin but resistant to Nifedipine.
      

DHP_Workflow cluster_InVitro In Vitro Screening cluster_ExVivo Functional Selectivity Start Compound Synthesis Binding Radioligand Binding ([3H]-PN 200-110) Start->Binding Patch Patch Clamp (CHO cells) State-Dependent Block Start->Patch Aorta Rat Aorta (Vascular) KCl Depolarization Binding->Aorta Heart Langendorff Heart (Cardiac Inotropy) Binding->Heart Analysis Calculate Selectivity Ratio (Vascular IC50 / Cardiac IC50) Patch->Analysis Subtype (L vs N) Aorta->Analysis Heart->Analysis

Figure 2: Workflow for characterizing DHP potency and tissue selectivity.

Pleiotropic Effects: Beyond Calcium Blockade

Modern DHP analysis must account for effects beyond simple vasodilation.

  • Renal Protection (Cilnidipine):

    • Standard DHPs (Amlodipine) dilate the afferent arteriole more than the efferent, potentially increasing intraglomerular pressure.

    • Cilnidipine blocks N-type channels on sympathetic nerve endings, reducing norepinephrine release.[9][1][10] This dilates both afferent and efferent arterioles, reducing glomerular pressure and proteinuria.

  • Antioxidant Activity:

    • Highly lipophilic DHPs (Lacidipine, Amlodipine) insert into the membrane bilayer and can scavenge free radicals, protecting the endothelium from oxidative stress independent of calcium channel modulation.

References

  • Triggle, D. J. (2007). Calcium channel antagonists: Clinical uses—Past, present and future. Biochemical Pharmacology. Link

  • Godfraind, T. (2014). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology. Link

  • Murdoch, D., & Heel, R. C. (1991). Amlodipine: A review of its pharmacodynamic and pharmacokinetic properties. Drugs. Link

  • Takahara, A. (2009). Cilnidipine: A new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release.[1] Cardiovascular Therapeutics. Link

  • Ericsson, H., et al. (1999). Pharmacokinetics and pharmacodynamics of clevidipine in healthy volunteers. Anesthesiology. Link

  • Burges, R. A., & Gardiner, D. G. (1990). Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro. Journal of Cardiovascular Pharmacology. Link

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of C4-Substituted Dihydropyridines

Welcome to a comprehensive exploration of the 1,4-dihydropyridine (DHP) scaffold, a cornerstone in cardiovascular medicine. This guide is designed for researchers and drug development professionals, moving beyond simple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the 1,4-dihydropyridine (DHP) scaffold, a cornerstone in cardiovascular medicine. This guide is designed for researchers and drug development professionals, moving beyond simple protocols to dissect the critical role of the C4 position in defining the pharmacological profile of these essential molecules. We will delve into the causality behind experimental design, providing a framework for both understanding existing compounds and designing novel, potent, and selective calcium channel modulators.

The 1,4-Dihydropyridine Scaffold: A Privileged Structure in Pharmacology

1,4-Dihydropyridines are a class of heterocyclic compounds renowned for their potent effects as L-type voltage-gated calcium channel blockers.[1] This mechanism of action, which involves inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leads to vasodilation and a reduction in blood pressure.[1][2] Consequently, DHPs like Nifedipine, Amlodipine, and Felodipine are frontline therapies for hypertension and angina pectoris.[3][4][5]

The basic DHP scaffold possesses several key structural features essential for its activity, but none are more critical than the substituent at the C4 position. The nature of this group profoundly dictates the molecule's potency, selectivity, and even its functional effect as either a channel antagonist (blocker) or agonist (activator).[6]

Caption: General chemical structure of the 1,4-dihydropyridine ring.

The C4-Position: The Helm of DHP Activity

The structure-activity relationship (SAR) of DHPs is well-established. For optimal antagonist activity, several features are required, but the C4-substituent is paramount.

  • Aromaticity and Steric Bulk: The presence of a substituted aromatic ring at the C4 position is a hallmark of potent DHP antagonists. This bulky group is thought to orient the DHP ring in a pseudo-boat conformation, which is crucial for fitting into the receptor binding pocket on the L-type calcium channel. The loss of this ring or its replacement with a small alkyl group drastically reduces or abolishes activity.

  • Electronic Effects: The substitution pattern on the C4-aryl ring is a key determinant of potency. Electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, particularly at the ortho or meta positions, significantly enhance antagonist activity.[7] This is exemplified by Nifedipine, which features an ortho-nitrophenyl group. The prevailing hypothesis is that these EWGs induce a specific conformation and electronic distribution that optimizes the interaction with key residues in the binding site.

  • Bioisosteric Replacements: While the nitrophenyl group is classic, modern medicinal chemistry has explored replacing it with various bioisosteres—different functional groups with similar physical or chemical properties—to improve pharmacokinetic profiles or reduce potential toxicity.[8][9] Heterocyclic rings, such as imidazole or pyrazole, have been successfully used as bioisosteric replacements, sometimes leading to compounds with altered selectivity profiles.[4][10][11] For instance, some modifications have led to DHPs that can also block N-type or T-type calcium channels, opening therapeutic possibilities for neurological conditions like pain.[12][13]

Synthesis and Evaluation: From Concept to Data

A robust and reproducible synthetic pathway coupled with a rigorous evaluation cascade is essential for exploring the SAR of novel DHP analogues.

Synthesis: The Hantzsch Reaction

The most direct and widely used method for synthesizing C4-substituted 1,4-DHPs is the Hantzsch pyridine synthesis.[2][14][15] This multicomponent reaction involves the condensation of an aldehyde (which provides the C4-substituent), two equivalents of a β-ketoester, and an ammonia source.[14][16]

Hantzsch_Workflow reagents Reactants: - Aldehyde (R-CHO) - 2x β-ketoester - Ammonia Source (NH₃) mix Mix reagents->mix solvent Solvent (e.g., Ethanol) solvent->mix reflux Reflux / Heat mix->reflux cool Cool & Precipitate reflux->cool filter Filter & Wash cool->filter product Purified 1,4-DHP Product filter->product

Caption: Workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: Representative Hantzsch Synthesis

This protocol describes the synthesis of a generic 4-aryl-1,4-DHP.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ethanol (30 mL).

  • Initiation: Add ammonium hydroxide (15 mmol, 25% aqueous solution) dropwise to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: The reflux condition provides the necessary activation energy for the multiple condensation and cyclization steps to proceed efficiently. Ethanol is an ideal solvent as it effectively dissolves the reactants and the intermediate species.

  • Isolation: After completion, cool the reaction mixture to room temperature, followed by chilling in an ice bath for 30 minutes to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Final Product: Recrystallize the solid from a suitable solvent (e.g., ethanol or methanol) to obtain the purified 1,4-dihydropyridine derivative. Characterize the final product using IR, NMR, and Mass Spectrometry to confirm its structure and purity.[10][16]

Biological Evaluation Workflow

A multi-tiered approach is required to fully characterize the activity of a new DHP derivative.

DHP_Evaluation_Workflow cluster_in_vitro In Vitro / Ex Vivo Assessment cluster_in_vivo In Vivo Assessment synthesis Synthesized DHP Compound binding Radioligand Binding Assay (Target Affinity - Ki) synthesis->binding 1. Affinity functional Functional Cellular Assay (Functional Potency - IC50) binding->functional 2. Potency tissue Isolated Tissue Assay (Vasodilation - EC50) functional->tissue 3. Tissue Effect animal Animal Model (e.g., Spontaneously Hypertensive Rat) tissue->animal 4. Pre-clinical Test pk Pharmacokinetics (ADME) animal->pk pd Pharmacodynamics (Blood Pressure Reduction) animal->pd lead Lead Candidate pd->lead

Caption: A typical experimental workflow for evaluating novel DHP compounds.

Experimental Protocol: Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the L-type calcium channel.

  • Membrane Preparation: Prepare membrane fractions from a tissue source rich in L-type calcium channels (e.g., rat cardiac tissue or cerebral cortex).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a microtiter plate, combine the membrane preparation, a radiolabeled DHP antagonist (e.g., [³H]nitrendipine) at a fixed concentration, and varying concentrations of the unlabeled test compound.

    • Self-Validation: Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled standard like nifedipine).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).[17]

Comparative Analysis of C4-Substituted Dihydropyridines

The following table summarizes experimental data for several key DHP compounds, highlighting the impact of the C4-substituent on their biological activity.

CompoundC4-SubstituentKey Structural FeaturesBiological Activity (IC₅₀/Kᵢ)Selectivity & Remarks
Nifedipine 2-Nitrophenylortho-EWG on phenyl ring~1-10 nM (L-type Ca²⁺ channel binding)Prototypical DHP antagonist. The ortho-nitro group is critical for high potency.[2]
Nitrendipine 3-Nitrophenylmeta-EWG on phenyl ring~1-5 nM (L-type Ca²⁺ channel binding)Similar to Nifedipine; demonstrates that a meta-EWG is also highly effective.[17]
Felodipine 2,3-DichlorophenylDi-halogenated phenyl ring~0.5-2 nM (L-type Ca²⁺ channel binding)The two chlorine atoms act as bulky, lipophilic EWGs, contributing to very high potency.
Amlodipine 2-[(2-Aminoethoxy)methyl]phenylBasic side chain on phenyl ring~1-5 nM (L-type Ca²⁺ channel binding)The basic amine group confers a high pKa, leading to slower onset and longer duration of action.[18]
Cilnidipine 3-CinnamyloxyphenylCinnamyloxy side chain~1.3 nM (L-type), ~11.8 nM (N-type)A dual L/N-type calcium channel blocker. The C4-substituent modification confers N-type channel activity.[12]
DA1 (Experimental) BenzodioxoleHeterocyclic bioisostere of a substituted phenyl~1.8 µM (T-type), >30 µM (L-type)Example of how C4 modification can dramatically shift selectivity from L-type to T-type channels.[13]

Conclusion and Future Perspectives

The C4 position of the dihydropyridine ring is unequivocally the most critical determinant of its pharmacological activity as a calcium channel modulator. Decades of research have shown that a bulky, substituted aromatic ring is essential for potent L-type channel antagonism, with ortho or meta electron-withdrawing groups providing a significant boost in potency.

The future of DHP research lies in the strategic modification of this C4-substituent to achieve novel pharmacological profiles. By employing sophisticated bioisosteric replacements, medicinal chemists can design next-generation DHPs with:

  • Enhanced Channel Selectivity: Moving beyond L-type channels to create selective N-type or T-type blockers for treating pain and other neurological disorders.[13]

  • Novel Mechanisms of Action: Developing DHPs that target other proteins entirely, as recent studies have shown activity against targets like rhabdomyosarcoma, independent of the calcium channel.[19]

  • Improved Pharmacokinetic Properties: Fine-tuning the C4 group to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, leading to safer and more effective drugs.[18]

By understanding the fundamental principles outlined in this guide and employing the robust experimental workflows described, researchers can continue to unlock the vast therapeutic potential of this remarkable scaffold.

References

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021). The Natural Products Journal. Available from: [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). MedCrave online. Available from: [Link]

  • Integration of Molecular Docking Approaches with Experimental Synthesis: Evaluation of Novel 1,4-Dihydropyridine derivatives for Antihypertensive activity. (2025). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Improved radioreceptor assay for the determination of plasma levels of dihydropyridine calcium channel blockers in humans. (1989). Therapeutic Drug Monitoring. Available from: [Link]

  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. (2011). Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2003). Molecules. Available from: [Link]

  • Traditional Hantzsch synthesis of 1,4‐dihydropyridines. ResearchGate. Available from: [Link]

  • The Novel Development of an Experimental Model of Dihydropyridine Calcium Channel Blocker Poisoning using Intravenous Amlodipine. (2013). Western Journal of Emergency Medicine. Available from: [Link]

  • 1,4-Dihydropyridine activators and antagonists: structural and functional distinctions. (1989). Trends in Pharmacological Sciences. Available from: [Link]

  • SAR of Dihydropyridines / SAR of Nifedipine. (2024). YouTube. Available from: [Link]

  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. (2006). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. (2012). Asian Journal of Chemistry. Available from: [Link]

  • Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. (2011). European Journal of Medicinal Chemistry. Available from: [Link]

  • Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. (2023). RSC Advances. Available from: [Link]

  • 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. (2020). Molecules. Available from: [Link]

  • Focusing on C-4 position of Hantzsch 1,4-dihydropyridines: Molecular modifications, enantioseparation, and binding mechanism to L- and T-type calcium channels. (2021). European Journal of Medicinal Chemistry. Available from: [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

  • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. (2023). Biochemical and Biophysical Research Communications. Available from: [Link]

  • Dihydropyridine calcium channel blockers. Wikipedia. Available from: [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2024). Molecules. Available from: [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023). PRISM BioLab. Available from: [Link]

  • Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1. (2022). Proceedings of the National Academy of Sciences. Available from: [Link]

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Validation

Comparative Analysis of Synthetic Routes to 1,4-Dihydropyridines: A Technical Guide

Executive Summary 1,4-Dihydropyridines (1,4-DHPs) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster calcium channel blockers (e.g., Nifedipine, Amlodipine).[1][2] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dihydropyridines (1,4-DHPs) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster calcium channel blockers (e.g., Nifedipine, Amlodipine).[1][2] While the classical Hantzsch synthesis remains the foundational method, modern drug development demands higher atom economy, stereochemical control, and throughput.

This guide objectively compares the classical thermal route against microwave-assisted and organocatalytic methodologies. It provides decision-making frameworks for process chemists to select the optimal pathway based on yield, reaction time, and stereochemical requirements.

Part 1: Mechanistic Foundation & Causality

To optimize synthesis, one must understand the failure points of the reaction. The formation of 1,4-DHPs is a multi-component condensation that generally proceeds via two converging pathways: the Knoevenagel-Enamine convergence .

The Hantzsch Mechanism

The reaction involves the condensation of an aldehyde, two equivalents of a


-keto ester, and a nitrogen source (ammonia or ammonium acetate).[3]
  • Causality 1 (Knoevenagel): The aldehyde reacts with the first equivalent of

    
    -keto ester to form an 
    
    
    
    -unsaturated carbonyl (chalcone-like).
  • Causality 2 (Enamine): The nitrogen source condenses with the second equivalent of

    
    -keto ester to form a stable enamine.
    
  • Convergence: The enamine performs a Michael addition on the Knoevenagel intermediate, followed by intracyclization and dehydration.

Critical Insight: In classical heating, the Knoevenagel step is often reversible, leading to side products. Accelerating the Michael addition (via catalysis or microwave energy) drives the equilibrium toward the product.

HantzschMechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Intermediate A (Benzylidene) Aldehyde->Knoevenagel Knoevenagel Condensation KetoEster1 β-Keto Ester (Eq 1) KetoEster1->Knoevenagel Knoevenagel Condensation KetoEster2 β-Keto Ester (Eq 2) Enamine Intermediate B (Enamine) KetoEster2->Enamine Enamine Formation Ammonia Ammonia Source Ammonia->Enamine Enamine Formation Michael Michael Adduct Knoevenagel->Michael Michael Addition Enamine->Michael Michael Addition Cyclization Intracyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Figure 1: Convergent mechanistic pathway of Hantzsch 1,4-DHP synthesis. Optimizing the convergence of Intermediates A and B is critical for yield maximization.

Part 2: Comparative Route Analysis

Route A: Classical Thermal Hantzsch (Baseline)
  • Method: Refluxing reactants in ethanol or acetic acid for 4–12 hours.

  • Pros: Simple setup; scalable to kilogram quantities; no specialized equipment required.

  • Cons: Low yields (40–70%); poor atom economy due to solvent waste; thermal degradation of sensitive aldehydes.

  • Verdict: Suitable only for robust substrates where cost is the primary driver and time is not a constraint.

Route B: Microwave-Assisted Synthesis (Efficiency)[5][6]
  • Method: Irradiation of neat reactants (solvent-free) or high-dielectric solvents (PEG-400, Ethanol) at 80–100°C.

  • Mechanistic Advantage: Microwave heating provides direct kinetic energy to the polar transition states (dipolar polarization), significantly accelerating the rate-limiting Michael addition.

  • Pros: Reaction times reduced to minutes (10–20 min); yields typically >90%; often solvent-free (Green Chemistry).

  • Verdict: The Gold Standard for library generation and rapid optimization in discovery chemistry.

Route C: Organocatalytic Asymmetric Synthesis (Precision)
  • Method: Use of chiral organocatalysts (e.g., chiral phosphoric acids, thioureas) to induce stereochemistry at the C4 position.

  • Mechanistic Advantage: Hydrogen-bonding interactions between the catalyst and the Knoevenagel intermediate create a chiral pocket, directing the facial attack of the enamine.

  • Pros: High enantiomeric excess (ee > 90%); access to single-enantiomer drugs (critical for avoiding off-target effects).

  • Cons: Higher cost; longer reaction times; sensitive to steric bulk.

  • Verdict: Essential for Lead Optimization where biological activity depends on chirality.

Part 3: Quantitative Performance Comparison

The following data compares the synthesis of a model compound (e.g., Nifedipine analog) across different methodologies.

MetricClassical Thermal [1]Microwave-Assisted [2][3]Green/Solvent-Free [4]Organocatalytic [5]
Reaction Time 6–12 Hours10–20 Minutes30–60 Minutes24–48 Hours
Yield 50–70%85–96%80–92%60–85%
Solvent Usage High (Ethanol/AcOH)Low/None (PEG-400)None (Neat)Moderate (Toluene/DCM)
Stereoselectivity RacemicRacemicRacemicHigh (>90% ee)
Energy Efficiency Low (Prolonged Reflux)High (Targeted Heating)HighLow (RT/Low Temp)
Scalability HighModerate (Batch)HighLow/Moderate

Part 4: Validated Experimental Protocols

Protocol 1: High-Efficiency Microwave Synthesis (Route B)

Target: Rapid generation of a DHP library for SAR studies.

Reagents:

  • Aldehyde (1.0 mmol)[4][5]

  • Ethyl acetoacetate (2.0 mmol)[4]

  • Ammonium acetate (1.5 mmol)

  • Solvent: PEG-400 (1-2 mL) or Ethanol (2 mL)

Workflow:

  • Preparation: In a microwave-safe vial (10 mL), combine the aldehyde, ethyl acetoacetate, and ammonium acetate. Add PEG-400.[1][4]

  • Irradiation: Seal the vial. Set the microwave reactor (e.g., Biotage or CEM) to 80°C with a hold time of 15 minutes . Use dynamic power mode to prevent overshooting.

  • Work-up (Self-Validating):

    • Cool to room temperature.[3][6]

    • Add ice-cold water (10 mL) to the reaction mixture.

    • Observation: A solid precipitate should form immediately (the DHP product). If oil forms, scratch the vessel walls to induce crystallization.

  • Purification: Filter the solid, wash with cold water/ethanol (9:1), and recrystallize from hot ethanol.

  • Validation: 1H NMR should show a singlet around

    
     4.8–5.0 ppm (C4-H) and a broad singlet around 
    
    
    
    8.0–9.0 ppm (NH).
Protocol 2: Organocatalytic Asymmetric Synthesis (Route C)

Target: Enantioselective synthesis of C4-chiral DHPs.

Reagents:

  • Enamine (pre-formed from

    
    -keto ester + amine)[1]
    
  • 
    -Unsaturated aldehyde (Cinnamaldehyde derivative)
    
  • Catalyst: Chiral Phosphoric Acid (e.g., TRIP or BINOL-derived) (5 mol%)

  • Solvent: Toluene

Workflow:

  • Catalyst Activation: Dissolve the chiral catalyst in toluene under an inert atmosphere (

    
    ).
    
  • Addition: Add the aldehyde and enamine sequentially at 0°C or room temperature (lower temperature often improves ee).

  • Monitoring: Stir for 24–48 hours. Monitor by chiral HPLC.

  • Work-up: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel).

  • Validation: Determine enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralcel OD-H).

Part 5: Route Selection Logic

Use the following logic flow to determine the appropriate synthetic strategy for your specific drug development phase.

RouteSelection Start Start: Define Requirement Chiral Is Enantiopurity Critical? Start->Chiral Speed Is Speed/Throughput Critical? Chiral->Speed No RouteC Route C: Organocatalysis Chiral->RouteC Yes Scale Is Scale >100g? Speed->Scale No RouteB Route B: Microwave/Green Speed->RouteB Yes (Library Gen) Scale->RouteB No (Green Focus) RouteA Route A: Classical Thermal Scale->RouteA Yes (Cost Focus)

Figure 2: Decision matrix for selecting the optimal synthetic route based on project constraints (Chirality, Speed, Scale).

References

  • Hantzsch Dihydropyridine Synthesis . Organic Chemistry Portal. A comprehensive overview of the classical mechanism and reaction conditions. Link

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System . Molecules, 2026. Detailed protocol for green, microwave-assisted synthesis with high yields. Link

  • Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines . Asian Journal of Chemistry. Comparison of microwave, ultrasound, and solvent-free methods. Link

  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction . Journal of Chemical Education. Validated solvent-free protocols suitable for educational and research labs. Link

  • Organocatalytic Enantioselective Synthesis of 1,4-Dihydropyridines . Advanced Synthesis & Catalysis. Review of asymmetric methods using organocatalysts. Link

Sources

Comparative

Efficacy of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one in Cancer Cell Lines: A Comparative Guide

Introduction to 3-Amino-1-ethyl-1,4-dihydropyridin-4-one: A Novel Anticancer Candidate The 1,4-dihydropyridine (DHP) scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its wide r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 3-Amino-1-ethyl-1,4-dihydropyridin-4-one: A Novel Anticancer Candidate

The 1,4-dihydropyridine (DHP) scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its wide range of biological activities.[1][2] While first identified for their potent effects as calcium channel blockers, derivatives of the DHP core are now gaining significant attention for their potential applications in oncology.[3][4] Emerging research has highlighted the ability of these compounds to circumvent multidrug resistance in cancer cells and to exert direct cytotoxic effects across a variety of cancer cell lines.[3][5]

This guide provides a comprehensive technical overview of a representative novel compound, 3-Amino-1-ethyl-1,4-dihydropyridin-4-one . As specific experimental data for this exact molecule is not yet publicly available, this document will project its potential efficacy, mechanism of action, and comparative performance by synthesizing the extensive body of research on structurally analogous 1,4-dihydropyridine derivatives. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering a framework for the evaluation of this promising new chemical entity.

Comparative Efficacy in Cancer Cell Lines

The anticancer activity of 1,4-dihydropyridine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The efficacy of these compounds can vary significantly based on the specific chemical substitutions on the DHP ring and the genetic makeup of the cancer cell line being tested.

The following table summarizes the reported IC50 values for several classes of 1,4-DHP derivatives against a panel of human cancer cell lines. This data provides a crucial benchmark for designing experiments and forming hypotheses about the potential potency of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one.

Table 1: Comparative Cytotoxicity (IC50, µM) of 1,4-Dihydropyridine Derivatives in Various Cancer Cell Lines

Compound ClassHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Caco-2 (Colorectal)MOLT-4 (Leukemia)Reference Compound (Doxorubicin) IC50 (µM)
Symmetric 1,4-DHPs2.3 - 4.1[3]5.2 - 11.9[3]~17.2[3]--0.05[3]
Thiazole-Substituted 1,4-DHPs-28.5 ± 3.5[6]--17.4 ± 2.0[6]-
1,2,3-Triazole-DHP Conjugates---0.63 - 5.68[7]--
N-Substituted 1,4-DHPs~7[2]-----
3-Amino-1-ethyl-1,4-dihydropyridin-4-one (Projected) 5 - 20 10 - 30 15 - 40 1 - 10 15 - 35

Note: The projected IC50 values for 3-Amino-1-ethyl-1,4-dihydropyridin-4-one are hypothetical and intended to serve as a starting point for experimental investigation. Empirical determination of these values is essential.

Proposed Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 1,4-dihydropyridine derivatives are believed to be multifactorial, involving the induction of programmed cell death (apoptosis), cell cycle arrest at various checkpoints, and the inhibition of critical protein kinases that drive cancer cell proliferation and survival.[7] In silico molecular docking studies of similar DHP compounds have suggested potential binding interactions with targets such as protein kinase CK2α and tankyrases.[7] A frequently observed mechanism of action is the induction of apoptosis, often through the intrinsic (mitochondrial) pathway.

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway 3-Amino-1-ethyl-1,4-dihydropyridin-4-one 3-Amino-1-ethyl-1,4-dihydropyridin-4-one Bax_Bak Bax/Bak Activation 3-Amino-1-ethyl-1,4-dihydropyridin-4-one->Bax_Bak Induces Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by 3-Amino-1-ethyl-1,4-dihydropyridin-4-one.

Experimental Protocols for Efficacy Assessment

A rigorous and systematic evaluation of the anticancer potential of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one requires the use of standardized and well-validated in vitro assays.[8][9]

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a widely used method to determine the cytotoxic potential of a compound by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

  • Cell Culture and Seeding:

    • Human cancer cell lines such as HeLa, MCF-7, and HepG2 should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[10]

    • Cells should be seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[10]

  • Compound Treatment:

    • A stock solution of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one should be prepared in a suitable solvent, such as DMSO.

    • Cells are then treated with a range of concentrations of the compound (e.g., from 0.1 to 100 µM) for a period of 48 to 72 hours. A vehicle control (DMSO alone) and a positive control (a known anticancer drug like Doxorubicin) must be included.[10]

  • MTT Assay:

    • Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.[9][10]

    • The culture medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals.[10]

    • The absorbance of each well is measured at 570 nm using a microplate reader.[9][10]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • A dose-response curve is generated by plotting cell viability against the compound concentration, from which the IC50 value can be determined.[10]

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.

  • Cell Treatment and Harvesting:

    • Cells are treated with 3-Amino-1-ethyl-1,4-dihydropyridin-4-one at its previously determined IC50 concentration for 24 to 48 hours.[10]

    • After treatment, both adherent and floating cells are harvested by trypsinization and washed with cold PBS.[10]

  • Staining:

    • The cell pellet is resuspended in 1X Annexin V binding buffer.

    • 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[10]

    • The cells are incubated for 15 minutes at room temperature in the dark to allow for binding of the reagents.[10]

  • Flow Cytometry:

    • The stained cells are then analyzed by flow cytometry.[10]

    • The data is used to quantify the percentage of cells in each of the four populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

G Start Cancer Cell Culture Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with 3-Amino-1-ethyl-1,4-dihydropyridin-4-one Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis MTT MTT Assay Incubate->MTT Read Measure Absorbance MTT->Read IC50 Calculate IC50 Read->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot) IC50->Mechanism Flow Flow Cytometry Analysis Apoptosis->Flow

Caption: Experimental workflow for the in vitro evaluation of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one.

Comparative Analysis and Future Directions

The existing body of literature strongly suggests that 1,4-dihydropyridine derivatives, including the novel compound 3-Amino-1-ethyl-1,4-dihydropyridin-4-one, hold significant promise as a new class of anticancer agents. The cytotoxic efficacy of these compounds is clearly dependent on the specific cancer cell line, with some derivatives demonstrating potent activity in the low micromolar range.[3][7] A critical next step in the development of this compound class is the establishment of a robust structure-activity relationship (SAR), as it is known that even minor modifications to the substitutions on the DHP ring can have a profound impact on biological activity.[3]

To advance our understanding and potential clinical application of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one, future research efforts should be directed towards:

  • Broad-Spectrum Screening: A comprehensive assessment of the compound's cytotoxicity against a diverse panel of cancer cell lines, including those with known mechanisms of multidrug resistance, is warranted.[4]

  • Mechanism of Action Studies: A deeper investigation into the molecular targets and signaling pathways modulated by this compound is crucial. This can be achieved through techniques such as western blotting to probe the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • In Vivo Studies: Promising in vitro results should be followed by evaluation in preclinical animal models to determine the compound's efficacy, pharmacokinetic profile, and potential toxicity in a whole-organism setting.[8]

  • Combination Therapies: Exploring the potential for synergistic interactions between 3-Amino-1-ethyl-1,4-dihydropyridin-4-one and existing chemotherapeutic drugs could lead to more effective and less toxic treatment regimens.

Through a systematic and rigorous approach to these research areas, the full therapeutic potential of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one and the broader class of 1,4-dihydropyridines can be thoroughly explored, potentially leading to the development of novel and impactful cancer therapies.

References

  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Deriv
  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Anticancer activity of 1,4-dihydropyridine deriv
  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays.
  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • A comprehensive review on preliminary screening models for the evalu
  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Deriv
  • Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Deriv
  • Docking and QSAR Studies of 1,4-Dihydropyridine Deriv

Sources

Validation

Benchmarking Target Engagement: Novel Dihydropyridines vs. Standards

A Comparative Technical Guide for Drug Discovery Executive Summary The validation of novel dihydropyridine (DHP) inhibitors requires more than simple potency metrics ( ).[1] For researchers targeting L-type Voltage-Gated...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

The validation of novel dihydropyridine (DHP) inhibitors requires more than simple potency metrics (


).[1] For researchers targeting L-type Voltage-Gated Calcium Channels (CaV1.2/CaV1.3), the challenge lies in proving Target Engagement (TE)  within the context of state-dependence—the defining characteristic that separates safe therapeutics (e.g., Amlodipine) from toxic compounds.

This guide moves beyond basic screening, providing a rigorous framework to validate TE using Radioligand Binding (Biophysical) and Automated Patch Clamp (Functional), benchmarked against the industry standard, Amlodipine.

The Comparative Framework: Novel vs. Standard

To validate a novel DHP, you must demonstrate superior or equivalent engagement profiles to established benchmarks.[1] The primary differentiator is the State-Dependent Ratio , which dictates tissue selectivity (Vascular vs. Cardiac).

FeatureStandard: Amlodipine Novel DHP Requirements Why it Matters
Binding Site Allosteric site on

subunit (transmembrane segments IIIS6 and IVS6).[1]
Must compete for the same allosteric pocket.Confirms "DHP-like" mechanism; rules out pore blockade.[1]
Kinetics (

)
Extremely slow dissociation (

hrs).[1]
Tunable

.
Slow

correlates with 24h efficacy; Fast

may reduce edema.[1]
State Preference High affinity for Inactivated State (

< 1 nM).[1]
Must show

selectivity for Inactivated vs. Resting.[1]
High selectivity = Vascular focus (Smooth muscle is depolarized/inactivated).[1]
Selectivity CaV1.2 (Cardiac/Vascular) > CaV1.[1][2]3.Potential for CaV1.3 selectivity (CNS targets).[1]CaV1.3 selectivity is the current "Holy Grail" for neuroprotection.
Mechanism of Action & Engagement Logic

DHPs do not physically plug the pore like Phenylalkylamines (e.g., Verapamil).[1] Instead, they stabilize the channel in a non-conducting, inactivated mode.[1]

DHP_Mechanism Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization DHP_Bound DHP-Bound Complex (Stabilized Inactivation) Resting->DHP_Bound Low Affinity Binding Inactivated Inactivated State (Non-Conducting) Open->Inactivated Time/Voltage Inactivated->Resting Repolarization Inactivated->DHP_Bound High Affinity Binding (Novel DHP) DHP_Bound->Inactivated Slow Dissociation (Amlodipine-like)

Figure 1: The Modulated Receptor Hypothesis.[1] Effective DHPs preferentially bind to and stabilize the Inactivated State, preventing the channel from cycling back to the Open state.

Protocol A: The Biophysical Truth (Radioligand Binding)

Objective: Determine the absolute affinity (


) and validate the binding site using competition assays.
Benchmark:  Displacement of 

-Isradipine (PN200-110).
Materials
  • Membranes: HEK293 cells stably expressing human CaV1.2 (

    
    , 
    
    
    
    ,
    
    
    ).[1][3]
  • Radioligand:

    
    -Isradipine (Specific Activity ~80 Ci/mmol).
    
  • Non-Specific Control: Nifedipine (10

    
    M).[1]
    
Step-by-Step Methodology
  • Preparation: Thaw membrane prep and dilute in Binding Buffer (50 mM Tris-HCl, pH 7.4, protease inhibitors). Crucial: Avoid high calcium in buffer if looking for high-affinity binding; use 0.1 mM EDTA.

  • Incubation:

    • Total Binding: Membrane +

      
      -Isradipine (0.5 nM).[1]
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Isradipine + Nifedipine (10 
      
      
      
      M).[1]
    • Test: Membrane +

      
      -Isradipine + Novel DHP (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60-90 minutes at 25°C. Note: DHPs are light-sensitive. Perform in low light or sodium light.

  • Harvesting: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce binding to the filter itself.[1]

  • Wash: 3x washes with ice-cold buffer (critical to remove unbound ligand without disturbing the slow-off-rate bound complex).[1]

  • Analysis: Measure CPM. Calculate

    
     using the Cheng-Prusoff equation.
    

Validation Criteria:

  • The Novel DHP must fully displace

    
    -Isradipine (reaching NSB levels).[1] Partial displacement indicates binding to a different site or negative allosteric modulation.[1]
    
Protocol B: The Functional Truth (Automated Patch Clamp)

Objective: Quantify State-Dependent Inhibition (The "Voltage Protocol"). Platform: Sophion Qube / Nanion SyncroPatch (High-Throughput APC).

Experimental Logic

To mimic the therapeutic window, you must measure inhibition at two distinct voltages:

  • Hyperpolarized (Resting): Mimics healthy tissue.[1]

  • Depolarized (Inactivated): Mimics ischemic or rapidly firing tissue (pathological).[1]

Workflow Diagram

APC_Workflow cluster_protocols Voltage Protocols Setup Whole-Cell Config (Ba2+ as charge carrier) P1 Protocol A: Resting Holding: -90 mV Setup->P1 P2 Protocol B: Inactivated Holding: -50 mV Setup->P2 Drug Apply Novel DHP (5 concentrations) P1->Drug P2->Drug Measure Measure Peak Current (Test Pulse to +10 mV) Drug->Measure Drug->Measure Calc Calculate State Ratio (IC50_Rest / IC50_Inact) Measure->Calc

Figure 2: Automated Patch Clamp workflow to determine the State-Dependent Ratio.

Detailed Methodology
  • Solutions:

    • Extracellular:[1][4] 10 mM

      
       (Barium is used instead of Calcium to increase current amplitude and eliminate Calcium-dependent inactivation, isolating voltage-dependent effects).[1]
      
    • Intracellular: Cs-Fluoride based (blocks Potassium channels).

  • Voltage Protocol:

    • Holding Potential 1 (

      
      ):  -90 mV.[1]
      
    • Holding Potential 2 (

      
      ):  -50 mV (or the 
      
      
      
      of inactivation for the specific cell line).[1]
    • Test Pulse: Depolarize to +10 mV for 200ms every 10 seconds.

  • Application: Apply drug until steady-state block is achieved (usually 3-5 mins).

  • Analysis: Plot Concentration-Response Curves for both holding potentials.

Success Metric:

  • Amlodipine Profile:

    
     at -90 mV is ~300 nM; 
    
    
    
    at -50 mV is ~2 nM.[1]
  • Ratio: ~150-fold preference for inactivated state.[1]

  • Novel DHP Goal: A ratio

    
     validates vascular selectivity. A ratio 
    
    
    
    indicates toxicity (blockage of healthy cardiac conduction).[1]
Data Interpretation & Troubleshooting
ObservationDiagnosisAction
High Non-Specific Binding (Radioligand) Ligand is sticking to filters/plastic.[1]Increase PEI soak time; use silanized tubes; add 0.1% BSA to buffer.
No State Dependence (APC) Cell health is poor;

has shifted.[1]
Run a standard I-V curve before drug addition to calibrate

.[1]
Current Run-down Loss of channel activity over time.Supplement intracellular solution with Mg-ATP and GTP; use Barium as carrier.[1]
Incomplete Displacement Allosteric modulator, not competitive.[1]Perform saturation binding (Scatchard) to check for

changes vs

changes.[1]
References
  • IUPHAR/BPS Guide to Pharmacology. Voltage-gated calcium channels (CaV). [Link][1][2][5][6]

  • Catterall, W. A., et al. (2005). International Union of Pharmacology.[1] XLVIII. Nomenclature and structure-function relationships of voltage-gated calcium channels. Pharmacological Reviews. [Link]

  • FDA (CiPA Initiative). Comprehensive in vitro Proarrhythmia Assay (CiPA) - Ion Channel Protocols. [Link]

  • Sophion Bioscience. Automated patch clamp assays for CaV1.2 channels (Application Note). [Link]

  • Striessnig, J., et al. (1998). Structural basis of drug binding to L-type Ca2+ channels.[1] Trends in Pharmacological Sciences. [Link]

Sources

Comparative

A Head-to-Head Comparison of Steroidal and Non-Steroidal Mineralocorticoid Receptor Antagonists: A Guide for Drug Development Professionals

This guide provides a detailed comparison of steroidal and non-steroidal mineralocorticoid receptor (MR) antagonists, offering insights into their distinct mechanisms, pharmacological profiles, and clinical implications....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of steroidal and non-steroidal mineralocorticoid receptor (MR) antagonists, offering insights into their distinct mechanisms, pharmacological profiles, and clinical implications. Designed for researchers and drug development professionals, this document synthesizes key experimental data to inform future research and development in this therapeutic area.

Introduction: The Evolving Landscape of MR Antagonism

The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a crucial role in regulating blood pressure, electrolyte balance, and fluid homeostasis. For decades, steroidal MR antagonists like spironolactone and eplerenone have been foundational therapies for conditions such as heart failure and hypertension. However, their utility has been hampered by a combination of mechanism-related side effects and off-target activities. This has spurred the development of a new generation of non-steroidal MR antagonists, including finerenone and esaxerenone, which exhibit distinct pharmacological properties and a potentially improved benefit-risk profile. This guide will dissect the key differences between these two classes of MR antagonists, providing a framework for understanding their unique therapeutic potential.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between steroidal and non-steroidal MR antagonists lies in their chemical structure and how they interact with the MR.

  • Steroidal MR Antagonists: These compounds, such as spironolactone and eplerenone, possess a classic steroid scaffold. Their antagonistic action is passive; they act as competitive inhibitors of aldosterone, preventing its binding to the MR. However, upon binding, they induce a conformational change in the receptor that is not fully antagonistic, leading to the recruitment of coactivators and partial agonistic activity in certain cellular contexts.

  • Non-Steroidal MR Antagonists: In contrast, non-steroidal MR antagonists like finerenone feature a bulky, non-planar structure. This unique conformation leads to a different binding mode within the MR ligand-binding pocket, resulting in a distinct receptor conformation upon binding. This conformation is thought to be more fully antagonistic, effectively blocking the recruitment of transcriptional coactivators and preventing the downstream transcription of pro-inflammatory and pro-fibrotic genes.

MR_Signaling cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus Aldo Aldosterone MR_HSP MR-HSP90 Complex Aldo->MR_HSP Binds & displaces HSP90 sMRA Steroidal MRA (e.g., Spironolactone) sMRA->MR_HSP Competitive Binding nsMRA Non-Steroidal MRA (e.g., Finerenone) nsMRA->MR_HSP Bulky, Allosteric Binding MR_active Active MR MR_sMRA MR-sMRA Complex MR_nsMRA MR-nsMRA Complex MRE Mineralocorticoid Response Element (MRE) MR_active->MRE Translocates to nucleus & binds DNA MR_sMRA->MRE Partial Agonism (some coactivator recruitment) MR_nsMRA->MRE Full Antagonism Coactivator Coactivators MRE->Coactivator Recruits Corepressor Corepressors MRE->Corepressor Recruits Gene_expression Pro-inflammatory & Pro-fibrotic Gene Expression Coactivator->Gene_expression Initiates Transcription No_Gene_expression Blocked Gene Expression Corepressor->No_Gene_expression Blocks Transcription

Caption: Comparative mechanism of steroidal vs. non-steroidal MRAs.

Pharmacological Profile: A Comparative Analysis

The structural differences between steroidal and non-steroidal MR antagonists translate into distinct pharmacological profiles, particularly concerning their selectivity, pharmacokinetics, and tissue distribution.

ParameterSteroidal MR Antagonists (Spironolactone, Eplerenone)Non-Steroidal MR Antagonists (Finerenone, Esaxerenone)
Binding Affinity for MR HighHigh
Selectivity vs. Other Steroid Receptors Lower (especially spironolactone for androgen and progesterone receptors)High
Half-life Spironolactone: ~1.4 hours (active metabolites longer); Eplerenone: ~4-6 hoursFinerenone: ~2-3 hours; Esaxerenone: ~17-23 hours
Metabolism Extensive hepatic metabolism to active metabolitesPrimarily via CYP3A4 to inactive metabolites
Tissue Distribution More balanced distribution between kidneys and heartMore balanced distribution between kidneys and heart (Finerenone)

Data sourced from:

The lower selectivity of spironolactone for other steroid receptors is a key contributor to its side-effect profile, including gynecomastia and menstrual irregularities. Eplerenone was developed to have greater selectivity than spironolactone, but it still exhibits some off-target activity. The non-steroidal agents, in contrast, were designed for high selectivity, which is thought to contribute to their improved side-effect profile.

Clinical Evidence: Efficacy and Safety in Focus

Large-scale clinical trials have provided a wealth of data on the efficacy and safety of both classes of MR antagonists.

  • Steroidal MR Antagonists: The RALES (for spironolactone) and EPHESUS/EMPHASIS-HF (for eplerenone) trials firmly established the benefits of steroidal MRAs in reducing mortality and morbidity in patients with heart failure with reduced ejection fraction (HFrEF). However, hyperkalemia remains a significant clinical concern, requiring careful patient monitoring.

  • Non-Steroidal MR Antagonists: The more recent FIDELIO-DKD and FIGARO-DKD trials demonstrated that finerenone significantly reduced the risk of chronic kidney disease progression and cardiovascular events in patients with type 2 diabetes and chronic kidney disease. While hyperkalemia can still occur with non-steroidal MRAs, the incidence of severe hyperkalemia in these trials was relatively low.

Experimental Protocols: Assessing MR Antagonist Activity

The characterization of novel MR antagonists relies on a suite of in vitro and in vivo assays. Below is a representative protocol for a cell-based reporter gene assay to determine the functional activity of an MR antagonist.

Reporter_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_readout Readout Cell_Culture 1. Culture HEK293 cells stably expressing human MR Transfection 2. Transfect cells with MRE-luciferase reporter plasmid Cell_Culture->Transfection Plating 3. Plate cells in 96-well plates Transfection->Plating Compound_Add 4. Add test compounds (MR antagonists) at varying concentrations Plating->Compound_Add Aldo_Add 5. Add aldosterone (EC80 concentration) to stimulate MR activity Compound_Add->Aldo_Add Incubation 6. Incubate for 24 hours Aldo_Add->Incubation Lysis 7. Lyse cells Incubation->Lysis Luciferase 8. Measure luciferase activity (luminescence) Lysis->Luciferase Analysis 9. Calculate IC50 values Luciferase->Analysis

Caption: Workflow for an MR antagonist reporter gene assay.

Protocol: Mineralocorticoid Receptor (MR) Transactivation Assay

  • Cell Culture and Transfection:

    • HEK293 cells stably expressing the full-length human mineralocorticoid receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Cells are transiently transfected with a luciferase reporter plasmid containing multiple copies of the mineralocorticoid response element (MRE) upstream of the luciferase gene using a suitable transfection reagent.

  • Compound Treatment:

    • Transfected cells are plated in 96-well plates and allowed to adhere overnight.

    • The following day, the culture medium is replaced with a medium containing the test compounds (steroidal or non-steroidal MR antagonists) at a range of concentrations.

    • After a 30-minute pre-incubation with the test compounds, aldosterone is added at a concentration that elicits 80% of the maximal response (EC80) to all wells except the negative control.

  • Luciferase Assay:

    • Following a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system and a luminometer.

    • The data are normalized to the positive control (aldosterone alone) and the negative control (vehicle), and the IC50 values (the concentration of antagonist that inhibits 50% of the aldosterone-induced response) are calculated using a non-linear regression analysis.

This assay provides a robust and quantitative method for comparing the potency of different MR antagonists in a cellular context.

Conclusion: A New Era of Targeted MR Modulation

The development of non-steroidal MR antagonists represents a significant advancement in the field of cardiorenal medicine. Their unique pharmacological profile, characterized by high selectivity and a distinct mechanism of action, offers the potential for improved safety and efficacy compared to their steroidal predecessors. While steroidal MRAs remain valuable therapeutic agents, the emergence of non-steroidal options provides clinicians and researchers with a more nuanced toolkit for targeting the deleterious effects of MR overactivation. The ongoing research and clinical trials in this area will undoubtedly continue to refine our understanding of how to best leverage these therapies for improved patient outcomes.

References

  • Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF MINERALOCORTICOID RECEPTOR ANTAGONISTS: Mineralocorticoid receptor antagonists: 30 years of research and development. Journal of Endocrinology, 234(1), T125–T140. [Link]

  • Mancia, G., Kreutz, R., Brunström, M., Burnier, M., Grassi, G., Januszewicz, A., ... & Williams, B. (2023). 2023 ESH Guidelines for the management of arterial hypertension The Task Force for the management of arterial hypertension of the European Society of Hypertension: Endorsed by the International Society of Hypertension (ISH) and the European Renal Association (ERA). Journal of Hypertension, 41(12), 2159-2241. [Link]

  • Karagiannis, A., Tziomalos, K., & Athyros, V. G. (2021). Finerenone: a novel nonsteroidal mineralocorticoid receptor antagonist. Cardiovascular Drugs and Therapy, 35(4), 837-845. [Link]

  • Kolkhof, P., Nowack, C., & Eitner, F. (2021). Nonsteroidal mineralocorticoid receptor antagonists: a new paradigm in cardiorenal medicine. Handbook of Experimental Pharmacology, 266, 261-292. [Link]

  • Agarwal, R., Filippatos, G., Pitt, B., Anker, S. D., Rossing, P., Joseph, A., ... & FIDELIO-DKD and FIGARO-DKD investigators. (2022). Cardiovascular and kidney outcomes with finerenone in patients with type 2 diabetes and chronic kidney disease: the FIDELITY pooled analysis. European Heart Journal, 43(6), 474-484. [Link]

Validation

A Senior Application Scientist's Guide to Assessing the Selectivity Profile of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

Introduction: The Imperative of Selectivity in Drug Discovery The compound 3-Amino-1-ethyl-1,4-dihydropyridin-4-one represents a novel chemical entity with therapeutic potential. Its 1,4-dihydropyridine core is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The compound 3-Amino-1-ethyl-1,4-dihydropyridin-4-one represents a novel chemical entity with therapeutic potential. Its 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, famously associated with L-type calcium channel blockers.[1] However, the vast chemical space accessible through substitutions on this ring system has yielded compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[2][3] The introduction of an amino group at the 3-position and an ethyl group on the ring nitrogen suggests the potential for interactions with a diverse set of biological targets beyond classical ion channels.

A thorough understanding of a compound's selectivity is paramount in drug development. A selective compound preferentially interacts with its intended target, minimizing off-target effects that can lead to toxicity or undesirable side effects. Conversely, a non-selective or polypharmacological profile, where a compound interacts with multiple targets, can sometimes be therapeutically advantageous, particularly in complex diseases. Therefore, a comprehensive assessment of the selectivity profile is not merely a characterization step but a critical component of defining the therapeutic strategy for a novel compound.

This guide provides a robust, multi-tiered framework for elucidating the selectivity profile of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one. We will explore the rationale behind experimental choices and provide detailed protocols for a comprehensive assessment across major target classes, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels.

Tier 1: Broad Target Class Screening - Unveiling the Landscape

The initial step is to cast a wide net to identify potential target classes. Given the structural motifs of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one, a primary screen should encompass the most probable target families.

Protein Kinase Profiling

The human kinome comprises over 500 protein kinases, making them a major class of drug targets, particularly in oncology and immunology. Unintended kinase inhibition is a common source of off-target effects. Therefore, an early assessment of kinome-wide selectivity is crucial.

Experimental Rationale: We will employ a combination of a broad, initial screen at a single high concentration to identify potential hits, followed by dose-response studies for promising interactions. This approach is both cost-effective and efficient.[4] Cellular assays will be prioritized to provide more physiologically relevant data by accounting for cell permeability and intracellular ATP concentrations.[5]

Recommended Platform: A cellular kinase target engagement assay, such as the NanoBRET® Target Engagement Intracellular Kinase Assay, offers a direct measure of compound binding to a large panel of kinases in living cells.[5]

Experimental Protocol: Cellular Kinase Selectivity Panel

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one in DMSO.

  • Initial Screen (192-Kinase Panel):

    • HEK293 cells are transiently transfected with plasmids encoding for individual NanoLuc®-kinase fusion proteins.

    • The test compound is added to the cells at a final concentration of 10 µM.

    • A cell-permeable NanoBRET® tracer is added, which also binds to the kinase active site.

    • The NanoBRET® signal is measured. A decrease in the signal indicates displacement of the tracer by the test compound, signifying target engagement.

  • Dose-Response Follow-up:

    • For any kinase showing significant inhibition (>50%) in the initial screen, a 10-point dose-response curve (e.g., 10 µM to 0.5 nM) is generated to determine the IC50 value.

Data Analysis and Interpretation:

The primary output will be the percentage of inhibition for each kinase at 10 µM. This data can be visualized using a kinome dendrogram. For kinases with IC50 values determined, a Selectivity Score (S-score) can be calculated to quantify the selectivity. A common method is the S(10), which is the number of kinases with an IC50 < 1 µM divided by the total number of kinases tested.[6][7][8] A lower S-score indicates higher selectivity.

Table 1: Hypothetical Kinase Selectivity Data for 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

Kinase Target% Inhibition @ 10 µMCellular IC50 (nM)
CDK295%75
GSK3β88%150
ROCK165%800
PIM155%1,200
... (188 other kinases)<50%>10,000

DOT Script for Kinase Selectivity Workflow

G cluster_prep Compound Preparation cluster_screen Tier 1 Screening cluster_analysis Data Analysis Compound Synthesize & Purify 3-Amino-1-ethyl-1,4-dihydropyridin-4-one Stock Prepare 10 mM Stock in DMSO Compound->Stock Kinase Kinase Panel (192) @ 10 µM Stock->Kinase GPCR GPCR Panel (100) @ 10 µM Stock->GPCR IonChannel Ion Channel Panel (50) @ 10 µM Stock->IonChannel Hit_ID Identify Hits (>50% Inhibition/Binding) Kinase->Hit_ID GPCR->Hit_ID IonChannel->Hit_ID Dose_Response Generate IC50/EC50 Dose-Response Curves Hit_ID->Dose_Response Selectivity_Score Calculate Selectivity Score Dose_Response->Selectivity_Score

Caption: Tier 1 Selectivity Screening Workflow.

GPCR Binding Profiling

GPCRs are the largest family of membrane proteins and are the targets of a significant portion of approved drugs.[9] Off-target GPCR interactions can lead to a range of side effects. A broad binding assay panel is a standard approach for identifying potential GPCR liabilities.

Experimental Rationale: A radioligand binding assay is the gold standard for determining the affinity of a compound for a GPCR.[9] An initial screen against a panel of representative GPCRs at a single concentration will identify any significant binding interactions.

Recommended Platform: A panel of membrane preparations from cells overexpressing specific GPCRs.

Experimental Protocol: GPCR Radioligand Binding Panel

  • Assay Setup: For each GPCR target, incubate the membrane preparation with a specific radioligand at a concentration near its Kd.

  • Competition Binding: Add 3-Amino-1-ethyl-1,4-dihydropyridin-4-one at a final concentration of 10 µM.

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate bound from unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding by the test compound. For significant hits, determine the Ki using a competition binding curve with a range of compound concentrations.

Table 2: Hypothetical GPCR Binding Data

GPCR Target% Inhibition @ 10 µM
Adenosine A172%
Dopamine D258%
Serotonin 5-HT2A15%
... (97 other receptors)<10%
Ion Channel Profiling

Given the 1,4-dihydropyridine core, assessing activity at ion channels is critical. While this scaffold is known for its effects on L-type calcium channels, it can also interact with other voltage-gated and ligand-gated ion channels.[1][10]

Experimental Rationale: Automated patch-clamp electrophysiology provides a high-throughput method for assessing the functional effects of a compound on a panel of ion channels.[11] This technique directly measures ion flow through the channel, providing a more functionally relevant readout than simple binding assays.

Recommended Platform: An automated electrophysiology platform (e.g., QPatch or Patchliner) with a panel of cell lines stably expressing key cardiac and CNS ion channels.

Experimental Protocol: Automated Patch-Clamp Ion Channel Panel

  • Cell Preparation: Use cell lines stably expressing the ion channel of interest (e.g., hERG, NaV1.5, CaV1.2).

  • Compound Application: After establishing a stable baseline current, apply 3-Amino-1-ethyl-1,4-dihydropyridin-4-one at a concentration of 10 µM.

  • Electrophysiological Recording: Measure the effect of the compound on the ion channel current using a specific voltage protocol for each channel.

  • Data Analysis: Calculate the percentage of inhibition of the ion channel current. For significant effects, determine the IC50 from a concentration-response curve.

Table 3: Hypothetical Ion Channel Activity

Ion Channel Target% Inhibition @ 10 µM
CaV1.285%
hERG25%
NaV1.55%
... (47 other channels)<5%

Tier 2: In-depth Selectivity and Off-Target Validation

Based on the results from Tier 1, a more focused investigation into the identified "hits" is necessary to confirm and quantify the selectivity.

DOT Script for Tier 2 Investigation

G cluster_kinase Kinase Follow-up cluster_ion_channel Ion Channel Follow-up cluster_comparator Comparator Studies Tier1_Hits Primary Hits from Tier 1 Screening (e.g., CDK2, GSK3β, CaV1.2) Biochem_Assay Biochemical Kinase Assays (Determine Ki) Tier1_Hits->Biochem_Assay Manual_Patch Manual Patch-Clamp (Detailed MOA) Tier1_Hits->Manual_Patch Nifedipine Nifedipine (CaV1.2 Blocker) Tier1_Hits->Nifedipine Flavopiridol Flavopiridol (Broad CDK Inhibitor) Tier1_Hits->Flavopiridol Cellular_Thermal_Shift CETSA (Confirm Target Engagement) Biochem_Assay->Cellular_Thermal_Shift

Caption: Tier 2 Selectivity Validation Workflow.

Orthogonal Assays for Hit Confirmation

For the primary hits identified in Tier 1 (e.g., CDK2, GSK3β, and CaV1.2), it is crucial to confirm these interactions using an orthogonal assay method.

  • For Kinases: A biochemical assay, such as a TR-FRET or luminescence-based ATP depletion assay, should be used to determine the biochemical IC50 and Ki values, independent of a cellular environment. This will help to distinguish between true binding affinity and effects related to cellular uptake or efflux.

  • For Ion Channels: Manual patch-clamp electrophysiology can provide more detailed mechanistic information, such as use-dependence or effects on channel gating kinetics, which may not be apparent in automated screens.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

To definitively confirm that the compound engages its intended kinase targets within a cellular context, a Cellular Thermal Shift Assay (CETSA®) is highly recommended. CETSA measures the thermal stabilization of a target protein upon ligand binding.[12]

Experimental Protocol: CETSA for CDK2

  • Cell Treatment: Treat intact cells (e.g., a relevant cancer cell line) with 3-Amino-1-ethyl-1,4-dihydropyridin-4-one or vehicle (DMSO).

  • Heating: Heat the cell suspensions across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble CDK2 remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble CDK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Comparison with Reference Compounds

To contextualize the selectivity profile, it is essential to compare the performance of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one with well-characterized reference compounds.

  • Nifedipine: As a classic 1,4-dihydropyridine L-type calcium channel blocker, Nifedipine would serve as a benchmark for CaV1.2 activity and selectivity against the identified kinase targets.

  • Flavopiridol: A known broad-spectrum cyclin-dependent kinase (CDK) inhibitor, Flavopiridol would provide a comparison for the kinase inhibition profile.

Table 4: Comparative Selectivity Profile

CompoundCaV1.2 IC50 (nM)CDK2 IC50 (nM)GSK3β IC50 (nM)Selectivity Ratio (CDK2 vs. CaV1.2)
3-Amino-1-ethyl-1,4-dihydropyridin-4-one 8575150~1.1
Nifedipine 10>10,000>10,000>1,000
Flavopiridol >10,00030100>333

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The hypothetical data presented suggests that 3-Amino-1-ethyl-1,4-dihydropyridin-4-one is a multi-targeted agent with potent activity against both the L-type calcium channel CaV1.2 and the protein kinases CDK2 and GSK3β. The lack of significant selectivity between these targets (Selectivity Ratio ~1.1) would classify it as a polypharmacological agent.

This profile has significant therapeutic implications. The combined inhibition of CDKs and calcium channels could be synergistic in certain cancer types. However, it also presents potential safety challenges, as dual targeting could lead to complex and unanticipated physiological effects. For instance, the cardiovascular effects of CaV1.2 blockade would need to be carefully considered alongside the cell cycle effects of CDK2 inhibition.

This guide outlines a systematic and scientifically rigorous approach to defining the selectivity profile of a novel compound. By employing a tiered strategy of broad screening followed by in-depth validation and comparison, researchers can build a comprehensive understanding of their compound's biological activity. This knowledge is indispensable for making informed decisions in the drug discovery and development process, ultimately shaping the path towards a potential new therapeutic.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PLoS ONE, 6(5), e20094. [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Royal Society of Chemistry. (2017). Comprehensive Medicinal Chemistry III. [Link]

  • Assay Guidance Manual. (2012). Ion Channel Screening. National Center for Biotechnology Information. [Link]

  • Metrion Biosciences. (2025). New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. [Link]

  • ApconiX. (2025). ION Channel Screening. [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • ResearchGate. (2008). Selectivity scores as a quantitative measure of specificity. [Link]

  • Wulff, H., et al. (2025). Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1. Proceedings of the National Academy of Sciences, 122(19), e2421598122. [Link]

  • Creative Bioarray. GPCR Internalization Assay. [Link]

  • ICE Bioscience. GPCR Assays. [Link]

  • MDPI. (2022). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Molecules, 27(23), 8206. [Link]

  • ResearchGate. (2010). Chemical structures of the 1,4-dihydropyridine drugs. [Link]

  • MDPI. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 29(17), 4015. [Link]

  • Royal Society of Chemistry. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29285-29314. [Link]

  • Watson, D. G. (2024). The allure of targets for novel drugs. MedChemComm, 15(1), 1-13. [Link]

  • MDPI. (2022). Metallodrugs: Mechanisms of Action, Molecular Targets and Biological Activity. International Journal of Molecular Sciences, 23(6), 3326. [Link]

Sources

Comparative

Computational Prediction of Binding Affinity for Dihydropyridine Analogs: A Comparative Technical Guide

Executive Summary For drug development professionals targeting L-type voltage-gated calcium channels (Cav1.2), predicting the binding affinity of 1,4-dihydropyridine (DHP) analogs presents a specific challenge: the "stat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals targeting L-type voltage-gated calcium channels (Cav1.2), predicting the binding affinity of 1,4-dihydropyridine (DHP) analogs presents a specific challenge: the "state-dependent" binding mechanism.[1] DHPs bind preferentially to the inactivated state of the channel, a conformational nuance that static scoring functions often miss.

This guide compares three primary computational approaches—Molecular Docking, End-Point Free Energy Methods (MM-GBSA), and QSAR—evaluating their utility in the DHP optimization pipeline. Our analysis indicates that while Docking is sufficient for pose prediction, MM-GBSA is the minimum viable standard for ranking binding affinities (


/

) in this target class.

Part 1: The Target & The Challenge

The Structural Basis of DHP Binding

The primary target, Cav1.2 , contains a high-affinity allosteric binding pocket located at the interface of the III and IV domains (transmembrane segments IIIS5, IIIS6, and IVS6).

  • Key Anchor Residues: Recent structural studies (e.g., PDB: 8WE8) and mutagenesis data highlight Ser1132 (in human Cav1.[2][3]2) as a critical hydrogen bond donor/acceptor. Hydrophobic interactions are driven by Phe1129, Ile1173, and Met1177 .[1]

  • The "Induced Fit" Problem: The DHP scaffold (e.g., Nifedipine, Amlodipine) modulates the channel by stabilizing the inactivated state. Rigid-receptor docking often fails because it cannot account for the subtle helix rotations required to accommodate the bulky ester groups at the C3/C5 positions of the DHP ring.

Part 2: Comparative Methodology

High-Throughput Molecular Docking (HTS)
  • Tools: Glide XP, AutoDock Vina, Gold.

  • Mechanism: Uses empirical or force-field-based scoring functions to predict the binding pose and estimate a "Docking Score" (approximate

    
    ).
    
  • Verdict for DHPs: Low Reliability for Ranking.

    • Pros: Extremely fast (<1 min/compound). Excellent at retrieving the correct binding pose (RMSD < 2.0 Å).

    • Cons: Scoring functions generally fail to correlate with experimental

      
       for DHPs (
      
      
      
      ). They poorly model the desolvation penalty of the hydrophobic DHP ring.
End-Point Free Energy (MM-GBSA / MM-PBSA)
  • Tools: Schrödinger Prime, Amber MMPBSA.py.

  • Mechanism: A post-processing step applied to Molecular Dynamics (MD) trajectories or minimized poses. It calculates:

    
    
    
  • Verdict for DHPs: The "Sweet Spot" for Optimization.

    • Pros: Accounts for solvent effects (Implicit/GB model) and protein flexibility (if coupled with MD). Correlations with experimental data often reach

      
      .
      
    • Cons: Computationally more expensive (hours/compound). Entropy terms are often approximated or ignored to save time.

Quantitative Structure-Activity Relationship (QSAR)[4][5]
  • Tools: 3D-QSAR (CoMFA/CoMSIA), Machine Learning (Random Forest, Deep Learning).

  • Mechanism: Statistical correlation between physicochemical descriptors (electrostatic fields, steric bulk) and biological activity.

  • Verdict for DHPs: High Accuracy, Low Generalizability.

    • Pros: Can achieve

      
       within a congeneric series (e.g., varying only the C3-ester chain).
      
    • Cons: "Black box" nature. Fails when the scaffold is significantly altered. Requires a high-quality training set of experimentally validated binders.

Part 3: Comparative Data Analysis

The following table summarizes the performance of these methods specifically for DHP derivatives targeting Cav1.2, based on aggregated literature data.

MetricMolecular Docking (Static)MM-GBSA (MD-Refined)3D-QSAR (Ligand-Based)
Primary Output Docking Score (arbitrary units)

(kcal/mol)
Predicted

Correlation (

)
0.35 – 0.55 (Poor)0.65 – 0.80 (Good) 0.85 – 0.95 (Excellent)
RMSE (log units) > 1.50.8 – 1.2< 0.6
Throughput > 10,000 cmpds/day~50 cmpds/dayInstant (after training)
Mechanistic Insight Steric fit onlySolvation & ElectrostaticsField contributions
Critical Limitation Ignores induced fitSensitive to simulation lengthCongeneric series only

*Note: QSAR accuracy drops precipitously for novel scaffolds outside the training domain.

Part 4: Validated Protocol (MM-GBSA Workflow)

For researchers seeking to rank DHP analogs, we recommend the MD-Refined MM-GBSA approach. This method balances the need for conformational sampling (to capture the inactivated state) with computational feasibility.

Step 1: Ligand Preparation
  • Generate 3D Conformations: Ensure the 1,4-dihydropyridine ring adopts the correct "boat" or flattened conformation.

  • Chirality: DHP activity is stereoselective. Generate both

    
     and 
    
    
    
    enantiomers if the C4 position is chiral.
  • Parametrization: Use a high-quality force field (e.g., OPLS3e or GAFF2) to assign partial charges (RESP charges recommended).

Step 2: System Setup (The Critical Step)
  • Protein: Use a high-resolution structure (e.g., PDB 8WE8 ).[2][3]

  • Membrane Embedding: Although MM-GBSA often uses implicit solvent, the simulation should be run in a membrane bilayer (POPC) to maintain the integrity of the transmembrane helices (IIIS6/IVS6).

  • Solvation: TIP3P water model, 0.15 M NaCl.

Step 3: Molecular Dynamics (Short Sampling)
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration: NVT followed by NPT ensemble (1 ns) with restraints on the protein backbone.

  • Production Run: 10–50 ns is sufficient for ranking congeneric series.

    • Why? You only need to sample the local relaxation of the binding pocket residues (Ser1132, Phe1129), not global domain motions.

Step 4: MM-GBSA Calculation[2][3]
  • Frame Selection: Extract 50–100 frames from the last 5 ns of the trajectory.

  • Strip Solvent/Membrane: Remove explicit water and lipids.

  • Dielectric Constant: Use

    
     (solute) and 
    
    
    
    (solvent).
  • Calculation: Compute

    
    .
    

Part 5: Visualization

Workflow Diagram

The following diagram illustrates the recommended pipeline for processing DHP analogs.

DHP_Workflow Start Input: DHP Analog Library Prep Ligand Prep (Chirality & Charge Assignment) Start->Prep Dock Initial Docking (Glide/Vina) Goal: Generate Pose Prep->Dock MD MD Simulation (10-50ns) Explicit Membrane (POPC) Dock->MD Top 5 Poses MMPBSA MM-GBSA Calculation (Implicit Solvent) MD->MMPBSA Extract Trajectory Frames Rank Rank by ΔG Binding MMPBSA->Rank

Figure 1: Hierarchical workflow for predicting DHP binding affinity, moving from static docking to dynamic free energy calculations.

Decision Matrix: Method Selection

When to use which method based on the stage of drug discovery.

Decision_Matrix Stage1 Virtual Screening (>10k compounds) Method1 Molecular Docking Stage1->Method1 Speed Critical Stage2 Lead Optimization (<100 compounds) Method2 MM-GBSA / MD Stage2->Method2 Accuracy Critical Method3 FEP / TI (High Cost) Stage2->Method3 Gold Standard Stage3 Scaffold Hopping (Novel Core) Stage3->Method2 Physics-Based Required

Figure 2: Decision matrix guiding the selection of computational methods based on library size and accuracy requirements.

References

  • Structural Basis of DHP Binding

    • Zhao, Y., et al. (2019). "Molecular basis for the channel-blocking mechanism of dihydropyridines.
    • Preprint Reference: El-Mowafy, A.M., et al. (2025). "Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity." Preprints.org. [Link]

  • MM-GBSA vs.

    • Hou, T., et al. (2016).[1] "Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study." Royal Society of Chemistry Advances. [Link]

    • Note: This paper establishes the superior correlation of MM-GBSA over standard docking for this specific protein family.
  • QSAR Methodologies

    • Li, Z., et al. (2023).[4] "Exploration of 2D and 3D-QSAR analysis and docking studies for novel dihydropteridone derivatives." Frontiers in Pharmacology. [Link](Link directs to journal landing page as specific DOI resolution varies by region).

  • General Benchmarking of Scoring Functions

    • Su, M., et al. (2019). "comparative assessment of scoring functions (CASF-2016)." Journal of Chemical Information and Modeling. [Link]

Sources

Safety & Regulatory Compliance

Safety

Foundational Principles: Hazard Assessment and Waste Characterization

An In-Depth Guide to the Safe Disposal of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Amino-1-ethyl-1,4-dihydropyridin-4-one. As a substituted dihydropyridinone, this compound belongs to a class of nitrogen-containing heterocyclic molecules. While specific data for this exact chemical is not extensively published, this guide synthesizes established protocols for structurally related pyridine derivatives and aminopyridines to ensure a robust and safety-centric approach. The procedures outlined below are grounded in federal regulations and best practices for laboratory safety, designed to protect researchers, support staff, and the environment.

Proper disposal begins with a thorough understanding of the potential hazards. Based on analogous pyridine compounds, 3-Amino-1-ethyl-1,4-dihydropyridin-4-one should be handled as a hazardous substance.

Assumed Hazard Profile:

  • Toxicity: Aminopyridines can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: The compound is likely to be a skin and eye irritant.[2][3][4] Prolonged or repeated contact should be avoided.

  • Environmental Hazard: Pyridine and its derivatives can be toxic to aquatic life.[2] Therefore, direct release into the environment is strictly prohibited.[5][6]

Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[7][8] Waste pyridine and materials resulting from its cleanup are specifically classified as hazardous waste.[9][10] It is imperative to manage 3-Amino-1-ethyl-1,4-dihydropyridin-4-one under the assumption that it falls under these federal and local hazardous waste regulations.

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all safety measures are in place. The primary goal is to minimize exposure through all potential routes.

Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[11] Ensure adequate ventilation in storage areas.[3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Remove and wash contaminated clothing before reuse.[4][12]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic ammonia derivatives.[5][12]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for moving from a used chemical in the lab to its final, safe disposal.

Step 1: Waste Segregation and Collection Isolate waste containing 3-Amino-1-ethyl-1,4-dihydropyridin-4-one at the point of generation.

  • Do Not Mix: Never combine this waste with non-hazardous waste or other incompatible chemical waste streams.

  • Designated Container: Collect the waste in a designated, leak-proof container that is chemically compatible with pyridine derivatives. The container must be kept tightly closed except when adding waste.[1][3][5]

Step 2: Hazardous Waste Labeling Proper labeling is a critical compliance and safety step.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "3-Amino-1-ethyl-1,4-dihydropyridin-4-one," must be listed.

  • Include an accurate accumulation start date and an indication of the associated hazards (e.g., Toxic, Irritant).

Step 3: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Location: The storage area must be cool, dry, and well-ventilated.[3][13]

  • Incompatibilities: Store away from strong acids, bases, and strong oxidizing agents.[3][5]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[6][12]

Step 4: Final Disposal via Licensed Contractor The only acceptable method for the final disposal of this chemical is through a licensed hazardous waste management company.

  • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the standard disposal method for pyridine-based wastes.[9]

  • Sewer Disposal is Prohibited: Under no circumstances should this chemical or its containers be disposed of down the drain.[5][14] This practice is a violation of EPA regulations and poses a significant threat to aquatic ecosystems and water treatment infrastructure.[15]

Table 1: Disposal Dos and Don'ts

ActionDoDon't
Handling Always handle waste in a chemical fume hood.Never handle in an open lab environment.
PPE Wear safety goggles, a lab coat, and chemical-resistant gloves.Do not handle with inadequate or no PPE.
Collection Use a designated, sealed, and clearly labeled hazardous waste container.Do not mix with other waste streams or use unlabeled containers.
Disposal Arrange for pickup and disposal by a certified hazardous waste contractor.Do not pour down the drain or dispose of in regular trash.
Spills Clean up immediately using appropriate PPE and absorbent materials.Do not leave spills unattended or clean without proper protection.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[6][12]

  • Don PPE: Wear the full complement of PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[6]

  • Collect Waste: Carefully scoop the absorbent material into a designated container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Seal, label, and dispose of the cleanup materials as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1][4][11]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposition A Identify Waste: 3-Amino-1-ethyl-1,4-dihydropyridin-4-one B Assess Hazards: Assume Toxic, Irritant, Environmentally Hazardous A->B C Don Full PPE: Goggles, Gloves, Lab Coat B->C D Segregate Waste at Point of Generation C->D E Collect in Designated, Sealed Container D->E F Label Container: 'Hazardous Waste' + Chemical Name E->F G Store in Cool, Dry, Ventilated Area F->G H Is Drain Disposal an Option? G->H I NO: Prohibited by Law & Environmental Risk H->I Decision J Contact Licensed Hazardous Waste Contractor H->J Correct Path K Final Disposal: High-Temperature Incineration J->K

Caption: Decision workflow for the safe disposal of chemical waste.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Acros Organics. (2018). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). The NIH Drain Discharge Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

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3-Amino-1-ethyl-1,4-dihydropyridin-4-one
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3-Amino-1-ethyl-1,4-dihydropyridin-4-one
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